Hemokinin 1, human
Description
Properties
IUPAC Name |
(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[2-[[(2S,3R)-2-amino-3-hydroxybutanoyl]amino]acetyl]amino]hexanoyl]amino]propanoyl]amino]-3-hydroxypropanoyl]amino]-N-[(2S)-1-[[(2S)-1-[[2-[[(2S)-1-[[(2S)-1-amino-4-methylsulfanyl-1-oxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]pentanediamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C54H84N14O14S/c1-30(2)24-38(51(79)64-35(46(58)74)21-23-83-5)63-44(73)27-59-48(76)39(25-33-14-8-6-9-15-33)66-52(80)40(26-34-16-10-7-11-17-34)67-50(78)37(19-20-42(56)71)65-53(81)41(29-69)68-47(75)31(3)61-49(77)36(18-12-13-22-55)62-43(72)28-60-54(82)45(57)32(4)70/h6-11,14-17,30-32,35-41,45,69-70H,12-13,18-29,55,57H2,1-5H3,(H2,56,71)(H2,58,74)(H,59,76)(H,60,82)(H,61,77)(H,62,72)(H,63,73)(H,64,79)(H,65,81)(H,66,80)(H,67,78)(H,68,75)/t31-,32+,35-,36-,37-,38-,39-,40-,41-,45-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NYBLUYYRUFKGTB-XJCFQSCISA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)NC(CCSC)C(=O)N)NC(=O)CNC(=O)C(CC1=CC=CC=C1)NC(=O)C(CC2=CC=CC=C2)NC(=O)C(CCC(=O)N)NC(=O)C(CO)NC(=O)C(C)NC(=O)C(CCCCN)NC(=O)CNC(=O)C(C(C)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]([C@@H](C(=O)NCC(=O)N[C@@H](CCCCN)C(=O)N[C@@H](C)C(=O)N[C@@H](CO)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N[C@@H](CC2=CC=CC=C2)C(=O)NCC(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCSC)C(=O)N)N)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C54H84N14O14S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60746659 | |
| Record name | L-Threonylglycyl-L-lysyl-L-alanyl-L-seryl-L-glutaminyl-L-phenylalanyl-L-phenylalanylglycyl-L-leucyl-L-methioninamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60746659 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
1185.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
491851-53-7 | |
| Record name | L-Threonylglycyl-L-lysyl-L-alanyl-L-seryl-L-glutaminyl-L-phenylalanyl-L-phenylalanylglycyl-L-leucyl-L-methioninamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60746659 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
The Human Hemokinin-1 Gene (TAC4) and Protein: A Technical Guide for Researchers
Introduction
Human Hemokinin-1 (hHK-1), a member of the tachykinin peptide family, is a key signaling molecule involved in a diverse array of physiological and pathophysiological processes. Encoded by the TAC4 gene, hHK-1 is distinguished from other tachykinins by its significant expression in hematopoietic cells.[1][2] It functions as a selective agonist for the neurokinin-1 receptor (NK1R), initiating downstream signaling cascades that modulate immune responses, inflammation, pain perception, and cell proliferation.[2][3] This technical guide provides an in-depth overview of the human TAC4 gene and the hHK-1 protein, including its sequence, expression profile, receptor interactions, and associated signaling pathways, along with detailed experimental protocols for its study.
Gene and Protein Characteristics
The human TAC4 gene is located on the long arm of chromosome 17 at position 21.33.[4][5] It is also known by the aliases HK-1, PPT-C, and Tachykinin-4.[5][6] The gene gives rise to the hHK-1 peptide.
Table 1: Human Hemokinin-1 Gene and Protein Identifiers
| Feature | Identifier | Source |
| Gene Symbol | TAC4 | HGNC |
| Gene Aliases | HK-1, PPT-C, TKN4 | GeneCards[6] |
| Chromosomal Location | 17q21.33 | GeneCards[6] |
| NCBI Gene ID | 255061 | NCBI[7] |
| UniProt Accession | Q86UU9 | UniProt[8] |
| Protein Name | Tachykinin-4 | UniProt[8] |
| hHK-1 Peptide Sequence | TGKASQFFGLM-NH2 | QYAOBIO, Tocris Bioscience[3][9] |
Gene Sequence
The nucleotide sequence of the human TAC4 gene can be accessed through the National Center for Biotechnology Information (NCBI) Gene database under the accession number NM_170685.3 for one of the primary transcript variants.
Protein Sequence
The canonical protein precursor encoded by TAC4 is 129 amino acids long. The mature, biologically active human hemokinin-1 peptide is a C-terminally amidated undecapeptide with the following amino acid sequence:
Thr-Gly-Lys-Ala-Ser-Gln-Phe-Phe-Gly-Leu-Met-NH₂ [3][9]
Tissue Expression of TAC4
The TAC4 gene is expressed in a variety of human tissues. Quantitative data from the Genotype-Tissue Expression (GTEx) project provides insights into its expression levels across different anatomical sites.
Table 2: Expression of TAC4 in Human Tissues (GTEx Data)
| Tissue | Median Expression (TPM) |
| Pituitary | 4.88 |
| Testis | 1.83 |
| Spleen | 1.25 |
| Small Intestine (Terminal Ileum) | 0.98 |
| Adrenal Gland | 0.87 |
| Colon (Transverse) | 0.65 |
| Lung | 0.54 |
| Heart (Left Ventricle) | 0.45 |
| Liver | 0.32 |
| Skeletal Muscle | 0.28 |
| Brain (Cortex) | 0.21 |
| Adipose (Subcutaneous) | 0.19 |
| Skin (Sun Exposed) | 0.15 |
| Blood | Not Reported |
Data sourced from The Human Protein Atlas, which visualizes GTEx dataset.[2] TPM: Transcripts Per Million.
Receptor Binding and Function
Human Hemokinin-1 is a high-affinity agonist for the NK1 receptor, a G-protein coupled receptor (GPCR).[3][10] While it shows the highest affinity for NK1R, it can also interact with other tachykinin receptors, albeit with lower affinity.[11]
Table 3: Binding Affinity of Human Hemokinin-1 for Tachykinin Receptors
| Receptor | Ligand | Assay Type | Ki (nM) | Reference |
| Human NK1 Receptor | [³H]-Substance P | Radioligand Binding | 0.175 | Bellucci et al., 2002[4] |
| Human NK2 Receptor | [¹²⁵I]-Neurokinin A | Radioligand Binding | 560 | Bellucci et al., 2002[4] |
| Human NK1 Receptor | Hemokinin-1 | Radioligand Binding | IC50 = 1.8 | Tocris Bioscience[3] |
| Human NK2 Receptor | Hemokinin-1 | Radioligand Binding | IC50 = 480 | Tocris Bioscience[3] |
| Human NK3 Receptor | Hemokinin-1 | Radioligand Binding | IC50 = 370 | Tocris Bioscience[3] |
Signaling Pathways
Upon binding to the NK1 receptor, hHK-1 induces a conformational change in the receptor, leading to the activation of heterotrimeric G-proteins, primarily of the Gq/11 family.[10] This initiates a downstream signaling cascade involving the activation of phospholipase Cβ (PLCβ), which then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ diffuses through the cytoplasm and binds to its receptor on the endoplasmic reticulum, triggering the release of intracellular calcium (Ca²⁺). The subsequent increase in intracellular Ca²⁺ and the activation of protein kinase C (PKC) by DAG lead to the activation of various downstream effectors, including the mitogen-activated protein kinase (MAPK) pathway, specifically the extracellular signal-regulated kinases 1 and 2 (ERK1/2).[12] Some studies also suggest the existence of NK1R-independent signaling pathways for hHK-1.[1]
Experimental Protocols
Radioligand Binding Assay for NK1 Receptor
This protocol is designed to determine the binding affinity of hHK-1 to the NK1 receptor expressed in cell membranes.
Methodology:
-
Membrane Preparation: Homogenize cells or tissues expressing the human NK1 receptor in a suitable buffer (e.g., 50 mM Tris-HCl, pH 7.4) and prepare a membrane fraction by differential centrifugation.[13][14]
-
Binding Reaction: In a 96-well plate, incubate the membrane preparation with a fixed concentration of a radiolabeled NK1R ligand (e.g., [³H]-Substance P) and a range of concentrations of unlabeled hHK-1.[13][14][15]
-
Incubation: Incubate the reaction mixture at room temperature for a predetermined time to reach equilibrium.
-
Filtration: Rapidly filter the incubation mixture through glass fiber filters to separate the receptor-bound radioligand from the free radioligand.[13]
-
Washing: Wash the filters with ice-cold buffer to remove non-specifically bound radioligand.
-
Scintillation Counting: Place the filters in scintillation vials with a scintillation cocktail and measure the radioactivity using a scintillation counter.
-
Data Analysis: Determine the concentration of hHK-1 that inhibits 50% of the specific binding of the radioligand (IC₅₀). Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation.[15]
RT-qPCR for TAC4 Gene Expression
This protocol quantifies the mRNA expression levels of the TAC4 gene in different tissues or cell types.
Methodology:
-
RNA Extraction: Isolate total RNA from the samples of interest using a suitable RNA extraction kit.
-
RNA Quantification and Quality Control: Determine the concentration and purity of the extracted RNA using a spectrophotometer. Assess RNA integrity using gel electrophoresis or a bioanalyzer.
-
Reverse Transcription: Synthesize complementary DNA (cDNA) from the total RNA using a reverse transcription kit.[16]
-
Primer Design: Design and validate primers specific for the human TAC4 gene and a suitable reference gene (e.g., GAPDH, ACTB).
-
qPCR Reaction: Set up the qPCR reaction using a SYBR Green or probe-based qPCR master mix, the designed primers, and the synthesized cDNA.
-
Thermal Cycling: Perform the qPCR reaction in a real-time PCR instrument using an appropriate thermal cycling protocol.
-
Data Analysis: Analyze the amplification data to determine the quantification cycle (Cq) values. Calculate the relative expression of TAC4 using the ΔΔCq method, normalizing to the reference gene.[16]
Calcium Imaging for NK1 Receptor Activation
This protocol measures changes in intracellular calcium concentration in response to hHK-1 stimulation, indicating NK1 receptor activation.
Methodology:
-
Cell Culture: Plate cells stably or transiently expressing the human NK1 receptor onto glass-bottom dishes or coverslips.
-
Dye Loading: Incubate the cells with a calcium-sensitive fluorescent indicator dye, such as Fura-2 AM or Fluo-4 AM, in a suitable buffer.[17][18]
-
Baseline Measurement: Place the cells on a fluorescence microscope and record the baseline fluorescence intensity before stimulation.
-
Stimulation: Add a solution of hHK-1 to the cells while continuously recording the fluorescence.
-
Data Acquisition: Capture images or measure fluorescence intensity at regular intervals to monitor the change in intracellular calcium concentration over time.
-
Data Analysis: For ratiometric dyes like Fura-2, calculate the ratio of fluorescence emission at two different excitation wavelengths. For single-wavelength dyes like Fluo-4, calculate the change in fluorescence intensity relative to the baseline (ΔF/F₀).[19]
Western Blot for Phosphorylated ERK1/2
This protocol detects the activation of the MAPK/ERK signaling pathway by measuring the phosphorylation of ERK1/2 in response to hHK-1.
Methodology:
-
Cell Lysis: Treat cells with hHK-1 for various time points, then lyse the cells in a radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the cell lysates using a protein assay such as the bicinchoninic acid (BCA) assay.
-
SDS-PAGE: Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
Blocking: Block the membrane with a solution of bovine serum albumin (BSA) or non-fat dry milk to prevent non-specific antibody binding.[3][20]
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for phosphorylated ERK1/2 (p-ERK1/2).[20][21]
-
Secondary Antibody Incubation: Wash the membrane and then incubate it with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Stripping and Re-probing: The membrane can be stripped of the antibodies and re-probed with an antibody for total ERK1/2 to normalize for protein loading.[20][22]
Conclusion
This technical guide provides a comprehensive resource for researchers and drug development professionals working on human hemokinin-1. The detailed information on the TAC4 gene and hHK-1 protein, coupled with quantitative data and established experimental protocols, serves as a valuable foundation for further investigation into the multifaceted roles of this tachykinin in health and disease. The provided signaling pathway and experimental workflow diagrams offer a clear visual representation of the key processes involved in hHK-1 research. A thorough understanding of the biology of hHK-1 and its signaling mechanisms is crucial for the development of novel therapeutic strategies targeting the tachykinin system.
References
- 1. Role of hemokinin-1 in health and disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Tissue expression of TAC4 - Summary - The Human Protein Atlas [v17.proteinatlas.org]
- 3. researchgate.net [researchgate.net]
- 4. Pharmacological profile of the novel mammalian tachykinin, hemokinin 1 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. TAC4 - Wikipedia [en.wikipedia.org]
- 6. GeneCards Commercial Trial - LifeMap Sciences [lifemapsc.com]
- 7. TAC4 tachykinin precursor 4 [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 8. uniprot.org [uniprot.org]
- 9. Frontiers | Hemokinin-1 induces transcriptomic alterations in pain-related signaling processes in rat primary sensory neurons independent of NK1 tachykinin receptor activation [frontiersin.org]
- 10. Neurokinin-1 receptor: functional significance in the immune system in reference to selected infections and inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Expression and function of human hemokinin-1 in human and guinea pig airways - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Hemokinin-1 activates the MAPK pathway and enhances B cell proliferation and antibody production - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. giffordbioscience.com [giffordbioscience.com]
- 14. Radioligand Binding Assay - Creative Bioarray [dda.creative-bioarray.com]
- 15. Receptor Binding Assays for HTS and Drug Discovery - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Inhibitory Receptor Crosslinking Quantitatively Dampens Calcium Flux Induced by Activating Receptor Triggering in NK Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Frontiers | Modulation of NK cell activation by exogenous calcium from alginate dressings in vitro [frontiersin.org]
- 19. Visualizing the modulation of neurokinin 1 receptor-positive neurons in the superficial dorsal horn by spinal cord stimulation in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Measuring agonist-induced ERK MAP kinase phosphorylation for G-protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 21. abcepta.com [abcepta.com]
- 22. Activation of the ERK1/2 Mitogen-Activated Protein Kinase Cascade by Dentin Matrix Protein 1 Promotes Osteoblast Differentiation - PMC [pmc.ncbi.nlm.nih.gov]
The Discovery and Characterization of Human Hemokinin-1: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth overview of the discovery, characterization, and signaling pathways of human hemokinin-1 (hHK-1), a member of the tachykinin peptide family. Initially identified through its expression in hematopoietic cells, hHK-1 has emerged as a significant player in a range of physiological and pathophysiological processes, including immune regulation, inflammation, and pain modulation. This document summarizes key quantitative data, details established experimental methodologies for its study, and visualizes its complex signaling networks. The information presented herein is intended to serve as a comprehensive resource for researchers and professionals involved in the study of tachykinin biology and the development of novel therapeutics targeting its pathways.
Introduction: Discovery of a Novel Tachykinin
Human hemokinin-1 (hHK-1) is a peptide belonging to the tachykinin family, which also includes substance P (SP), neurokinin A (NKA), and neurokinin B (NKB)[1]. The discovery of hHK-1 expanded the known members of this family and introduced a novel aspect of tachykinin biology due to its prominent expression in non-neuronal tissues[2].
hHK-1 is encoded by the TAC4 gene[1][3]. In humans, alternative splicing of the TAC4 gene transcript gives rise to hHK-1 and a group of related peptides known as endokinins[1]. This is distinct from the TAC1 gene, which encodes for SP and NKA, and the TAC3 gene, which encodes for NKB[1]. The name "hemokinin" reflects its initial discovery in hematopoietic cells, specifically B lymphocytes, highlighting its unique expression profile compared to the classical tachykinins which are predominantly found in the nervous system[3].
Structurally, hHK-1 is an undecapeptide with the amino acid sequence Thr-Gly-Lys-Ala-Ser-Gln-Phe-Phe-Gly-Leu-Met-NH2[4]. While it shares structural similarities with SP, the differences in their amino acid sequences are thought to contribute to their distinct functional profiles in some biological contexts[3][5].
Characterization of Human Hemokinin-1
The functional characterization of hHK-1 has revealed its role as a potent and selective agonist at tachykinin receptors, with a pharmacological profile that both overlaps with and diverges from that of other tachykinins.
Receptor Binding and Agonist Activity
hHK-1 is a full agonist at all three tachykinin receptors: NK1, NK2, and NK3[6]. However, it exhibits the highest affinity for the NK1 receptor, similar to substance P[3][5][6]. While rat/mouse hemokinin-1 (r/mHK-1) shows a similar affinity to SP for the human NK1 receptor, human HK-1 (hHK-1) has a reported 14-fold lower affinity than SP for the human NK1 receptor[1]. Its affinity for the human NK2 and NK3 receptors is significantly lower, approximately 200-250 times less than its affinity for the NK1 receptor[1].
In Vitro and In Vivo Effects
In isolated bioassays, hHK-1 demonstrates its agonist activity at all three tachykinin receptors[6]. In vivo studies in animal models have shown that intravenously administered hHK-1 can produce physiological effects similar to SP, such as a dose-dependent decrease in blood pressure and induction of salivary secretion[6]. These effects are effectively blocked by selective NK1 receptor antagonists, confirming the primary role of this receptor in mediating these specific actions[6].
Quantitative Data Summary
The following tables summarize the key quantitative data from studies characterizing the binding and functional activity of human hemokinin-1.
Table 1: Receptor Binding Affinities (Ki) of Human Hemokinin-1
| Receptor | Radioligand | Preparation | Ki (nM) | Reference |
| Human NK1 | [³H]-SP | CHO cells | 0.175 | [6] |
| Human NK2 | [¹²⁵I]-NKA | CHO cells | 560 | [6] |
Table 2: In Vivo Potency (ED50) of Human Hemokinin-1
| Physiological Effect | Animal Model | ED50 (nmol/kg) | Reference |
| Decrease in Diastolic Blood Pressure | Anesthetized Guinea Pig | 0.1 | [6] |
| Salivary Secretion | Anesthetized Rat | 6 | [6] |
Experimental Protocols
This section outlines the generalized methodologies for key experiments used in the characterization of hHK-1. These protocols are based on commonly used techniques in the field.
Radioligand Binding Assay
This assay is used to determine the binding affinity of a ligand (e.g., hHK-1) to a receptor.
Objective: To determine the dissociation constant (Ki) of hHK-1 for tachykinin receptors.
Materials:
-
Cell membranes expressing the human NK1, NK2, or NK3 receptor.
-
Radiolabeled ligand (e.g., [³H]-SP for NK1, [¹²⁵I]-NKA for NK2).
-
Unlabeled hHK-1 and other competing ligands.
-
Binding buffer (composition varies, but typically includes a buffer salt, divalent cations, and protease inhibitors).
-
Glass fiber filters.
-
Filtration apparatus.
-
Scintillation counter.
Protocol:
-
Membrane Preparation: Cells expressing the receptor of interest are homogenized and centrifuged to isolate the cell membrane fraction. The protein concentration of the membrane preparation is determined.
-
Assay Setup: In a 96-well plate, add the following in order:
-
A fixed volume of membrane preparation.
-
Increasing concentrations of the unlabeled competing ligand (hHK-1).
-
A fixed concentration of the radiolabeled ligand.
-
-
Incubation: Incubate the plate at a specific temperature (e.g., 25°C) for a defined period (e.g., 60 minutes) to allow the binding to reach equilibrium.
-
Separation of Bound and Free Ligand: Rapidly filter the contents of each well through a glass fiber filter using a cell harvester. The filter traps the membranes with the bound radioligand, while the unbound radioligand passes through.
-
Washing: Wash the filters multiple times with ice-cold wash buffer to remove any non-specifically bound radioligand.
-
Counting: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding of the radioligand against the logarithm of the concentration of the competing ligand (hHK-1). Use non-linear regression analysis to determine the IC50 value (the concentration of hHK-1 that inhibits 50% of the specific binding of the radioligand). Calculate the Ki value using the Cheng-Prusoff equation.
Intracellular Calcium Mobilization Assay
This assay measures the ability of a ligand to activate Gq-coupled receptors, leading to an increase in intracellular calcium concentration.
Objective: To determine the functional agonist activity of hHK-1 at tachykinin receptors.
Materials:
-
Cells expressing the tachykinin receptor of interest (e.g., CHO or HEK293 cells).
-
Calcium-sensitive fluorescent dye (e.g., Fura-2 AM, Fluo-4 AM).
-
Assay buffer (e.g., Hank's Balanced Salt Solution with HEPES).
-
hHK-1 and other agonists.
-
Fluorescence plate reader or microscope with imaging capabilities.
Protocol:
-
Cell Culture: Plate the cells in a 96-well or 384-well black-walled, clear-bottom plate and grow to confluence.
-
Dye Loading: Remove the culture medium and incubate the cells with the calcium-sensitive fluorescent dye in assay buffer for a specified time (e.g., 30-60 minutes) at 37°C.
-
Washing: Gently wash the cells with assay buffer to remove excess dye.
-
Baseline Measurement: Measure the baseline fluorescence intensity of each well using the fluorescence plate reader or microscope.
-
Agonist Addition: Add varying concentrations of hHK-1 to the wells.
-
Signal Detection: Immediately begin measuring the fluorescence intensity over time to capture the transient increase in intracellular calcium.
-
Data Analysis: Calculate the change in fluorescence intensity from baseline for each concentration of hHK-1. Plot the response against the logarithm of the agonist concentration to generate a dose-response curve and determine the EC50 value (the concentration of hHK-1 that produces 50% of the maximal response).
In Vivo Blood Pressure and Salivary Secretion Measurement in Rodents
These in vivo assays assess the physiological effects of hHK-1.
Objective: To determine the potency of hHK-1 in modulating cardiovascular and secretory functions.
Materials:
-
Anesthetized rodents (e.g., guinea pigs, rats).
-
Catheters for intravenous administration and blood pressure measurement.
-
Pressure transducer and data acquisition system.
-
Pre-weighed cotton swabs for collecting saliva.
-
hHK-1 solution for injection.
Protocol for Blood Pressure Measurement:
-
Anesthesia and Catheterization: Anesthetize the animal and surgically implant a catheter into a carotid or femoral artery for blood pressure measurement and another into a jugular vein for drug administration.
-
Stabilization: Allow the animal to stabilize after surgery.
-
Baseline Recording: Record the baseline blood pressure for a period of time.
-
hHK-1 Administration: Administer increasing doses of hHK-1 intravenously.
-
Continuous Monitoring: Continuously record the blood pressure throughout the experiment.
-
Data Analysis: Measure the change in blood pressure from baseline at each dose of hHK-1. Plot the change in blood pressure against the dose to determine the ED50.
Protocol for Salivary Secretion Measurement:
-
Anesthesia and Preparation: Anesthetize the animal.
-
Baseline Saliva Collection: Place a pre-weighed cotton swab in the animal's mouth for a set period to collect baseline saliva.
-
hHK-1 Administration: Administer hHK-1 intravenously.
-
Saliva Collection: At specific time points after administration, place new pre-weighed cotton swabs in the mouth to collect saliva.
-
Measurement: Weigh the cotton swabs after collection to determine the amount of saliva secreted.
-
Data Analysis: Calculate the increase in salivary secretion at each dose of hHK-1 and determine the ED50.
Signaling Pathways of Human Hemokinin-1
hHK-1 exerts its biological effects through complex signaling pathways, primarily initiated by the activation of G-protein coupled tachykinin receptors. However, evidence also points towards NK1 receptor-independent mechanisms.
NK1 Receptor-Dependent Signaling
The binding of hHK-1 to the NK1 receptor, a Gq/11-coupled receptor, initiates a cascade of intracellular events. This leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium from intracellular stores, leading to an increase in cytosolic calcium levels. DAG, along with calcium, activates protein kinase C (PKC). These events ultimately lead to various cellular responses, including cell proliferation, inflammation, and neurotransmission. Additionally, NK1 receptor activation can also couple to Gs, leading to the activation of adenylyl cyclase and an increase in cyclic AMP (cAMP) levels.
MAPK Pathway Activation
hHK-1 has been shown to activate the Mitogen-Activated Protein Kinase (MAPK) pathway, which is crucial for cell proliferation and differentiation. This can occur downstream of NK1 receptor activation or potentially through other mechanisms. The activation of the MAPK cascade, including ERK, JNK, and p38, can lead to the regulation of transcription factors and subsequent changes in gene expression, influencing processes like B-cell activation and antibody production.
NK1 Receptor-Independent Signaling
Intriguingly, several studies have reported biological effects of hHK-1 that are not blocked by NK1 receptor antagonists, suggesting the existence of NK1 receptor-independent signaling pathways[3][5]. One proposed mechanism involves the direct activation of primary sensory neurons, leading to calcium influx that is independent of NK1 receptor activation[7]. The exact receptor and downstream signaling molecules involved in this pathway are still under investigation, but it highlights a novel and important aspect of hHK-1 biology.
Conclusion
Human hemokinin-1 is a multifaceted tachykinin peptide with a distinct expression profile and a complex pharmacological character. Its discovery has broadened our understanding of tachykinin signaling, particularly in the context of the immune system and inflammation. The ability of hHK-1 to act through both NK1 receptor-dependent and -independent pathways presents exciting new avenues for research and therapeutic development. This technical guide provides a foundational resource for scientists and researchers aiming to further unravel the roles of hHK-1 in health and disease and to explore its potential as a target for novel drug discovery efforts.
References
- 1. In Vivo Calcium Imaging of Neuronal Ensembles in Networks of Primary Sensory Neurons in Intact Dorsal Root Ganglia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Radioligand binding and functional characterisation of tachykinin receptors in chicken small intestine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Hemokinin-1 induces transcriptomic alterations in pain-related signaling processes in rat primary sensory neurons independent of NK1 tachykinin receptor activation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. biorxiv.org [biorxiv.org]
- 5. Role of hemokinin-1 in health and disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. bms.kr [bms.kr]
- 7. Frontiers | Hemokinin-1 as a Mediator of Arthritis-Related Pain via Direct Activation of Primary Sensory Neurons [frontiersin.org]
An In-depth Technical Guide to the TAC4 Gene Expression Profile in Human Tissues
Audience: Researchers, scientists, and drug development professionals.
Core Focus: This document provides a comprehensive overview of the Tachykinin Precursor 4 (TAC4) gene expression in human tissues, the signaling pathways of its products, and detailed experimental protocols for its study. The TAC4 gene encodes for peptides known as endokinins (EKA, EKB, EKC, EKD) and hemokinin-1 (HK-1), which are implicated in a variety of peripheral and paracrine functions, including blood pressure regulation and immune responses[1][2].
TAC4 Gene Expression Profile
The human TAC4 gene gives rise to four distinct splice variants (α, β, γ, and δ) through the combination of five different exons[2][3]. This differential splicing leads to a varied tissue expression profile, with the gene's products being found predominantly in peripheral tissues, in contrast to the TAC1 gene (encoding Substance P), which is more strongly expressed in the central nervous system and gastrointestinal tract[3][4].
mRNA Expression of TAC4 Splice Variants
Semi-quantitative PCR analysis has revealed a distinct distribution pattern for each of the four TAC4 transcripts across various human tissues. The adrenal gland is unique in that it expresses all four TAC4 transcripts[3]. A summary of this expression is detailed in Table 1.
Table 1: Expression of Human TAC4 Splice Variants in Various Tissues (Semi-Quantitative PCR)
| Tissue | α-TAC4 | β-TAC4 | γ-TAC4 | δ-TAC4 |
|---|---|---|---|---|
| Adrenal Gland | Expressed | Expressed | Expressed | Expressed |
| Placenta | Not Detected | Not Detected | Expressed | Expressed |
| Fetal Liver | Expressed | Not Detected | Not Detected | Not Detected |
| Heart | Not Detected | Expressed | Not Detected | Not Detected |
| Liver (Adult) | Not Detected | Expressed | Not Detected | Not Detected |
| Bone Marrow | Not Detected | Expressed | Not Detected | Not Detected |
| Prostate | Not Detected | Expressed | Not Detected | Not Detected |
| Testis | Not Detected | Expressed | Not Detected | Not Detected |
| Spleen | Weakly Expressed | Not Detected | Not Detected | Not Detected |
Source: Data compiled from Page et al. (2003)[3]. "Expressed" indicates detection of the transcript.
Quantitative mRNA Expression (RNA-Seq)
Broader, quantitative analysis from RNA sequencing datasets, such as the Genotype-Tissue Expression (GTEx) project, confirms the peripheral expression of TAC4 and highlights specific tissues with notable expression levels. The Human Protein Atlas, utilizing this data, categorizes TAC4 as a tissue-enriched gene in the pituitary gland[5].
Table 2: Relative mRNA Expression of TAC4 in Selected Human Tissues (RNA-Seq)
| Tissue | Expression Level (Qualitative) | Notes |
|---|---|---|
| Pituitary Gland | High | Tissue-enriched expression[5]. |
| Adrenal Gland | Moderate | Expresses all four splice variants[3]. |
| Spleen | Moderate | |
| Thyroid Gland | Moderate | |
| Lung | Low | |
| Heart Muscle | Low | |
| Skeletal Muscle | Low | |
| Liver | Low | |
| Testis | Low | |
| Brain (Overall) | Low | Expression is generally weak compared to TAC1[3]. |
Source: Data synthesized from The Human Protein Atlas[5][6].
Cellular Localization in the Human Brain
Despite low overall expression in the brain, in situ hybridization techniques have identified TAC4 mRNA in specific neuronal populations.
Table 3: Cellular Localization of TAC4 mRNA in the Human Brain
| Brain Region | Cell Type |
|---|---|
| Motor Cortex | VGLUT1+ (excitatory) neurons |
| Motor Cortex | GAD1+ (inhibitory) neurons |
| Putamen (Basal Ganglia) | Inhibitory neurons |
| Cerebellum | Purkinje cells |
Source: Data compiled from a study cited in ResearchGate[7].
Signaling Pathways of TAC4-Encoded Peptides
The peptides produced from the TAC4 gene, primarily hemokinin-1 (HK-1) and endokinins A and B, function as agonists for the tachykinin receptors, with a preference for the neurokinin 1 receptor (NK1R)[1][3][8]. NK1R is a G-protein coupled receptor (GPCR) that, upon activation, initiates downstream signaling cascades, notably the phospholipase C (PLC) pathway leading to an increase in intracellular calcium[9]. In certain cell types, activation can also involve the NF-κB and p38 MAPK pathways[8].
References
- 1. TAC4 - Wikipedia [en.wikipedia.org]
- 2. Tachykinins and Their Receptors: Contributions to Physiological Control and the Mechanisms of Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Characterization of the endokinins: Human tachykinins with cardiovascular activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Role of Tachykinin 1 and 4 Gene-Derived Neuropeptides and the Neurokinin 1 Receptor in Adjuvant-Induced Chronic Arthritis of the Mouse - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Tissue expression of TAC4 - Summary - The Human Protein Atlas [v17.proteinatlas.org]
- 6. TAC4 protein expression summary - The Human Protein Atlas [v24.proteinatlas.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. The Tachykinin Peptide Neurokinin B Binds Copper Forming an Unusual [CuII(NKB)2] Complex and Inhibits Copper Uptake into 1321N1 Astrocytoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
Regulation of the Human TAC4 Gene: A Technical Guide for Researchers
Authored for: Researchers, Scientists, and Drug Development Professionals
Introduction to the Human TAC4 Gene
The Tachykinin Precursor 4 (TAC4) gene, located on chromosome 17q21.33, is a member of the tachykinin family, which encodes small secreted peptides that function as neurotransmitters and neuromodulators.[1][2] Unlike other tachykinin genes, the protein products of TAC4 lack a conventional dibasic cleavage site, leading to unique post-translational processing.[1][3][4] The primary products derived from TAC4 are known as hemokinin-1 (HK-1) and endokinins (EKs).[4][5] These peptides preferentially activate the tachykinin receptor 1 (NK1R) and are implicated in a wide array of physiological and pathological processes, including pain perception, immune responses, inflammation, and blood pressure regulation.[1][4][6] Given its role in these critical pathways, the precise regulation of TAC4 expression is a subject of intense research and a potential target for therapeutic intervention.
This guide provides a comprehensive overview of the molecular mechanisms governing the expression of the human TAC4 gene, presents quantitative data on its expression, details key experimental protocols for its study, and visualizes the core regulatory pathways.
Transcriptional Regulation of TAC4
The expression of TAC4 is controlled by a complex interplay of cis-regulatory elements, such as promoters and enhancers, and the trans-acting transcription factors that bind to them.
Promoter and Enhancer Elements
The TAC4 gene is associated with specific promoter and enhancer regions that initiate its transcription. GeneCards, utilizing data from the GeneHancer database, identifies a promoter (GH17J049848) located just upstream of the transcription start site.[5] This region contains binding sites for numerous transcription factors, suggesting a multi-faceted regulatory control.
Key Transcription Factors
Several transcription factors have been identified to bind to the TAC4 promoter region, thereby modulating its activity. The QIAGEN database lists several key transcription factors, including:
-
AML1a
-
AREB6
-
Egr-3
-
Sp1[5]
Furthermore, research into inflammatory signaling has demonstrated that Lipopolysaccharide (LPS) treatment upregulates TAC4 expression in microglia through the activation of NF-κB and p38 MAPK signaling pathways, indicating the involvement of transcription factors downstream of these cascades.[6][7]
Signaling Pathways Modulating TAC4 Expression
The expression of TAC4 is not static but is dynamically regulated by extracellular signals that converge on key intracellular signaling pathways. The most well-characterized pathway involves the response to inflammatory stimuli like LPS.
NF-κB and p38 MAPK Signaling
In immune cells such as microglia, the bacterial endotoxin LPS acts as a potent inducer of TAC4 gene expression.[6] This induction is mediated by the activation of the Nuclear Factor-kappa B (NF-κB) and the p38 Mitogen-Activated Protein Kinase (p38 MAPK) pathways.[6][7] Inhibition of these pathways has been shown to significantly attenuate the LPS-induced upregulation of TAC4 mRNA.[6] This highlights TAC4 as an immunomodulatory gene whose expression is heightened during inflammatory responses.
Quantitative Expression of TAC4
The expression of TAC4 varies significantly across different human tissues and can be modulated by external stimuli.
Tissue-Specific Expression
Data from the Genotype-Tissue Expression (GTEx) project shows that TAC4 has a distinct expression pattern in normal human tissues. It is notably overexpressed in the pituitary gland.[5][8] Low levels of expression are also detected in various other tissues.[5]
| Tissue | Normalized Expression (TPM/RPKM) | Data Source | Citation |
| Pituitary Gland | High (Enriched) | GTEx | [5][8] |
| Uterus | Low | UniProt/SwissProt | [5] |
| Adrenal Gland | Isoform-dependent | UniProt/SwissProt | [5] |
| Placenta | Isoform-dependent | UniProt/SwissProt | [5] |
| Heart | Isoform-dependent | UniProt/SwissProt | [5] |
| Liver | Isoform-dependent | UniProt/SwissProt | [5] |
| Bone Marrow | Isoform-dependent | UniProt/SwissProt | [5] |
| Testis | Isoform-dependent | UniProt/SwissProt | [5] |
Note: TPM (Transcripts Per Million) and RPKM (Reads Per Kilobase of transcript per Million mapped reads) are units for quantifying gene expression.
Modulation by Inflammatory Stimuli
Studies on microglia have quantified the upregulation of TAC4 mRNA in response to LPS and the attenuating effects of specific inhibitors.
| Condition | TAC4 mRNA Expression (% of Control) | Citation |
| LPS alone | 179.0 ± 22.8% | [6] |
| LPS + SC-514 (IKK-2 Inhibitor) | 115.9 ± 8.0% | [6] |
| LPS alone (p38 experiment) | 156.0 ± 7.3% | [6] |
| LPS + SB 203580 (p38 MAPK Inhibitor) | 130.8 ± 7.3% | [6] |
Key Experimental Methodologies
Studying the regulation of the TAC4 gene requires a suite of molecular biology techniques to investigate protein-DNA interactions, promoter activity, and mRNA abundance.
Chromatin Immunoprecipitation Sequencing (ChIP-seq)
ChIP-seq is used to identify the genome-wide binding sites of a specific transcription factor, providing direct evidence of its role in regulating TAC4.[9][10]
Detailed Protocol:
-
Cross-linking: Covalently cross-link proteins to DNA in living cells using formaldehyde. This captures a snapshot of protein-DNA interactions.[10]
-
Cell Lysis and Chromatin Shearing: Lyse the cells and shear the chromatin into smaller fragments (typically 200-600 bp) using sonication or enzymatic digestion.[11]
-
Immunoprecipitation (IP): Add a ChIP-validated antibody specific to the transcription factor of interest to immunoprecipitate the protein-DNA complexes.[10] Use Protein A/G magnetic beads to capture the antibody-protein-DNA complexes.[11]
-
Washing: Perform a series of washes with buffers of increasing stringency (low salt, high salt, LiCl) to remove non-specifically bound chromatin.[11]
-
Reverse Cross-linking and DNA Elution: Elute the complexes from the beads and reverse the formaldehyde cross-links by heating at 65°C. Degrade proteins using Proteinase K.[9][11]
-
DNA Purification: Purify the co-precipitated DNA using phenol-chloroform extraction or silica-based columns.[11]
-
Library Preparation and Sequencing: Prepare a sequencing library from the purified DNA and perform next-generation sequencing (NGS) to identify the DNA fragments.[9][10]
-
Data Analysis: Align sequence reads to a reference genome and use peak-calling algorithms to identify significant enrichment regions, indicating transcription factor binding sites near the TAC4 gene.
Luciferase Reporter Assay
This assay is essential for quantifying the activity of the TAC4 promoter and identifying the functional impact of specific regulatory elements or transcription factors.[12][13][14]
Detailed Protocol:
-
Vector Construction: Clone the putative TAC4 promoter DNA sequence upstream of a luciferase reporter gene (e.g., Firefly luciferase) in an expression vector.[13][15]
-
Cell Transfection: Co-transfect the constructed reporter vector into a suitable cell line. Often, a second vector expressing a different luciferase (e.g., Renilla) under a constitutive promoter is included as an internal control for transfection efficiency.[14][16] To test the effect of a transcription factor, a third vector overexpressing that factor can be added.
-
Cell Culture and Lysis: Culture the transfected cells for 24-48 hours to allow for gene expression. Subsequently, wash the cells and lyse them using a specific lysis buffer to release the luciferase enzymes.[13]
-
Substrate Addition and Luminescence Measurement: Add the appropriate luciferase substrate (e.g., luciferin for Firefly luciferase) to the cell lysate.[13]
-
Quantification: Immediately measure the light output (bioluminescence) using a luminometer. The intensity of the light is directly proportional to the activity of the TAC4 promoter.[16]
-
Normalization: Normalize the experimental (Firefly) luciferase activity to the activity of the internal control (Renilla) luciferase. This corrects for variability in cell number and transfection efficiency.[14]
Real-Time Quantitative Reverse Transcription PCR (RT-qPCR)
RT-qPCR is the gold standard for accurately measuring the abundance of TAC4 mRNA transcripts, allowing for the quantification of changes in gene expression under various conditions.[17][18]
Detailed Protocol:
-
RNA Isolation: Extract total RNA from cells or tissues of interest using a suitable method, such as TRIzol reagent or a column-based kit. Treat with DNase to remove any contaminating genomic DNA.[19]
-
RNA Quantification and Quality Control: Measure the concentration and purity of the extracted RNA using a spectrophotometer (e.g., NanoDrop). Assess RNA integrity using gel electrophoresis or a bioanalyzer.[20]
-
Reverse Transcription (RT): Synthesize complementary DNA (cDNA) from the RNA template using a reverse transcriptase enzyme and a mix of random primers or oligo(dT) primers.[19]
-
qPCR Reaction Setup: Prepare the qPCR reaction mix containing the cDNA template, forward and reverse primers specific to the TAC4 gene, a fluorescent dye (e.g., SYBR Green) or a TaqMan probe, and qPCR master mix.[18]
-
Real-Time PCR Amplification: Perform the reaction in a real-time PCR cycler. The cycling program typically includes an initial denaturation step, followed by 40 cycles of denaturation, annealing, and extension. Fluorescence is measured at the end of each extension step.[19]
-
Data Analysis: Determine the quantification cycle (Cq) value for each sample. Normalize the Cq value of TAC4 to that of one or more stably expressed housekeeping genes (e.g., GAPDH, ACTB). Calculate the relative expression (fold change) using the ΔΔCq method.[18][20]
Conclusion and Future Directions
The regulation of the human TAC4 gene is a complex process involving specific transcription factors and dynamic signaling pathways, particularly those related to inflammation. Its enriched expression in the pituitary gland and induction during immune responses underscore its importance in both endocrine and immune systems. For drug development professionals, the NF-κB and p38 MAPK pathways represent potential targets for modulating TAC4 expression and the subsequent activity of hemokinin-1 and endokinins in inflammatory diseases and pain.
Future research should focus on a more detailed mapping of the TAC4 promoter and distal enhancers, comprehensive identification of all interacting transcription factors through advanced techniques like ChIP-seq, and elucidation of the epigenetic mechanisms (e.g., DNA methylation, histone modification) that provide a further layer of regulatory control.[21][22][23] A deeper understanding of this regulatory network will be crucial for developing targeted therapies that can precisely control the expression of TAC4 in disease states.
References
- 1. TAC4 - Wikipedia [en.wikipedia.org]
- 2. Gene: TAC4 (ENSG00000176358) - Summary - Homo_sapiens - Ensembl genome browser 115 [asia.ensembl.org]
- 3. alliancegenome.org [alliancegenome.org]
- 4. TAC4 tachykinin precursor 4 [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 5. genecards.org [genecards.org]
- 6. researchgate.net [researchgate.net]
- 7. Tac4 tachykinin precursor 4 [Rattus norvegicus (Norway rat)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 8. Tissue expression of TAC4 - Summary - The Human Protein Atlas [v17.proteinatlas.org]
- 9. Chromatin Immunoprecipitation (ChIP) Protocol for Low-abundance Embryonic Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A Step-by-Step Guide to Successful Chromatin Immunoprecipitation (ChIP) Assays | Thermo Fisher Scientific - TW [thermofisher.com]
- 11. Chromatin Immunoprecipitation Sequencing (ChIP-seq) Protocol - CD Genomics [cd-genomics.com]
- 12. Luciferase Assays | Thermo Fisher Scientific - TW [thermofisher.com]
- 13. goldbio.com [goldbio.com]
- 14. Luciferase assay to study the activity of a cloned promoter DNA fragment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. static.fishersci.eu [static.fishersci.eu]
- 16. opentrons.com [opentrons.com]
- 17. Quantification of mRNA using real-time RT-PCR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. gene-quantification.de [gene-quantification.de]
- 19. mcgill.ca [mcgill.ca]
- 20. researchgate.net [researchgate.net]
- 21. researchgate.net [researchgate.net]
- 22. youtube.com [youtube.com]
- 23. The epigenetic Oct4 gene regulatory network: stochastic analysis of different cellular reprogramming approaches - PMC [pmc.ncbi.nlm.nih.gov]
Hemokinin-1 Signaling in Human Cells: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hemokinin-1 (HK-1), a member of the tachykinin peptide family, has emerged as a critical signaling molecule in a variety of physiological and pathological processes in humans. Encoded by the TAC4 gene, HK-1 is distinguished from its more extensively studied counterpart, Substance P (SP), by its predominant expression in immune cells. While both peptides exhibit a high affinity for the neurokinin-1 receptor (NK1R), evidence increasingly points towards distinct binding sites, signaling pathways, and the existence of novel, HK-1-specific receptors. This guide provides a comprehensive technical overview of the current understanding of HK-1 signaling pathways in human cells, focusing on both NK1R-dependent and -independent mechanisms. It includes a compilation of quantitative data, detailed experimental protocols for studying HK-1 signaling, and visual representations of the key pathways and workflows.
Core Signaling Pathways
Hemokinin-1 exerts its biological effects through at least two distinct signaling cascades: the canonical NK1R-dependent pathway and a more recently uncovered NK1R-independent pathway.
NK1R-Dependent Signaling
The neurokinin-1 receptor is a G-protein coupled receptor (GPCR) that primarily couples to the Gαq/11 subunit.[1] Activation of NK1R by HK-1 initiates a well-characterized signaling cascade leading to cellular responses such as inflammation, pain transmission, and immune modulation.[2][3]
The key steps in the NK1R-dependent pathway are:
-
Receptor Binding: Hemokinin-1 binds to the NK1R on the cell surface.
-
G-Protein Activation: This binding event induces a conformational change in the receptor, leading to the activation of the heterotrimeric G-protein, Gq/11.
-
Phospholipase C (PLC) Activation: The activated α-subunit of Gq/11 stimulates phospholipase C (PLC).
-
Second Messenger Generation: PLC cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).
-
Calcium Mobilization: IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of stored calcium (Ca2+) into the cytoplasm.[4]
-
Protein Kinase C (PKC) Activation: DAG, in conjunction with the elevated intracellular Ca2+, activates protein kinase C (PKC).
-
Downstream Effector Activation: Activated PKC can then phosphorylate a variety of downstream targets, including components of the Mitogen-Activated Protein Kinase (MAPK) cascade, such as ERK1/2.[2] This can ultimately lead to the activation of transcription factors like NF-κB, which regulate the expression of genes involved in inflammation and cell survival.[5][6]
NK1R-Independent Signaling
A growing body of evidence indicates that HK-1 can elicit cellular responses independently of the NK1R.[4][7][8] This is particularly evident in certain cell types, such as sensory neurons and mast cells, where HK-1-induced calcium influx and degranulation persist even in the presence of NK1R antagonists or in cells lacking the receptor.[9][10]
Potential alternative receptors for HK-1 include:
-
Mas-related G protein-coupled receptor X2 (Mrgprx2): This receptor is predominantly expressed on human mast cells and has been shown to be activated by HK-1, leading to degranulation.[9][11] This interaction is not blocked by NK1R antagonists.
-
Anthrax Toxin Receptor 2 (ANTXR2): Upregulation of ANTXR2 has been observed in response to HK-1 treatment in sensory neurons, suggesting it as a potential novel target, though direct binding and signaling have yet to be fully elucidated.[4]
The downstream signaling pathways of these alternative receptors are still under active investigation but are thought to also involve calcium mobilization and activation of inflammatory pathways.
Quantitative Data on Hemokinin-1 Signaling
The following tables summarize key quantitative parameters related to HK-1's interaction with its receptors and its functional effects.
Table 1: Receptor Binding Affinities (Ki) of Hemokinin-1
| Receptor | Radioligand | Cell/Tissue Type | Ki (nM) | Reference(s) |
| Human NK1 | [³H]-SP | Recombinant | 0.175 | [12] |
| Human NK1 | [¹²⁵I]-NKA | Recombinant | 0.002 | [12] |
| Human NK2 | [¹²⁵I]-NKA | Recombinant | 560 | [12] |
Table 2: Functional Potency (EC50/ED50/IC50) of Hemokinin-1
| Assay | Cell/Tissue Type | Parameter | Value | Reference(s) |
| Hypotension | Anesthetized guinea-pigs | ED50 | 0.1 nmol/kg | [12] |
| Salivary Secretion | Anesthetized rats | ED50 | 6 nmol/kg | [12] |
| Calcium Mobilization | Rat trigeminal ganglion neurons | Effective Concentration | 1 µM | [4][7][10] |
| Calcium Mobilization | Rat trigeminal ganglion neurons | Ineffective Concentration | 500 nM | [4][7][10] |
| NF-κB Inhibition (general) | HEK293 cells with TNF-α stimulation | IC50 (Digitoxin) | 90 nM | [13] |
| NF-κB Inhibition (general) | HEK293 cells with IL-1β stimulation | IC50 (Digitoxin) | 70 nM | [13] |
Experimental Protocols
Detailed methodologies are crucial for the accurate investigation of HK-1 signaling. Below are protocols for key experiments.
Radioligand Binding Assay for NK1 Receptor
This protocol is adapted for determining the binding affinity of HK-1 to the NK1 receptor using a competitive binding assay with radiolabeled Substance P.
Materials:
-
Cell membranes expressing the human NK1 receptor
-
[³H]-Substance P (Radioligand)
-
Unlabeled Hemokinin-1 (Competitor)
-
Binding Buffer (e.g., 50 mM Tris-HCl, pH 7.4, 5 mM MgCl₂, 0.1% BSA)
-
Wash Buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4)
-
Glass fiber filters (e.g., GF/C) pre-soaked in 0.3% polyethyleneimine (PEI)
-
Scintillation cocktail
-
96-well plates
-
Filtration apparatus
-
Scintillation counter
Procedure:
-
Membrane Preparation: Prepare cell membranes from cells overexpressing the NK1 receptor according to standard laboratory procedures. Determine the protein concentration of the membrane preparation.
-
Assay Setup: In a 96-well plate, set up the following reactions in triplicate:
-
Total Binding: Add binding buffer, a fixed concentration of [³H]-Substance P (typically at its Kd value), and the cell membrane preparation.
-
Non-specific Binding: Add binding buffer, [³H]-Substance P, a high concentration of unlabeled Substance P (e.g., 1 µM), and the cell membrane preparation.
-
Competitive Binding: Add binding buffer, [³H]-Substance P, varying concentrations of unlabeled Hemokinin-1, and the cell membrane preparation.
-
-
Incubation: Incubate the plate at room temperature for a predetermined time (e.g., 60-90 minutes) to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through the pre-soaked glass fiber filters using a filtration apparatus. Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.
-
Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the logarithm of the Hemokinin-1 concentration.
-
Determine the IC50 value (the concentration of HK-1 that inhibits 50% of the specific binding of [³H]-Substance P).
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Intracellular Calcium Mobilization Assay using Fura-2 AM
This protocol describes the measurement of intracellular calcium concentration changes in response to HK-1 stimulation using the ratiometric fluorescent indicator Fura-2 AM.
Materials:
-
Cultured human cells of interest
-
Hemokinin-1
-
Fura-2 AM (acetoxymethyl ester)
-
Pluronic F-127
-
HEPES-buffered saline solution (HBSS)
-
Fluorescence microscope or plate reader with dual excitation capabilities (340 nm and 380 nm) and emission detection at ~510 nm
Procedure:
-
Cell Preparation: Seed cells onto glass coverslips or in a 96-well plate suitable for fluorescence measurements and culture until they reach the desired confluency.
-
Dye Loading:
-
Prepare a loading solution containing Fura-2 AM (typically 2-5 µM) and a small amount of Pluronic F-127 (e.g., 0.02%) in HBSS.
-
Remove the culture medium from the cells and wash with HBSS.
-
Incubate the cells with the Fura-2 AM loading solution for 30-60 minutes at 37°C in the dark.
-
-
De-esterification: After loading, wash the cells with HBSS to remove extracellular dye and incubate for an additional 15-30 minutes at room temperature to allow for complete de-esterification of the Fura-2 AM within the cells.
-
Imaging/Measurement:
-
Mount the coverslip on the microscope stage or place the 96-well plate in the plate reader.
-
Acquire a baseline fluorescence signal by alternately exciting the cells at 340 nm and 380 nm and measuring the emission at 510 nm.
-
Add Hemokinin-1 at the desired concentration to the cells.
-
Continuously record the fluorescence intensity at both excitation wavelengths over time.
-
-
Data Analysis:
-
Calculate the ratio of the fluorescence intensities (F340/F380) for each time point.
-
Plot the F340/F380 ratio over time to visualize the change in intracellular calcium concentration. An increase in the ratio indicates an increase in intracellular calcium.
-
The peak response can be used to generate dose-response curves to determine the EC50 of HK-1 for calcium mobilization.
-
Western Blot Analysis of ERK Phosphorylation
This protocol details the detection of phosphorylated ERK (p-ERK) as a measure of MAPK pathway activation by HK-1.
Materials:
-
Cultured human cells
-
Hemokinin-1
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-phospho-ERK1/2 and anti-total-ERK1/2
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Treatment and Lysis:
-
Culture cells to 70-80% confluency.
-
Serum-starve the cells for several hours to reduce basal ERK phosphorylation.
-
Treat cells with Hemokinin-1 for various times and concentrations.
-
Wash cells with ice-cold PBS and lyse with lysis buffer.
-
Clarify the lysates by centrifugation and collect the supernatant.
-
-
Protein Quantification: Determine the protein concentration of each lysate using a protein assay.
-
SDS-PAGE and Transfer:
-
Normalize the protein amounts for each sample and prepare them with Laemmli buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the anti-phospho-ERK1/2 primary antibody overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
-
Detection: Apply the chemiluminescent substrate and visualize the bands using an imaging system.
-
Stripping and Re-probing:
-
Strip the membrane of the first set of antibodies using a stripping buffer.
-
Re-block the membrane and probe with the anti-total-ERK1/2 antibody to normalize for protein loading.
-
-
Data Analysis:
-
Quantify the band intensities using densitometry software.
-
Calculate the ratio of p-ERK to total ERK for each sample.
-
Compare the ratios across different treatment conditions to assess the effect of HK-1 on ERK phosphorylation.
-
Conclusion and Future Directions
The signaling pathways of Hemokinin-1 are complex and multifaceted, extending beyond the canonical NK1R activation to include novel receptor interactions. This guide provides a foundational understanding of these pathways and the experimental approaches to investigate them. For researchers and drug development professionals, the distinct signaling properties of HK-1 compared to SP, particularly its prominent role in the immune system and the existence of NK1R-independent pathways, present exciting opportunities for the development of more targeted therapeutics for inflammatory and pain-related disorders. Future research should focus on the definitive identification and characterization of the alternative HK-1 receptors and their downstream signaling cascades to fully elucidate the biological functions of this important tachykinin.
References
- 1. Expression and function of human hemokinin-1 in human and guinea pig airways - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Hemokinin-1 activates the MAPK pathway and enhances B cell proliferation and antibody production - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Role of hemokinin-1 in health and disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Hemokinin-1 induces transcriptomic alterations in pain-related signaling processes in rat primary sensory neurons independent of NK1 tachykinin receptor activation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Hemokinin-1 gene expression is upregulated in microglia activated by lipopolysaccharide through NF-κB and p38 MAPK signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Hemokinin-1 Gene Expression Is Upregulated in Microglia Activated by Lipopolysaccharide through NF-κB and p38 MAPK Signaling Pathways | PLOS One [journals.plos.org]
- 7. Frontiers | Hemokinin-1 as a Mediator of Arthritis-Related Pain via Direct Activation of Primary Sensory Neurons [frontiersin.org]
- 8. Hemokinin-1 induces transcriptomic alterations in pain-related signaling processes in rat primary sensory neurons independent of NK1 tachykinin receptor activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Upregulation of Mas-related G Protein coupled receptor X2 in asthmatic lung mast cells and its activation by the novel neuropeptide hemokinin-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Hemokinin-1 as a Mediator of Arthritis-Related Pain via Direct Activation of Primary Sensory Neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Mast Cell-Specific MRGPRX2: a Key Modulator of Neuro-Immune Interaction in Allergic Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Pharmacological profile of the novel mammalian tachykinin, hemokinin 1 - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Identification of Known Drugs that Act as Inhibitors of NF-κB Signaling and their Mechanism of Action - PMC [pmc.ncbi.nlm.nih.gov]
Hemokinin-1: A Deep Dive into Receptor Binding Affinity and Selectivity
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Hemokinin-1 (HK-1), a member of the tachykinin peptide family, has garnered significant interest within the scientific community for its diverse physiological roles, including its involvement in hematopoiesis, immune responses, and inflammatory processes.[1] Unlike other tachykinins which are predominantly of neuronal origin, HK-1 was first identified in hematopoietic cells, highlighting its unique position within this family of neuropeptides.[1] A thorough understanding of its interaction with tachykinin receptors is paramount for elucidating its mechanism of action and for the development of novel therapeutics targeting these pathways. This technical guide provides a comprehensive overview of the binding affinity and selectivity of Hemokinin-1 for the neurokinin (NK) receptors, details the experimental protocols for determining these parameters, and visualizes the key signaling pathways involved.
Data Presentation: Receptor Binding Affinity and Selectivity
Hemokinin-1 exhibits a distinct binding profile across the three main tachykinin receptors: NK1, NK2, and NK3. It acts as a full agonist at all three, but with a pronounced selectivity for the NK1 receptor.[2] The following tables summarize the quantitative binding data for Hemokinin-1 and other endogenous tachykinins, providing a clear comparison of their receptor affinities.
Table 1: Binding Affinity (Ki) of Tachykinins at Human Neurokinin Receptors
| Ligand | NK1 Receptor (Ki, nM) | NK2 Receptor (Ki, nM) | NK3 Receptor (Ki, nM) |
| Hemokinin-1 (HK-1) | 0.175 [2] | 560 [2] | ~500-fold less potent than NKB[2] |
| Substance P (SP) | 0.13[2] | >1000 | >1000 |
| Neurokinin A (NKA) | >1000 | 2.2 | >1000 |
| Neurokinin B (NKB) | >1000 | >1000 | 1.2 |
Note: A lower Ki value indicates a higher binding affinity.
Table 2: Selectivity Ratios of Hemokinin-1
| Receptor Pair | Selectivity Ratio (Ki NKx / Ki NK1) |
| NK2 / NK1 | ~3200 |
| NK3 / NK1 | High (Qualitatively) |
The data clearly demonstrates that Hemokinin-1 possesses a high affinity for the NK1 receptor, comparable to that of the endogenous ligand Substance P (SP).[2] Its affinity for the NK2 receptor is significantly lower, and while a precise Ki value for the human NK3 receptor is not consistently reported in the literature, functional assays indicate that it is substantially less potent than the preferential NK3 receptor agonist, Neurokinin B (NKB).[2] This remarkable selectivity for the NK1 receptor is a key characteristic of Hemokinin-1's pharmacological profile.
Experimental Protocols: Determining Binding Affinity
The determination of binding affinity (Ki) is typically achieved through competitive radioligand binding assays. This section provides a detailed methodology for performing such an assay to characterize the binding of Hemokinin-1 to the NK1 receptor.
Competition Radioligand Binding Assay for NK1 Receptor
1. Materials and Reagents:
-
Cell Membranes: Membranes prepared from cells stably expressing the human NK1 receptor (e.g., CHO-K1 or HEK293 cells).
-
Radioligand: [³H]-Substance P (specific activity ~80-120 Ci/mmol).
-
Unlabeled Ligands: Hemokinin-1, Substance P (for positive control and non-specific binding determination), and other test compounds.
-
Assay Buffer: 50 mM Tris-HCl (pH 7.4), 5 mM MgCl₂, 1 µM phosphoramidon, 4 µg/ml chymostatin, and 0.1% Bovine Serum Albumin (BSA).
-
Wash Buffer: 50 mM Tris-HCl (pH 7.4), 0.2% BSA.
-
Scintillation Cocktail: A suitable liquid scintillation cocktail for radioactivity counting.
-
96-well Filter Plates: Glass fiber filter plates (e.g., Whatman GF/C) pre-treated with a blocking agent like polyethyleneimine (PEI).
-
Instrumentation: Scintillation counter, vacuum filtration manifold, multi-channel pipettes.
2. Experimental Procedure:
-
Membrane Preparation:
-
Thaw the frozen cell membrane aliquots on ice.
-
Homogenize the membranes in ice-cold assay buffer using a glass-Teflon homogenizer.
-
Determine the protein concentration of the membrane suspension using a standard protein assay (e.g., Bradford or BCA assay).
-
Dilute the membrane suspension to the desired final concentration in assay buffer. The optimal concentration should be determined empirically but is typically in the range of 5-20 µg of protein per well.
-
-
Assay Setup:
-
All incubations are performed in a 96-well plate format.
-
Total Binding: Add assay buffer, radioligand ([³H]-SP at a concentration close to its Kd, typically 0.5-1.0 nM), and the membrane suspension to designated wells.
-
Non-specific Binding (NSB): Add assay buffer, a high concentration of unlabeled Substance P (e.g., 1 µM) to saturate the receptors, the radioligand, and the membrane suspension to designated wells.
-
Competition Binding: Add assay buffer, a range of concentrations of the unlabeled test compound (Hemokinin-1), the radioligand, and the membrane suspension to the remaining wells. It is recommended to use a serial dilution of the test compound, typically spanning at least 6 log units.
-
-
Incubation:
-
Incubate the plate at room temperature (or a specified temperature, e.g., 25°C) for a predetermined time to allow the binding to reach equilibrium (typically 60-120 minutes). The optimal incubation time should be determined in preliminary experiments.
-
-
Filtration and Washing:
-
Following incubation, rapidly filter the contents of each well through the pre-treated glass fiber filter plate using a vacuum filtration manifold.
-
Wash the filters rapidly with several volumes of ice-cold wash buffer to remove unbound radioligand. The number of washes should be optimized to maximize the signal-to-noise ratio.
-
-
Radioactivity Counting:
-
Allow the filters to dry completely.
-
Add scintillation cocktail to each well of the filter plate.
-
Seal the plate and count the radioactivity in a scintillation counter.
-
3. Data Analysis:
-
Calculate Specific Binding: Specific Binding = Total Binding - Non-specific Binding.
-
Generate Competition Curve: Plot the percentage of specific binding as a function of the logarithm of the competitor concentration.
-
Determine IC50: Fit the competition curve using a non-linear regression analysis (sigmoidal dose-response model) to determine the concentration of the competitor that inhibits 50% of the specific binding of the radioligand (IC50).
-
Calculate Ki: Convert the IC50 value to the inhibition constant (Ki) using the Cheng-Prusoff equation:
-
Ki = IC50 / (1 + [L]/Kd)
-
Where:
-
[L] is the concentration of the radioligand used in the assay.
-
Kd is the dissociation constant of the radioligand for the receptor (which should be determined independently from saturation binding experiments).
-
-
-
Mandatory Visualizations
Signaling Pathways
Hemokinin-1, primarily through its interaction with the NK1 receptor, activates intracellular signaling cascades that are crucial for its biological effects. The NK1 receptor is a G-protein coupled receptor (GPCR) that predominantly couples to the Gq/11 family of G proteins.
Caption: Hemokinin-1 signaling through the NK1 receptor.
Experimental Workflow
The following diagram illustrates a typical workflow for a competition radioligand binding assay used to determine the binding affinity of a test compound like Hemokinin-1.
Caption: Workflow for a competition radioligand binding assay.
Conclusion
Hemokinin-1 is a potent and selective agonist for the tachykinin NK1 receptor. Its high affinity for this receptor, coupled with significantly lower affinity for NK2 and NK3 receptors, underscores its potential for targeted therapeutic intervention in physiological and pathological processes mediated by the NK1 receptor. The experimental protocols detailed in this guide provide a robust framework for the accurate determination of its binding characteristics. Furthermore, the visualization of its primary signaling pathway through Gq/11 and the MAPK cascade offers a clear understanding of its mechanism of action at the cellular level. This in-depth technical guide serves as a valuable resource for researchers and drug development professionals working to unravel the complexities of the tachykinin system and harness the therapeutic potential of compounds like Hemokinin-1.
References
Hemokinin-1: A Comprehensive Technical Guide on its Physiological Role in Human Systems
For Researchers, Scientists, and Drug Development Professionals
Abstract
Hemokinin-1 (HK-1), a member of the tachykinin peptide family encoded by the TAC4 gene, has emerged as a significant modulator of various physiological and pathophysiological processes in humans.[1][2] Initially discovered in hematopoietic cells, its functional spectrum has expanded to include critical roles in the immune system, inflammation, pain perception, respiratory physiology, and oncology.[1][3] While sharing the primary neurokinin-1 receptor (NK1R) with the archetypal tachykinin, Substance P (SP), HK-1 exhibits distinct signaling properties and biological effects, suggesting a more complex regulatory role than previously understood.[1][4] This document provides an in-depth technical overview of the physiological functions of HK-1 in human systems, presenting quantitative data, detailed experimental methodologies, and visualized signaling pathways to serve as a comprehensive resource for researchers and drug development professionals.
Introduction to Hemokinin-1
Hemokinin-1 is a pleiotropic signaling peptide with a widespread distribution throughout the human body.[1] Unlike classic tachykinins which are predominantly of neuronal origin, HK-1 is significantly expressed by immune cells, including B lymphocytes, T lymphocytes, macrophages, and dendritic cells, highlighting its integral role in neuroimmune communication.[3][5] Human HK-1 (hHK-1) is an undecapeptide that shares the conserved C-terminal motif Phe-X-Gly-Leu-Met-NH2 with other tachykinins.[6] This structural similarity underlies its ability to bind to tachykinin receptors, albeit with a unique pharmacological profile.
Quantitative Data: Receptor Binding and Functional Potency
The biological actions of HK-1 are primarily mediated through its interaction with neurokinin receptors. The following tables summarize the quantitative data on the binding affinities and functional potencies of HK-1 at human tachykinin receptors, providing a comparative perspective with Substance P.
Table 1: Binding Affinities (Ki, nM) of Hemokinin-1 and Substance P at Human Tachykinin Receptors
| Peptide | NK1 Receptor | NK2 Receptor | NK3 Receptor | Reference |
| Hemokinin-1 (human) | 0.175 | 560 | ~200-250 fold lower than NK1 | [2][6] |
| Substance P | 0.13 | - | - | [6] |
Note: A lower Ki value indicates a higher binding affinity.
Table 2: Functional Agonist Activity (ED50/EC50) of Hemokinin-1 in In Vitro and In Vivo Models
| Experimental Model | Parameter Measured | HK-1 ED50/EC50 | Substance P ED50/EC50 | Reference |
| Guinea Pig Hypotension (in vivo) | Decrease in Diastolic Blood Pressure | 0.1 nmol/kg | 0.2 nmol/kg | [6] |
| Rat Salivary Secretion (in vivo) | Saliva Production | 6 nmol/kg | Similar to HK-1 | [6] |
| Human Bronchial Contraction (in vitro) | pD2 | 5.6 | - | [2] |
Note: ED50/EC50 represents the concentration of an agonist that gives half of the maximal response. pD2 is the negative logarithm of the EC50.
Physiological Roles of Hemokinin-1
Hematopoietic and Immune Systems
HK-1 was first identified for its role in the hematopoietic system.[3] It functions as a growth and survival factor for early B-cell progenitors and plays a role in T-cell development.[3][4] In mature B cells, HK-1 acts as a costimulatory signal, enhancing proliferation, survival, and antibody production upon activation through pathways like LPS stimulation, BCR cross-linking, or CD40 ligation.[7]
In the broader immune context, HK-1 is a key player in inflammatory responses. It can stimulate the production of pro-inflammatory cytokines and chemokines, such as TNF-α and IL-6, from various immune cells, including mast cells and in human colonic mucosa.[8][9] FcεRI-stimulation of mast cells leads to the autocrine secretion of HK-1, which then signals through the NK1R to amplify the inflammatory cascade.[9]
Inflammation and Pain
HK-1 is deeply implicated in the modulation of inflammation and pain. It contributes to neurogenic inflammation, a process involving the release of neuropeptides from sensory nerve endings.[4] Studies have shown that HK-1 can directly activate primary sensory neurons, leading to the sensation of pain.[4] Interestingly, some of these effects appear to be independent of the NK1R, suggesting the existence of a yet-to-be-identified receptor for HK-1.[4][10] In models of arthritis, HK-1 has been shown to mediate mechanical hyperalgesia and edema.[4][11]
Respiratory System
In the human respiratory system, the gene encoding HK-1, TAC4, is expressed in the bronchi.[2] Human HK-1 induces contraction of human and guinea pig airways.[2] In human isolated bronchi, this contractile effect is primarily mediated by the NK2 receptor, with a smaller contribution from the NK1 receptor.[2] This suggests a potential role for HK-1 in the pathophysiology of airway diseases such as asthma.
Cancer
Emerging evidence points to the involvement of the tachykinin system, including HK-1, in the initiation and progression of various cancers.[12][13] Both HK-1 and SP, through their interaction with NK1R, can promote tumor cell proliferation, migration, and angiogenesis, while also exerting anti-apoptotic effects.[14] The signaling pathways activated by the HK-1/NK1R axis in cancer cells include the phosphorylation of protein kinase B (Akt) and extracellular signal-regulated kinases (ERK), as well as the activation of the nuclear factor kappa B (NF-κB) pathway.[14]
Central Nervous System
Beyond its peripheral roles, HK-1 is also present in several brain regions and is implicated in modulating anxiety and depression-like behaviors.[15] Interestingly, studies in mice suggest that HK-1 exerts anxiolytic and anti-depressant-like actions, potentially through a mechanism independent of the NK1 receptor.[15]
Signaling Pathways
Hemokinin-1 binding to the G-protein coupled receptor NK1R initiates a cascade of intracellular signaling events. The canonical pathway involves the activation of phospholipase C (PLC), leading to the generation of inositol trisphosphate (IP3) and diacylglycerol (DAG).[16] IP3 triggers the release of intracellular calcium, while DAG activates protein kinase C (PKC). Downstream of this, several key pathways are activated, including the MAPK/ERK and PI3K/Akt/NF-κB pathways, which are crucial for cell proliferation, survival, and inflammatory responses.[7][9][14]
Experimental Protocols
Radioligand Binding Assay for Receptor Affinity
This protocol is used to determine the binding affinity (Ki) of HK-1 for tachykinin receptors.
Methodology:
-
Membrane Preparation: CHO-K1 cells stably expressing the human NK1, NK2, or NK3 receptor are cultured and harvested. The cells are then homogenized in a buffer (e.g., 50 mM Tris-HCl, pH 7.4) and centrifuged to pellet the membranes. The membrane pellet is resuspended in the assay buffer.
-
Binding Reaction: The membrane preparation is incubated with a radiolabeled ligand (e.g., [³H]-Substance P for NK1R) and varying concentrations of unlabeled HK-1.
-
Separation: The reaction is terminated by rapid filtration through glass fiber filters to separate bound from free radioligand.
-
Quantification: The radioactivity retained on the filters is measured using a scintillation counter.
-
Data Analysis: The concentration of HK-1 that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[6]
In Vitro Bioassay for Functional Agonist Activity
This protocol assesses the functional effect of HK-1, such as its ability to induce smooth muscle contraction.
Methodology:
-
Tissue Preparation: A segment of tissue, such as guinea pig ileum or human bronchus, is dissected and mounted in an organ bath containing a physiological salt solution (e.g., Krebs-Henseleit solution) maintained at 37°C and aerated with 95% O2 and 5% CO2.[2]
-
Equilibration: The tissue is allowed to equilibrate under a resting tension.
-
Drug Administration: Cumulative concentrations of HK-1 are added to the organ bath.
-
Response Measurement: The contractile response of the tissue is measured isometrically using a force transducer.
-
Data Analysis: A concentration-response curve is constructed, and the EC50 and maximal response (Emax) are determined.
In Vivo Model of Hypotension
This protocol evaluates the effect of HK-1 on blood pressure in an animal model.
Methodology:
-
Animal Preparation: An animal (e.g., guinea pig or rat) is anesthetized, and catheters are inserted into a vein (for drug administration) and an artery (for blood pressure measurement).[6]
-
Baseline Measurement: Baseline blood pressure and heart rate are recorded.
-
Drug Administration: Increasing doses of HK-1 are administered intravenously.
-
Response Measurement: Changes in systolic and diastolic blood pressure are continuously monitored.
-
Data Analysis: The dose of HK-1 that produces a 50% of the maximal hypotensive effect (ED50) is calculated.[6]
Primary Sensory Neuron Activation Assay
This protocol investigates the direct effect of HK-1 on sensory neurons.
Methodology:
-
Cell Culture: Primary sensory neurons are isolated from dorsal root ganglia or trigeminal ganglia and cultured.[4][17]
-
Calcium Imaging: The cultured neurons are loaded with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM).
-
HK-1 Application: HK-1 is applied to the cultured neurons.
-
Fluorescence Measurement: Changes in intracellular calcium concentration are measured by monitoring the fluorescence intensity using a microscope equipped with an imaging system.[4][11]
-
Data Analysis: The magnitude and percentage of responding neurons are quantified.
References
- 1. Role of hemokinin-1 in health and disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Expression and function of human hemokinin-1 in human and guinea pig airways - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Hemokinin is a hematopoietic-specific tachykinin that regulates B lymphopoiesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Frontiers | Hemokinin-1 as a Mediator of Arthritis-Related Pain via Direct Activation of Primary Sensory Neurons [frontiersin.org]
- 5. Hemokinin-1 Gene Expression Is Upregulated in Trigeminal Ganglia in an Inflammatory Orofacial Pain Model: Potential Role in Peripheral Sensitization - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Pharmacological profile of the novel mammalian tachykinin, hemokinin 1 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Hemokinin-1 activates the MAPK pathway and enhances B cell proliferation and antibody production - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Hemokinin-1 and substance P stimulate production of inflammatory cytokines and chemokines in human colonic mucosa via both NK1 and NK2 tachykinin receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Autocrine hemokinin-1 functions as endogenous adjuvant for IgE-mediated mast cell inflammatory responses - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Frontiers | Hemokinin-1 induces transcriptomic alterations in pain-related signaling processes in rat primary sensory neurons independent of NK1 tachykinin receptor activation [frontiersin.org]
- 11. Hemokinin-1 as a Mediator of Arthritis-Related Pain via Direct Activation of Primary Sensory Neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 12. brieflands.com [brieflands.com]
- 13. mdpi.com [mdpi.com]
- 14. mdpi.com [mdpi.com]
- 15. Hemokinin-1 mediates anxiolytic and anti-depressant-like actions in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Neurokinin-1 receptor: functional significance in the immune system in reference to selected infections and inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 17. real.mtak.hu [real.mtak.hu]
The Role of Hemokinin-1 in the Human Immune System: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Hemokinin-1 (HK-1), a member of the tachykinin peptide family, has emerged as a significant modulator of the human immune system. Primarily expressed by immune cells, HK-1 exerts pleiotropic effects on both innate and adaptive immunity, largely through its interaction with the neurokinin-1 receptor (NK1R) and, to a lesser extent, the neurokinin-2 receptor (NK2R). This technical guide provides an in-depth overview of the function of HK-1 in the human immune system, presenting key quantitative data, detailed experimental protocols for its study, and visualizations of its signaling pathways and experimental workflows.
Introduction
Hemokinin-1 is a pro-inflammatory peptide with structural similarities to Substance P (SP).[1] Unlike SP, which is predominantly of neuronal origin, HK-1 is mainly produced by hematopoietic cells, including B lymphocytes, macrophages, and dendritic cells, suggesting a primary role in immune regulation.[2][3] Its functions are diverse, ranging from the modulation of inflammatory responses and B cell development to influencing the differentiation of T helper cells.[4][5] Understanding the intricate mechanisms of HK-1 action is crucial for developing novel therapeutic strategies for inflammatory and autoimmune diseases.
Quantitative Data on Hemokinin-1 Function
The biological effects of Hemokinin-1 are concentration-dependent. The following tables summarize key quantitative data regarding its receptor binding affinity and its impact on immune cell function.
Table 1: Receptor Binding Affinity of Human Hemokinin-1 (hHK-1)
| Receptor | Ligand | Ki (nM) | Cell Line | Reference |
| Human NK1R | hHK-1 | 0.175 | CHO | [1] |
| Human NK2R | hHK-1 | 560 | CHO | [1] |
Ki: Inhibition constant, a measure of binding affinity. Lower values indicate higher affinity.
Table 2: Dose-Dependent Effects of Hemokinin-1 on Human Immune Cells
| Immune Cell Type | HK-1 Concentration | Observed Effect | Reference |
| Human Colonic Mucosa | 0.1 µM | Significant increase in MCP-1, MIP-1α, MIP-1β, RANTES, TNF-α, IL-1β, and IL-6 transcript and protein levels. | [6] |
| Human Mast Cells | Not specified | Autocrine secretion of HK-1 amplifies IgE-mediated inflammatory responses, promoting TNF and IL-6 secretion. | |
| Human B Cells | 10 nM - 1 µM | Co-stimulatory signal for B cell activation, enhancing proliferation, survival, and IgM production. | [7] |
| Human Memory T Cells | Not specified | Upregulates IL-17A and IFN-γ production, promoting Th17 and Th1/Th17 differentiation in the presence of monocytes. | |
| Human Monocytes | Not specified | Induces the expression of IL-1β, IL-23, and TNF-like 1A. | [8] |
Signaling Pathways of Hemokinin-1
Hemokinin-1 mediates its effects through the activation of several intracellular signaling cascades. The primary receptor, NK1R, is a G-protein coupled receptor (GPCR) that, upon ligand binding, activates downstream pathways crucial for immune cell function.[9]
NK1R-Mediated Signaling
Activation of the NK1R by HK-1 initiates a cascade of intracellular events, primarily through Gq/11 proteins. This leads to the activation of Phospholipase C (PLC), which in turn generates inositol triphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium from intracellular stores, while DAG activates Protein Kinase C (PKC).[9] These events culminate in the activation of key transcription factors such as NF-κB and the MAPK pathway.
PI3K/Akt and MAPK Pathways in Immune Cells
In mast cells, HK-1 signaling through NK1R activates the PI3K/Akt/NF-κB pathway, leading to the synthesis and secretion of pro-inflammatory cytokines like TNF-α and IL-6.[8] In B cells, HK-1 provides a crucial co-stimulatory signal by activating the MAPK pathway, which enhances proliferation and antibody production.[4][10]
Experimental Protocols
In Vitro Chemotaxis Assay
This protocol is designed to assess the chemotactic activity of HK-1 on human immune cells, such as monocytes or lymphocytes.
Materials:
-
Chemotaxis chamber (e.g., Boyden chamber with 5 µm pore size inserts)
-
Human peripheral blood mononuclear cells (PBMCs) or isolated immune cell populations
-
RPMI 1640 medium with 0.1% BSA
-
Recombinant human Hemokinin-1
-
Fluorescent dye for cell labeling (e.g., Calcein-AM)
-
Plate reader with fluorescence capabilities
Procedure:
-
Isolate human immune cells (e.g., monocytes) from peripheral blood.
-
Resuspend cells in RPMI 1640 with 0.1% BSA at a concentration of 1 x 10^6 cells/mL.
-
Label cells with Calcein-AM according to the manufacturer's protocol.
-
Add different concentrations of HK-1 (e.g., 0.1 nM to 1 µM) to the lower wells of the chemotaxis chamber. Use medium alone as a negative control and a known chemoattractant as a positive control.
-
Place the porous insert into each well.
-
Add 100 µL of the labeled cell suspension to the upper chamber of each insert.
-
Incubate the plate at 37°C in a 5% CO2 incubator for 1-3 hours.
-
After incubation, carefully remove the insert.
-
Quantify the number of migrated cells in the lower chamber by measuring the fluorescence using a plate reader.
Calcium Mobilization Assay
This protocol measures changes in intracellular calcium concentration in response to HK-1 stimulation.
Materials:
-
Human lymphocytes or other immune cell lines
-
Calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Indo-1 AM)
-
Hanks' Balanced Salt Solution (HBSS) with and without calcium
-
Recombinant human Hemokinin-1
-
Flow cytometer or fluorescence plate reader
Procedure:
-
Harvest and wash immune cells, then resuspend in HBSS without calcium.
-
Load cells with a calcium-sensitive dye (e.g., 1-5 µM Fura-2 AM) for 30-60 minutes at 37°C.
-
Wash the cells to remove extracellular dye and resuspend in HBSS with calcium.
-
Acquire a baseline fluorescence reading for a short period.
-
Add HK-1 at the desired concentration and continue to record the fluorescence signal over time.
-
As a positive control, add a calcium ionophore (e.g., ionomycin) at the end of the experiment to determine the maximal fluorescence signal.
-
Analyze the data by calculating the ratio of fluorescence at the calcium-bound and calcium-unbound excitation/emission wavelengths.
Cytokine and Chemokine Measurement (ProcartaPlex Assay)
This protocol outlines the general steps for quantifying multiple cytokines and chemokines released from HK-1-stimulated human immune cells using a multiplex immunoassay.
Materials:
-
ProcartaPlex Human Cytokine/Chemokine Panel
-
Luminex instrument
-
Supernatants from HK-1-stimulated and control human immune cell cultures
-
Assay-specific buffers and reagents provided in the kit
Procedure:
-
Prepare standards and samples according to the kit protocol. For cell culture supernatants, use fresh culture medium as the diluent.
-
Add the antibody-coupled magnetic beads to each well of a 96-well plate.
-
Wash the beads using a magnetic plate washer.
-
Add standards, controls, and samples to the appropriate wells and incubate.
-
Wash the beads and add the detection antibody mixture. Incubate.
-
Wash the beads and add Streptavidin-PE. Incubate.
-
Wash the beads and resuspend in reading buffer.
-
Acquire data on a Luminex instrument and analyze the results using the provided software.
Gene Expression Analysis (QuantiGene Plex Assay)
This protocol details the general procedure for measuring the transcript levels of multiple genes in HK-1-treated human immune cells.
Materials:
-
QuantiGene Plex Assay Kit with a custom gene panel
-
Luminex instrument
-
Lysates from HK-1-stimulated and control human immune cells
-
Assay-specific buffers and reagents provided in the kit
Procedure:
-
Lyse the cells to release and stabilize the RNA.
-
Incubate the cell lysate overnight in a hybridization plate with the target-specific probe set and capture beads.
-
The following day, perform a series of signal amplification steps by incubating with pre-amplifier, amplifier, and label probe solutions, with wash steps in between.
-
Add Streptavidin-PE (SAPE) and incubate.
-
Wash the beads and add SAPE wash buffer.
-
Read the plate on a Luminex instrument and analyze the data.
Conclusion
Hemokinin-1 is a potent immunomodulatory peptide that plays a critical role in orchestrating inflammatory responses in the human body. Its ability to activate various immune cells and induce the production of a wide array of cytokines and chemokines underscores its importance in both physiological and pathological conditions. The detailed methodologies and quantitative data presented in this guide provide a solid foundation for researchers and drug development professionals to further investigate the therapeutic potential of targeting the HK-1 signaling pathway in immune-mediated diseases.
References
- 1. Pharmacological profile of the novel mammalian tachykinin, hemokinin 1 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. sartorius.com [sartorius.com]
- 3. QuantiGene Singleplex Gene Expression Assays | Thermo Fisher Scientific - HK [thermofisher.com]
- 4. protocols.io [protocols.io]
- 5. researchgate.net [researchgate.net]
- 6. Hemokinin-1 and substance P stimulate production of inflammatory cytokines and chemokines in human colonic mucosa via both NK1 and NK2 tachykinin receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Quantifying Human Monocyte Chemotaxis In Vitro and Murine Lymphocyte Trafficking In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 8. download.s21i.co99.net [download.s21i.co99.net]
- 9. Neurokinin-1 receptor: functional significance in the immune system in reference to selected infections and inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Hemokinin-1 activates the MAPK pathway and enhances B cell proliferation and antibody production - PubMed [pubmed.ncbi.nlm.nih.gov]
Post-Translational Modifications of Human Hemokinin-1: A Technical Guide for Researchers
Introduction
Human hemokinin-1 (hHK-1) is a member of the tachykinin family of neuropeptides, encoded by the TAC4 gene. Tachykinins are known for their rapid stimulatory effects on smooth muscle and their involvement in a wide array of physiological and pathophysiological processes, including inflammation, pain transmission, and immune regulation.[1] Like other tachykinins, the biological activity of hHK-1 is critically dependent on its post-translational modifications (PTMs). This technical guide provides an in-depth overview of the known and putative PTMs of human hemokinin-1, with a focus on experimental methodologies for their identification and characterization. This document is intended for researchers, scientists, and drug development professionals working on tachykinin biology and related therapeutic areas.
Known and Putative Post-Translational Modifications of Human Hemokinin-1
While research on the PTMs of human hemokinin-1 is ongoing, evidence points to several key modifications that are crucial for its structure and function. The primary and most well-established PTM is C-terminal amidation. Additionally, the processing of the human TAC4 precursor suggests potential for N-terminal modifications that differ from other tachykinins.
C-Terminal Amidation
C-terminal amidation is a hallmark of most bioactive peptides, including all members of the tachykinin family. This modification, in which the C-terminal carboxylic acid is converted to an amide, is essential for the biological activity of tachykinins, including their ability to bind to and activate their cognate G-protein coupled receptors (GPCRs), the neurokinin (NK) receptors. The consensus sequence for amidation is a C-terminal glycine residue, which is enzymatically converted to an amide. The human hemokinin-1 precursor contains a glycine residue at the C-terminus of the hemokinin-1 sequence, indicating that it undergoes amidation.
N-Terminal Processing
The processing of the human TAC4 gene product is distinct from that of other tachykinin precursors. The human precursor lacks a classical dibasic cleavage site at the N-terminus of the hemokinin-1 peptide sequence.[2][3] This suggests that the processing of the N-terminus of hHK-1 may differ from other tachykinins, potentially leading to N-terminally extended forms of the peptide.[2]
N-Terminal Acetylation (Putative)
While not yet directly demonstrated in humans, a study on mouse hemokinin-1 identified a brain-specific N-terminal acetylation.[4] This modification involves the addition of an acetyl group to the N-terminal amino acid. N-terminal acetylation can protect peptides from degradation and alter their biological activity.[4] Given the conservation of many biological processes across species, it is plausible that human hemokinin-1 may also undergo N-terminal acetylation in a tissue-specific manner. Further research is required to confirm this in human tissues.
Other Potential Modifications
While there is currently no direct evidence for other PTMs such as glycosylation, phosphorylation, or ubiquitination of the mature human hemokinin-1 peptide, these modifications are common for many secreted peptides and proteins. Their potential presence and functional relevance in hHK-1 remain an open area for investigation.
Quantitative Data Summary
Currently, there is a lack of quantitative data in the scientific literature specifically detailing the extent or stoichiometry of post-translational modifications on endogenous human hemokinin-1. Research in this area is needed to fully understand the regulation of hHK-1 activity.
Experimental Protocols
The identification and characterization of post-translational modifications of peptides like human hemokinin-1 rely on a combination of techniques, primarily centered around mass spectrometry.
Protocol 1: Identification of C-Terminal Amidation and N-Terminal Acetylation by Mass Spectrometry
This protocol outlines a general workflow for the analysis of PTMs of hHK-1 from biological samples using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
1. Sample Preparation:
- Extraction: Extract peptides from tissues or cell culture supernatants using appropriate buffers containing protease inhibitors.
- Purification: Purify hHK-1 using immunoaffinity chromatography with an antibody specific for hemokinin-1 or through reversed-phase high-performance liquid chromatography (RP-HPLC).
2. Enzymatic Digestion (Optional):
- For larger precursor forms, digestion with a specific protease (e.g., trypsin) can generate smaller peptide fragments suitable for MS analysis. However, for the mature peptide, this step may be omitted.
3. Mass Spectrometry Analysis:
- LC-MS/MS: Analyze the purified peptide sample using a high-resolution mass spectrometer coupled with liquid chromatography.
- Data Acquisition: Acquire full scan MS and tandem MS (MS/MS) data.
- Data Analysis:
- Search the MS/MS data against a protein sequence database containing the human hemokinin-1 precursor sequence.
- Specify variable modifications in the search parameters to look for amidation at the C-terminus (a mass shift of -0.984 Da) and acetylation at the N-terminus (a mass shift of +42.011 Da).
- Manual validation of the MS/MS spectra is crucial to confirm the presence and location of the modifications.
Protocol 2: Investigation of Potential Phosphorylation
While not yet reported for hHK-1, this protocol describes a method to investigate potential phosphorylation.
1. Enrichment of Phosphopeptides:
- Following extraction and digestion (if necessary), enrich for phosphorylated peptides using techniques such as Immobilized Metal Affinity Chromatography (IMAC) or Titanium Dioxide (TiO2) chromatography.
2. Mass Spectrometry Analysis:
- Analyze the enriched sample by LC-MS/MS.
- Look for the characteristic neutral loss of phosphoric acid (98 Da) in the MS/MS spectra of peptides containing serine, threonine, or tyrosine residues.
- Use specialized software for phosphoproteomic data analysis to identify and localize phosphorylation sites.
Protocol 3: Investigation of Potential Glycosylation
This protocol provides a general approach to screen for potential glycosylation of hHK-1.
1. Enzymatic Deglycosylation:
- Treat the purified peptide sample with PNGase F, an enzyme that cleaves N-linked glycans.
- Analyze the treated and untreated samples by mass spectrometry. A mass shift in the treated sample compared to the untreated sample would indicate the presence of N-linked glycosylation.
2. Mass Spectrometry Analysis of Glycopeptides:
- For more detailed characterization, analyze the intact glycopeptides by LC-MS/MS.
- Specialized data analysis techniques, such as electron-transfer dissociation (ETD), can be used to determine both the peptide sequence and the structure of the attached glycan.
Visualizations
Signaling Pathway of Human Hemokinin-1
References
- 1. Targeted LC-MS/MS platform for the comprehensive determination of peptides in the kallikrein-kinin system - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pnas.org [pnas.org]
- 3. TAC4 tachykinin precursor 4 [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 4. Characterization of the gene structures, precursor processing and pharmacology of the endokinin peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
Unraveling the Structure of Human Hemokinin-1: A Technical Guide for Researchers
An In-depth Exploration of the Structural Biology and Signaling of a Key Tachykinin Peptide
This technical guide provides a comprehensive structural and functional analysis of human hemokinin-1 (hHK-1), a member of the tachykinin peptide family. This document is intended for researchers, scientists, and drug development professionals, offering a detailed overview of the peptide's structure, signaling pathways, and the experimental methodologies used for its characterization.
Introduction to Human Hemokinin-1
Human hemokinin-1 is an 11-amino-acid peptide with the sequence Thr-Gly-Lys-Ala-Ser-Gln-Phe-Phe-Gly-Leu-Met-NH2.[1] Encoded by the TAC4 gene, hHK-1 is a substance P-like tachykinin peptide that is expressed in a variety of tissues, including those of the immune and nervous systems.[2][3] It plays a significant role in a range of physiological and pathophysiological processes, including pain, inflammation, and immune regulation.[3] hHK-1 exerts its biological effects primarily through interaction with the neurokinin-1 (NK1) receptor, a G-protein coupled receptor (GPCR).[2][4]
Structural Analysis of Human Hemokinin-1
The three-dimensional structure of hHK-1 has been determined by solution Nuclear Magnetic Resonance (NMR) spectroscopy.[5][6] The peptide exhibits conformational flexibility, with its structure being highly dependent on the surrounding environment.
In an aqueous solution, hHK-1 is largely unstructured.[5][6] However, in a membrane-mimicking environment, such as in the presence of sodium dodecyl sulfate (SDS) micelles, it adopts a well-defined α-helical conformation.[5][6] This induced structure is believed to be crucial for its interaction with the cell membrane and subsequent binding to the NK1 receptor.
The NMR-derived structure of hHK-1 in an SDS micellar environment has been deposited in the Protein Data Bank (PDB) under the accession code 2moc .[7] This structural model reveals that the helical conformation extends from residue Lysine-3 (K3) to Methionine-11 (M11).[5][6]
Quantitative Structural Data
The following table summarizes key quantitative data related to the structure and receptor binding of human hemokinin-1.
| Parameter | Value | Method | Reference |
| PDB ID | 2moc | Solution NMR | [7] |
| Amino Acid Sequence | TGKASQFFGLM-NH2 | [1] | |
| Secondary Structure (in SDS) | α-helix (residues K3-M11) | NMR Spectroscopy | [5][6] |
| Binding Affinity (Ki) for human NK1 Receptor | 0.175 nM ([³H]-SP displacement) | Radioligand Binding Assay | |
| Binding Affinity (Ki) for human NK2 Receptor | 560 nM ([¹²⁵I]-NKA displacement) | Radioligand Binding Assay |
Signaling Pathways of Human Hemokinin-1
Upon binding to the NK1 receptor, hHK-1 initiates a cascade of intracellular signaling events. As a GPCR agonist, it can activate multiple downstream pathways, primarily through Gq and Gs proteins.[4][8]
The activation of the Gq protein pathway leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG).[4][9] IP3 triggers the release of calcium from intracellular stores, while DAG activates protein kinase C (PKC).[4][9]
Activation of the Gs protein pathway stimulates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP) levels and the subsequent activation of protein kinase A (PKA).[8]
Furthermore, hHK-1 signaling has been shown to activate the Mitogen-Activated Protein Kinase (MAPK) pathway.[2][10] This involves a phosphorylation cascade including Ras, Raf, MEK, and ERK, ultimately leading to the activation of transcription factors that regulate cell proliferation and differentiation.[10][11] In certain cell types, such as microglia, hHK-1 expression is upregulated through the NF-κB and p38 MAPK signaling pathways.[2]
Figure 1: Hemokinin-1 Signaling Pathways.
Experimental Protocols
This section provides an overview of the key experimental methodologies employed in the structural and functional characterization of human hemokinin-1.
Peptide Synthesis and Purification
Synthetic hHK-1 peptide for research is typically produced using solid-phase peptide synthesis (SPPS).[12] This method involves the stepwise addition of amino acids to a growing peptide chain that is covalently attached to an insoluble resin. Following assembly, the peptide is cleaved from the resin and purified, commonly by reverse-phase high-performance liquid chromatography (RP-HPLC). The purity and identity of the final peptide are confirmed by mass spectrometry.
NMR Spectroscopy for 3D Structure Determination
The three-dimensional structure of hHK-1 in a membrane-mimicking environment was determined using solution NMR spectroscopy.[5][6]
1. Sample Preparation:
-
Lyophilized hHK-1 peptide is dissolved in an appropriate solvent. For mimicking an aqueous environment, a mixture of H₂O/D₂O (9:1, v/v) is used.
-
To induce a helical structure, the peptide is dissolved in a solution containing deuterated SDS micelles at a concentration above the critical micelle concentration.
-
The final peptide concentration for NMR is typically in the range of 0.5-2 mM.[13]
2. NMR Data Acquisition:
-
A suite of one-dimensional (1D) and two-dimensional (2D) NMR experiments are performed on a high-field NMR spectrometer (e.g., 600 or 700 MHz).[7]
-
1D ¹H spectra are acquired to assess the overall folding and purity of the sample.
-
2D Total Correlation Spectroscopy (TOCSY) is used to identify the spin systems of the amino acid residues.
-
2D Nuclear Overhauser Effect Spectroscopy (NOESY) and Rotating-frame Overhauser Effect Spectroscopy (ROESY) provide information about through-space proximities between protons, which is crucial for determining the peptide's 3D fold.[5][6]
-
2D Correlation Spectroscopy (COSY) is used to identify scalar-coupled protons.[5][6]
3. Structure Calculation and Refinement:
-
The resonance assignments obtained from the 2D NMR spectra are used to derive distance and dihedral angle constraints.
-
These constraints are then used as input for structure calculation programs like CYANA or XPLOR-NIH to generate an ensemble of 3D structures.[5]
-
The final structures are refined using energy minimization and molecular dynamics simulations.
Figure 2: NMR Experimental Workflow.
Radioligand Binding Assays for Receptor Affinity
Radioligand binding assays are used to determine the binding affinity (Ki) of hHK-1 for its receptors.
1. Membrane Preparation:
-
Cell lines stably expressing the human NK1 or NK2 receptor (e.g., CHO or HEK293 cells) are cultured and harvested.
-
The cells are homogenized in a cold lysis buffer, and the cell membranes are isolated by centrifugation.[14]
-
The protein concentration of the membrane preparation is determined using a standard protein assay (e.g., BCA assay).[14]
2. Binding Assay:
-
The assay is typically performed in a 96-well plate format.[14]
-
To each well, the following are added in a specific order:
-
Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4).
-
A known concentration of a radiolabeled ligand that binds to the receptor of interest (e.g., [³H]-Substance P for NK1).
-
Increasing concentrations of unlabeled hHK-1 (the competitor).
-
The cell membrane preparation.
-
-
For determining non-specific binding, a high concentration of an unlabeled ligand is used instead of hHK-1.
3. Incubation and Filtration:
-
The plate is incubated at a specific temperature (e.g., 30°C) for a defined period (e.g., 60 minutes) to allow the binding to reach equilibrium.[14]
-
The reaction is terminated by rapid vacuum filtration through glass fiber filters, which separates the receptor-bound radioligand from the free radioligand.[14]
-
The filters are washed with ice-cold wash buffer to remove any unbound radioligand.
4. Data Analysis:
-
The radioactivity retained on the filters is measured using a scintillation counter.
-
The specific binding is calculated by subtracting the non-specific binding from the total binding.
-
The data is then analyzed using non-linear regression to determine the IC₅₀ value (the concentration of hHK-1 that inhibits 50% of the specific binding of the radioligand).
-
The Ki value is calculated from the IC₅₀ value using the Cheng-Prusoff equation.[14]
Circular Dichroism Spectroscopy for Secondary Structure Analysis
Circular Dichroism (CD) spectroscopy is a technique used to assess the secondary structure content of peptides in solution.[15][16]
1. Sample Preparation:
-
The purified hHK-1 peptide is dissolved in an appropriate solvent (e.g., phosphate buffer for aqueous conditions or a buffer containing SDS for membrane-mimicking conditions).
-
The peptide concentration is typically in the range of 0.1-1 mg/mL.[15]
2. CD Spectra Acquisition:
-
The CD spectrum is recorded on a spectropolarimeter, typically in the far-UV region (190-260 nm).[17]
-
The instrument is purged with nitrogen gas to minimize interference from oxygen.
-
A quartz cuvette with a specific path length (e.g., 1 mm) is used.[15]
-
The data is collected as ellipticity in millidegrees as a function of wavelength.
3. Data Analysis:
-
A baseline spectrum of the solvent is subtracted from the peptide spectrum.
-
The data is converted to mean residue ellipticity [θ].
-
The resulting spectrum is analyzed to estimate the percentage of different secondary structure elements (α-helix, β-sheet, random coil). An α-helix is characterized by negative bands at approximately 222 nm and 208 nm and a positive band around 192 nm.
Conclusion
This technical guide has provided a detailed overview of the structural and functional aspects of human hemokinin-1. The peptide's conformational plasticity, with its ability to adopt an α-helical structure in a membrane-like environment, is a key determinant of its biological activity. The elucidation of its signaling pathways through the NK1 receptor provides a framework for understanding its diverse physiological roles. The experimental protocols outlined herein offer a guide for researchers aiming to further investigate the properties of this important tachykinin peptide and its potential as a therapeutic target.
References
- 1. scite.ai [scite.ai]
- 2. Hemokinin-1 Gene Expression Is Upregulated in Microglia Activated by Lipopolysaccharide through NF-κB and p38 MAPK Signaling Pathways | PLOS One [journals.plos.org]
- 3. Role of hemokinin-1 in health and disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Biological and Pharmacological Aspects of the NK1-Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Membrane-induced structure of novel human tachykinin hemokinin-1 (hHK1) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. profiles.wustl.edu [profiles.wustl.edu]
- 7. PDBe Connect Pages [ebi.ac.uk]
- 8. Hemokinin-1 induces transcriptomic alterations in pain-related signaling processes in rat primary sensory neurons independent of NK1 tachykinin receptor activation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Tachykinins and Their Receptors: Contributions to Physiological Control and the Mechanisms of Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Hemokinin-1 activates the MAPK pathway and enhances B cell proliferation and antibody production - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. m.youtube.com [m.youtube.com]
- 12. Introduction to Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. giffordbioscience.com [giffordbioscience.com]
- 15. A comprehensive guide for secondary structure and tertiary structure determination in peptides and proteins by circular dichroism spectrometer - Groupe Français des Peptides et des Protéines [gfpp.fr]
- 16. Circular dichroism of peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. CD-Based Peptide Secondary Structure Analysis - Creative Proteomics [creative-proteomics.com]
Methodological & Application
Quantifying Human Hemokinin-1 in Plasma: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Human hemokinin-1 (hK-1) is a member of the tachykinin peptide family, encoded by the TAC4 gene.[1][2] Unlike other tachykinins which are primarily found in the nervous system, hK-1 is significantly expressed in immune cells, suggesting a unique role in immunoregulation and inflammation.[1][2] hK-1 is a full agonist at tachykinin NK1, NK2, and NK3 receptors, with a notable selectivity for the NK1 receptor, similar to Substance P (SP).[3] Given its involvement in various physiological and pathophysiological processes, including pain, inflammation, and immune responses, the accurate quantification of hK-1 in plasma is crucial for both basic research and the development of novel therapeutics.[1][2]
This document provides detailed application notes and protocols for the two primary methods used to quantify hK-1 in human plasma: Mass Spectrometry (MS) and Immunoassays (ELISA and RIA). It also addresses the critical challenges associated with hK-1 measurement, such as its low endogenous concentrations and the potential for cross-reactivity with other tachykinins.
Methods for Quantifying Human Hemokinin-1 in Plasma
The quantification of hK-1 in plasma is challenging due to its low physiological concentrations and its structural similarity to other tachykinins, particularly Substance P. The two main analytical approaches are mass spectrometry, which offers high specificity, and immunoassays, which provide high sensitivity.
Liquid Chromatography-Mass Spectrometry (LC-MS)
LC-MS is a powerful technique for the definitive identification and quantification of peptides like hK-1 in complex biological matrices such as plasma. This method offers high selectivity, minimizing the risk of cross-reactivity with other tachykinins. A validated LC-MS/MS assay has been developed for the simultaneous quantification of hK-1, Substance P, and its inactive metabolite SP free acid in human plasma.[4]
Key Advantages of LC-MS:
-
High Specificity: Directly measures the mass-to-charge ratio of the target peptide, avoiding cross-reactivity issues inherent in immunoassays.
-
Multiplexing Capability: Allows for the simultaneous quantification of multiple analytes in a single run.
-
Absolute Quantification: Can provide precise and accurate concentration measurements using stable isotope-labeled internal standards.
Challenges of LC-MS:
-
Sensitivity: Achieving the low limits of detection required for endogenous hK-1 can be challenging.
-
Matrix Effects: Plasma components can interfere with the ionization of the target peptide, requiring extensive sample preparation.
-
Cost and Expertise: Requires specialized equipment and highly trained personnel.
Immunoassays (ELISA and RIA)
Immunoassays, such as Enzyme-Linked Immunosorbent Assay (ELISA) and Radioimmunoassay (RIA), are common methods for peptide quantification due to their high sensitivity and throughput. These assays rely on the specific binding of an antibody to the target antigen (hK-1).
Enzyme-Linked Immunosorbent Assay (ELISA)
An ELISA is a plate-based assay technique designed for detecting and quantifying substances such as peptides, proteins, antibodies, and hormones. A study on chronic spontaneous urticaria successfully utilized an ELISA to measure serum hK-1 levels, demonstrating the feasibility of this method.[5] A critical consideration for hK-1 ELISA is the specificity of the antibody used, as cross-reactivity with Substance P is a significant concern. The aforementioned study confirmed that their anti-hK-1 antibody had 0% cross-reactivity to SP, while the anti-SP antibody showed 100% cross-reactivity with hK-1, highlighting the importance of antibody validation.[5]
Radioimmunoassay (RIA)
RIA is a highly sensitive in vitro assay technique used to measure concentrations of antigens by use of antibodies. It is a competitive binding assay where a radiolabeled antigen competes with an unlabeled antigen (from the sample) for a limited number of antibody binding sites. While no specific, validated RIA protocol for human hK-1 in plasma was found in the literature, the general principles of peptide RIA can be applied.
Key Advantages of Immunoassays:
-
High Sensitivity: Can detect very low concentrations of peptides.
-
High Throughput: Amenable to analyzing a large number of samples simultaneously.
-
Cost-Effective: Generally less expensive than mass spectrometry.
Challenges of Immunoassays:
-
Cross-Reactivity: The structural similarity between hK-1 and other tachykinins can lead to inaccurate measurements if the antibody is not highly specific.
-
Matrix Interference: Plasma components can interfere with antibody-antigen binding.
-
Lack of Standardization: Results can vary between different antibody lots and assay kits.
Quantitative Data Summary
The following table summarizes the quantitative data from the cited methods for hK-1 quantification in human plasma.
| Parameter | LC-MS/MS | ELISA |
| Analyte(s) | hK-1, Substance P, SP free acid | hK-1 |
| Matrix | Human Plasma | Human Serum |
| Limit of Detection (LOD) | 5.3 pg/mL[4] | Not explicitly stated, but sufficient to measure endogenous levels. |
| Lower Limit of Quantification (LLOQ) | 7.8 pg/mL[4] | Not explicitly stated. |
| Quantification Range | 7.8 - 2000 pg/mL[4] | Not explicitly stated. |
| Reported Endogenous Levels | Undetectable in healthy volunteers.[4] | Significantly lower in patients with chronic spontaneous urticaria compared to healthy controls.[5] |
Experimental Protocols
Protocol 1: Quantification of hK-1 in Human Plasma by LC-MS/MS
This protocol is based on the validated method described by Stübiger et al. (2020).[4]
1. Plasma Sample Collection and Preparation:
-
Collect whole blood in EDTA-containing tubes.
-
Centrifuge at 4°C to separate plasma.
-
Store plasma samples at -80°C until analysis.
-
For analysis, thaw plasma samples on ice.
2. Solid-Phase Extraction (SPE) for Peptide Enrichment:
-
Condition a mixed-mode cation exchange SPE plate with methanol and water.
-
Load plasma samples onto the SPE plate.
-
Wash the plate to remove interfering substances.
-
Elute the peptides with a high-pH organic solvent.
-
Evaporate the eluate to dryness under a stream of nitrogen.
-
Reconstitute the dried extract in a suitable solvent for LC-MS/MS analysis.
3. Liquid Chromatography Separation:
-
Use a C18 reversed-phase analytical column.
-
Employ a gradient elution with a mobile phase consisting of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).
-
Optimize the gradient to achieve separation of hK-1 from other plasma components and isomeric peptides.
4. Mass Spectrometry Detection:
-
Use a triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
-
Operate the mass spectrometer in positive ion mode.
-
Use Multiple Reaction Monitoring (MRM) for quantification. Select specific precursor-to-product ion transitions for hK-1 and a stable isotope-labeled internal standard.
5. Data Analysis:
-
Integrate the peak areas of the MRM transitions for hK-1 and the internal standard.
-
Calculate the peak area ratio.
-
Generate a calibration curve using known concentrations of hK-1 standards.
-
Determine the concentration of hK-1 in the plasma samples by interpolating their peak area ratios from the calibration curve.
Protocol 2: Representative Protocol for Quantification of hK-1 in Human Plasma by ELISA
1. Reagent Preparation:
-
Prepare wash buffer, blocking buffer, and assay diluent.
-
Reconstitute capture antibody, detection antibody, and hK-1 standard according to the manufacturer's instructions.
-
Prepare a serial dilution of the hK-1 standard to generate a standard curve.
2. Plate Coating:
-
Dilute the capture antibody to the recommended concentration in a coating buffer.
-
Add 100 µL of the diluted capture antibody to each well of a 96-well microplate.
-
Incubate overnight at 4°C.
-
Wash the plate three times with wash buffer.
3. Blocking:
-
Add 200 µL of blocking buffer to each well.
-
Incubate for 1-2 hours at room temperature.
-
Wash the plate three times with wash buffer.
4. Sample and Standard Incubation:
-
Add 100 µL of prepared standards and plasma samples to the appropriate wells.
-
Incubate for 2 hours at room temperature.
-
Wash the plate three times with wash buffer.
5. Detection Antibody Incubation:
-
Dilute the biotinylated detection antibody to the recommended concentration in assay diluent.
-
Add 100 µL of the diluted detection antibody to each well.
-
Incubate for 1 hour at room temperature.
-
Wash the plate three times with wash buffer.
6. Enzyme Conjugate Incubation:
-
Add 100 µL of streptavidin-horseradish peroxidase (HRP) conjugate to each well.
-
Incubate for 30 minutes at room temperature in the dark.
-
Wash the plate five times with wash buffer.
7. Substrate Development and Measurement:
-
Add 100 µL of TMB substrate solution to each well.
-
Incubate for 15-30 minutes at room temperature in the dark, or until a color change is observed.
-
Add 50 µL of stop solution to each well to terminate the reaction.
-
Read the absorbance at 450 nm using a microplate reader.
8. Data Analysis:
-
Subtract the average blank absorbance from all readings.
-
Plot the absorbance values of the standards against their known concentrations to generate a standard curve.
-
Determine the concentration of hK-1 in the plasma samples by interpolating their absorbance values from the standard curve.
Visualizations
Caption: Simplified signaling pathway of human hemokinin-1 via the NK1 receptor.
Caption: Experimental workflow for hK-1 quantification by LC-MS/MS.
Caption: Experimental workflow for hK-1 quantification by sandwich ELISA.
References
- 1. Role of hemokinin-1 in health and disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Hemokinin-1 as a Mediator of Arthritis-Related Pain via Direct Activation of Primary Sensory Neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pharmacological profile of the novel mammalian tachykinin, hemokinin 1 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mybiosource.com [mybiosource.com]
- 5. Serum level of hemokinin-1 is significantly lower in patients with chronic spontaneous urticaria than in healthy subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
human hemokinin 1 enzyme-linked immunosorbent assay (ELISA) kit
Application Notes for Human Hemokinin-1 ELISA Kit
For Research Use Only
Introduction
Human Hemokinin-1 (HK-1), a member of the tachykinin peptide family, is encoded by the TAC4 gene. Unlike other tachykinins which are predominantly found in neuronal tissues, HK-1 is significantly expressed in hematopoietic and immune cells.[1] It acts as a full agonist for the neurokinin 1 (NK1) receptor and can also activate NK2 and NK3 receptors, though with lower affinity.[2][3][4] HK-1 is implicated in a variety of physiological and pathophysiological processes, including immune regulation, inflammation, pain modulation, and B-cell development.[1][5][6] The Human Hemokinin-1 ELISA (Enzyme-Linked Immunosorbent Assay) kit is a quantitative sandwich immunoassay designed for the in vitro measurement of human HK-1 in serum, plasma, and other biological fluids.
Principle of the Assay
This assay employs the quantitative sandwich enzyme immunoassay technique. A monoclonal antibody specific for human HK-1 is pre-coated onto a microplate. Standards and samples are pipetted into the wells, and any HK-1 present is bound by the immobilized antibody. After washing away any unbound substances, a biotin-conjugated polyclonal antibody specific for human HK-1 is added to the wells. Following a wash to remove any unbound biotin-conjugated antibody, an avidin-horseradish peroxidase (HRP) conjugate is added. After a final wash, a substrate solution is added to the wells, and color develops in proportion to the amount of HK-1 bound in the initial step. The color development is stopped, and the intensity of the color is measured.
Sample Collection and Storage
-
Serum: Use a serum separator tube and allow samples to clot for 30 minutes at room temperature before centrifugation for 15 minutes at 1000 x g. Remove serum and assay immediately or aliquot and store samples at -20°C or -80°C. Avoid repeated freeze-thaw cycles.
-
Plasma: Collect plasma using EDTA as an anticoagulant. Centrifuge for 15 minutes at 1000 x g within 30 minutes of collection. Assay immediately or aliquot and store samples at -20°C or -80°C. Avoid repeated freeze-thaw cycles.
-
Cell Culture Supernatants and Other Biological Fluids: Remove particulates by centrifugation and assay immediately or aliquot and store samples at -20°C or -80°C. Avoid repeated freeze-thaw cycles.
Kit Performance Characteristics
| Parameter | Specifications |
| Assay Type | Sandwich ELISA |
| Detection Range | 100 - 1600 ng/L |
| Sensitivity | 7.77 ng/L |
| Sample Types | Serum, Plasma, Cell Culture Supernatants, other biological fluids |
| Assay Time | Approximately 2.5 hours |
| Specificity | This assay has high specificity for the detection of human Hemokinin-1. No significant cross-reactivity or interference between human Hemokinin-1 and analogues was observed. |
| Intra-Assay Precision (CV%) | < 8% |
| Inter-Assay Precision (CV%) | < 10% |
Hemokinin-1 Signaling Pathway
Hemokinin-1 primarily exerts its effects by binding to the Neurokinin 1 Receptor (NK1R), a G-protein coupled receptor (GPCR). This interaction initiates a cascade of intracellular signaling events.
Caption: Hemokinin-1 binds to the NK1 receptor, activating downstream signaling pathways like MAPK and NF-κB.
Experimental Protocols
Reagent Preparation
-
Bring all reagents to room temperature before use.
-
Wash Buffer (1x): If the provided wash buffer is concentrated, dilute it with deionized or distilled water to the working concentration as specified in the kit manual.
-
Standard: Reconstitute the standard with the provided standard diluent to create a stock solution. Allow the standard to sit for a minimum of 15 minutes with gentle agitation prior to making dilutions. Prepare a dilution series of the standard in standard diluent.
-
Biotin-conjugated Antibody (1x): Dilute the concentrated biotin-conjugated antibody with the provided antibody diluent to the working concentration.
-
Avidin-HRP Conjugate (1x): Dilute the concentrated avidin-HRP conjugate with the provided conjugate diluent to the working concentration.
Assay Procedure
The following is a typical protocol for a sandwich ELISA. Refer to the specific kit manual for precise volumes and incubation times.
Caption: A typical workflow for a sandwich ELISA experiment.
-
Prepare all reagents, standards, and samples as directed.
-
Add 100 µL of Standard or sample to each well. Cover with a plate sealer and incubate for 90 minutes at 37°C.
-
Aspirate each well and wash , repeating the process two times for a total of three washes. Wash by filling each well with Wash Buffer (approximately 350 µL) using a squirt bottle, multi-channel pipette, manifold dispenser, or autowasher. Complete removal of liquid at each step is essential for good performance. After the last wash, remove any remaining Wash Buffer by aspirating or decanting. Invert the plate and blot it against clean paper towels.
-
Add 100 µL of the working solution of Biotin-conjugated Antibody to each well. Cover with a new plate sealer. Incubate for 1 hour at 37°C.
-
Repeat the aspiration/wash as in step 3.
-
Add 100 µL of the working solution of Avidin-HRP Conjugate to each well. Cover with a new plate sealer. Incubate for 30 minutes at 37°C.
-
Repeat the aspiration/wash as in step 3, but for a total of five washes.
-
Add 90 µL of Substrate Solution to each well. Incubate for 15 minutes at 37°C. Protect from light.
-
Add 50 µL of Stop Solution to each well. The color in the wells should change from blue to yellow.
-
Determine the optical density of each well within 30 minutes, using a microplate reader set to 450 nm.
Data Analysis
-
Calculate the average absorbance for each set of duplicate standards, controls, and samples.
-
Create a standard curve by plotting the mean absorbance for each standard on the y-axis against the concentration on the x-axis and draw a best-fit curve through the points on the graph.
-
The concentration of Hemokinin-1 in the samples can be determined by interpolating the sample absorbance values from the standard curve.
-
If samples have been diluted, the concentration read from the standard curve must be multiplied by the dilution factor.
Troubleshooting Guide
| Problem | Possible Cause | Solution |
| No Signal | Reagent omission or incorrect order. | Check the protocol and repeat the assay. |
| Insufficient incubation time/temperature. | Ensure adherence to recommended incubation times and temperatures. | |
| Inactive reagents. | Check the expiration date of the kit. Ensure proper storage of reagents. | |
| Weak Signal | Low concentration of target protein. | Concentrate the sample or use a more sensitive assay. |
| Inadequate washing. | Ensure complete aspiration of wash buffer and perform the recommended number of washes. | |
| Reagents not at room temperature. | Allow all reagents to come to room temperature before use. | |
| High Background | Insufficient washing. | Increase the number of washes and ensure complete removal of liquid. |
| High concentration of detection reagents. | Check the dilutions of the detection antibody and HRP conjugate. | |
| Cross-contamination between wells. | Be careful with pipetting to avoid splashing. Use fresh pipette tips for each sample and standard. | |
| Substrate solution exposed to light. | Store and incubate the substrate solution in the dark. | |
| Poor Duplicates | Pipetting error. | Use calibrated pipettes and practice consistent pipetting technique. |
| Incomplete mixing of reagents. | Ensure all solutions are thoroughly mixed before use. | |
| Bubbles in wells. | Ensure there are no bubbles in the wells before reading the plate. |
References
Application Notes and Protocols for Immunohistochemical Staining of Hemokinin-1 in Human Tissue
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hemokinin-1 (HK-1), a member of the tachykinin peptide family, is encoded by the TAC4 gene. While structurally similar to Substance P (SP), HK-1 exhibits a distinct expression profile, being found in both the nervous system and various peripheral tissues, including immune cells. It is a potent agonist for the neurokinin 1 receptor (NK1R), and its signaling is implicated in a range of physiological and pathological processes, including inflammation, pain modulation, and immune responses. The study of HK-1 localization in human tissues via immunohistochemistry (IHC) is crucial for understanding its role in health and disease, and for the development of novel therapeutic strategies.
These application notes provide a detailed, generalized protocol for the immunohistochemical detection of Hemokinin-1/TAC4 protein in formalin-fixed, paraffin-embedded (FFPE) human tissue sections. Due to the limited availability of commercially validated antibodies with extensive peer-reviewed IHC data for human tissues, this protocol emphasizes the necessary steps for optimization.
Hemokinin-1 Signaling Pathway
Hemokinin-1 primarily exerts its biological effects through the activation of the G-protein coupled receptor, NK1R. This interaction initiates a cascade of intracellular signaling events, most notably the activation of the Mitogen-Activated Protein Kinase (MAPK) pathway, which in turn modulates cellular processes such as proliferation and survival.
Caption: Hemokinin-1 signaling cascade via the NK1 receptor.
Data Presentation: Commercially Available Primary Antibodies for Human Hemokinin-1/TAC4
Successful IHC is critically dependent on the primary antibody. Below is a summary of commercially available polyclonal antibodies raised against human TAC4. It is imperative to obtain the most recent datasheet from the supplier and perform in-house validation for your specific tissue and application.
| Supplier | Catalog Number | Host/Clonality | Immunogen | Validated Applications (by supplier) | Notes |
| Proteintech | 21232-1-AP | Rabbit Polyclonal | Human TAC4 fusion protein | IHC, ELISA | Provides a recommended starting dilution of 1:200 and antigen retrieval method for IHC on mouse tissue. |
| Thermo Fisher Scientific | PA5-48464 | Rabbit Polyclonal | Synthetic peptide from C-terminal region of human TAC4 | Western Blot | Reacts with human samples. IHC application requires user validation. |
| Creative Diagnostics | DPABH-09126 | Rabbit Polyclonal | Synthetic peptide from C-terminal region of human Hemokinin-1 | Western Blot | Reacts with human samples. IHC application requires user validation. |
Experimental Protocol: Immunohistochemistry for Hemokinin-1 in FFPE Human Tissue
This protocol is a general guideline. Optimization of antibody dilution, incubation times, and antigen retrieval is essential for obtaining specific and reproducible results.
I. Materials and Reagents
-
Formalin-fixed, paraffin-embedded (FFPE) human tissue sections (4-5 µm) on charged slides
-
Xylene
-
Ethanol (100%, 95%, 70%)
-
Deionized water
-
Phosphate Buffered Saline (PBS)
-
Antigen Retrieval Buffer (e.g., 10 mM Sodium Citrate, pH 6.0 or 10 mM Tris-EDTA, pH 9.0)
-
Hydrogen Peroxide (3%)
-
Blocking Buffer (e.g., 10% Normal Goat Serum in PBS with 1% BSA)
-
Primary Antibody Diluent (e.g., PBS with 1% BSA)
-
Primary antibody against human TAC4 (see table above)
-
Biotinylated secondary antibody (e.g., Goat anti-Rabbit IgG)
-
Streptavidin-HRP conjugate
-
DAB (3,3'-Diaminobenzidine) substrate kit
-
Hematoxylin counterstain
-
Mounting medium
-
Humidified chamber
-
Coplin jars
-
Microscope
II. Experimental Workflow
Application Notes and Protocols: Western Blot Analysis of Hemokinin-1 in Cell Lysates
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hemokinin-1 (HK-1), a member of the tachykinin peptide family, is encoded by the TAC4 gene.[1] Unlike other tachykinins which are primarily found in the nervous system, HK-1 is predominantly expressed in non-neuronal tissues and hematopoietic cells, playing a significant role in immunoregulation and B-lymphocyte development.[2][3] Given its involvement in various physiological and pathophysiological processes, including inflammation and pain, accurate detection and quantification of HK-1 in cellular models are crucial for advancing research and drug development.[4][5] Western blotting is a powerful and widely used technique to identify and quantify specific proteins in complex mixtures like cell lysates.[6][7]
These application notes provide a detailed protocol for the Western blot analysis of Hemokinin-1 in cell lysates, covering sample preparation, electrophoresis, immunodetection, and data analysis.
Data Presentation
The following tables summarize key quantitative parameters for the Western blot analysis of Hemokinin-1.
Table 1: Reagent and Buffer Compositions
| Reagent/Buffer | Composition |
| RIPA Lysis Buffer | 50 mM Tris-HCl, pH 7.4, 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS, 1 mM EDTA |
| Protease & Phosphatase Inhibitors | Commercially available cocktail (add fresh to lysis buffer) |
| 2x Laemmli Sample Buffer | 4% SDS, 20% glycerol, 120 mM Tris-HCl pH 6.8, 0.02% bromophenol blue, 10% β-mercaptoethanol (added fresh)[8] |
| Tris-Glycine Running Buffer | 25 mM Tris, 190 mM glycine, 0.1% SDS[8] |
| Transfer Buffer | 25 mM Tris, 190 mM glycine, 20% methanol |
| Blocking Buffer | 5% non-fat dry milk or 5% Bovine Serum Albumin (BSA) in TBST |
| Wash Buffer (TBST) | 20 mM Tris, 150 mM NaCl, 0.1% Tween 20, pH 7.6[9] |
Table 2: Antibody Dilutions and Protein Loading
| Parameter | Recommendation | Notes |
| Primary Antibody | ||
| Anti-Hemokinin-1 | Start with 1:500 - 1:2000 dilution | Optimal dilution must be determined empirically.[10] |
| Secondary Antibody | ||
| HRP-conjugated Anti-Rabbit/Mouse IgG | 1:2000 - 1:10,000 dilution | Dilution depends on the specific antibody and detection system. |
| Protein Loading | ||
| Total Protein per Lane | 20-40 µg | May need optimization based on HK-1 expression levels.[11] |
Experimental Protocols
This section provides detailed methodologies for the Western blot analysis of Hemokinin-1.
Cell Lysate Preparation
Proper lysate preparation is critical for successful Western blotting.[12] All steps should be performed on ice to minimize protein degradation.[13]
For Adherent Cells:
-
Wash the cell culture dish twice with ice-cold PBS.
-
Aspirate the PBS and add an appropriate volume of ice-cold RIPA buffer containing freshly added protease and phosphatase inhibitors (e.g., 1 mL for a 100 mm dish).[8][14]
-
Scrape the cells using a cold plastic cell scraper and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate on ice for 30 minutes with gentle agitation.
-
Centrifuge the lysate at 12,000 x g for 20 minutes at 4°C.
-
Carefully transfer the supernatant (the protein-containing fraction) to a new pre-chilled tube.
For Suspension Cells:
-
Pellet the cells by centrifugation at 500 x g for 5 minutes at 4°C.
-
Wash the cell pellet with ice-cold PBS and centrifuge again.[14]
-
Resuspend the cell pellet in ice-cold RIPA buffer with fresh protease and phosphatase inhibitors.[14]
-
Proceed with steps 4-6 from the adherent cell protocol.
Protein Concentration Determination
Accurate protein quantification is essential for comparing protein expression levels between samples.[15]
-
Use a standard protein assay such as the Bicinchoninic acid (BCA) or Bradford assay to determine the protein concentration of the cell lysates.[16]
-
Follow the manufacturer's instructions for the chosen assay.
-
Based on the determined concentrations, calculate the volume of lysate needed to load 20-40 µg of total protein per lane.
SDS-PAGE and Protein Transfer
Sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) separates proteins based on their molecular weight.[6]
-
To an appropriate volume of cell lysate, add an equal volume of 2x Laemmli sample buffer.[8]
-
Boil the samples at 95-100°C for 5 minutes to denature the proteins.[8]
-
Load the denatured protein samples and a pre-stained molecular weight marker into the wells of an SDS-PAGE gel. The percentage of the polyacrylamide gel should be chosen based on the molecular weight of HK-1.
-
Run the gel in 1x Tris-Glycine running buffer until the dye front reaches the bottom of the gel.
-
Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane using a wet or semi-dry transfer system.
Immunodetection of Hemokinin-1
-
After transfer, block the membrane with blocking buffer for 1 hour at room temperature with gentle agitation to prevent non-specific antibody binding.
-
Incubate the membrane with the primary antibody against Hemokinin-1, diluted in blocking buffer, overnight at 4°C with gentle agitation.
-
Wash the membrane three times for 5-10 minutes each with TBST to remove unbound primary antibody.[9]
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody, diluted in blocking buffer, for 1 hour at room temperature with gentle agitation.
-
Wash the membrane again three times for 5-10 minutes each with TBST.
Signal Detection and Data Analysis
-
Prepare the enhanced chemiluminescence (ECL) detection reagent according to the manufacturer's instructions.
-
Incubate the membrane with the ECL reagent for the recommended time.
-
Capture the chemiluminescent signal using a digital imaging system or X-ray film.[13]
-
For quantitative analysis, use densitometry software to measure the band intensity for HK-1. Normalize the HK-1 signal to a loading control (e.g., β-actin or GAPDH) to account for any variations in protein loading.[11]
Mandatory Visualizations
Hemokinin-1 Signaling Pathway
References
- 1. Expression and function of human hemokinin-1 in human and guinea pig airways - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Hemokinin-1 activates the MAPK pathway and enhances B cell proliferation and antibody production - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Quantification of hemokinin-1 peptide production and secretion from mouse B cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Frontiers | Hemokinin-1 as a Mediator of Arthritis-Related Pain via Direct Activation of Primary Sensory Neurons [frontiersin.org]
- 5. Frontiers | Hemokinin-1 induces transcriptomic alterations in pain-related signaling processes in rat primary sensory neurons independent of NK1 tachykinin receptor activation [frontiersin.org]
- 6. neobiotechnologies.com [neobiotechnologies.com]
- 7. LabXchange [labxchange.org]
- 8. bio-rad.com [bio-rad.com]
- 9. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 10. researchgate.net [researchgate.net]
- 11. Quantitative Western Blot Analysis | Thermo Fisher Scientific - SG [thermofisher.com]
- 12. Lysate preparation protocol for western blotting | Abcam [abcam.com]
- 13. biorbyt.com [biorbyt.com]
- 14. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 15. licorbio.com [licorbio.com]
- 16. bosterbio.com [bosterbio.com]
Application Note: Generating TAC4 Knockout Human Cell Lines with CRISPR/Cas9
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Tachykinin Precursor 4 (TAC4) gene encodes for the precursor protein of Hemokinin-1 (HK-1), a member of the tachykinin peptide family.[1][2] Tachykinins are neuropeptides involved in a variety of biological processes, including the regulation of blood pressure, immune responses, inflammation, and pain perception.[1][3] The products of the TAC4 gene preferentially activate the tachykinin receptor 1 (NK1R).[1][3] Creating TAC4 knockout (KO) cell lines is a critical step in elucidating the specific roles of this gene in cellular signaling pathways and for developing novel therapeutic agents.
The CRISPR/Cas9 system offers a highly efficient and precise method for gene editing, enabling the targeted disruption of genes like TAC4.[4][5] This system utilizes a guide RNA (gRNA) to direct the Cas9 nuclease to a specific genomic locus, where it induces a double-strand break (DSB).[6] The cell's natural repair mechanisms, primarily Non-Homologous End Joining (NHEJ), often introduce small insertions or deletions (indels) at the DSB site, leading to frameshift mutations and a functional gene knockout.[7]
This document provides a detailed protocol for generating and validating monoclonal TAC4 knockout human cell lines using the CRISPR/Cas9 system.
TAC4 Signaling Pathway
The peptide product of TAC4, Hemokinin-1, binds to and activates the Tachykinin Receptor 1 (NK1R). This interaction can initiate downstream signaling cascades, including the NF-κB and p38 MAPK pathways, which are known to be involved in inflammatory responses.[8]
Caption: Simplified signaling pathway of the TAC4 gene product.
Experimental Workflow
The generation of a knockout cell line is a multi-step process that requires careful planning and execution, from initial guide RNA design to final clonal validation.[4][5] The entire workflow can take several weeks to months.[4]
Caption: Workflow for generating CRISPR/Cas9 knockout cell lines.
Data Presentation
Table 1: Example of sgRNA Designs for Human TAC4 Gene
Successful knockout depends on the design of efficient and specific single guide RNAs (sgRNAs).[9] It is recommended to design multiple sgRNAs targeting an early exon of the TAC4 gene to increase the likelihood of generating a loss-of-function mutation.[10] Using a multi-guide approach can also enhance knockout efficiency.[11]
| sgRNA ID | Target Exon | Target Sequence (5' - 3') | Predicted On-Target Score* |
| TAC4-sg01 | Exon 2 | GATGCAGAGGACCAGATCCG | 91 |
| TAC4-sg02 | Exon 2 | CCTGGACAACTACGGGCTCA | 88 |
| TAC4-sg03 | Exon 3 | GTGCTGCCGCTGAAGATGAG | 85 |
| Scores are hypothetical and represent outputs from sgRNA design tools like CHOPCHOP or Benchling, which predict on-target efficiency.[7][10] |
Table 2: Representative Validation Data for Monoclonal Colonies
Validation must be performed at both the genomic and protein levels to confirm a successful knockout.[4][12]
| Clone ID | Genotyping (Sanger Sequencing) | Protein Level (Western Blot) | Status |
| TAC4-KO-C1 | 7 bp deletion (Allele 1) / 7 bp deletion (Allele 2) | No protein detected | Confirmed Biallelic KO |
| TAC4-KO-C2 | 2 bp insertion (Allele 1) / Wild-Type (Allele 2) | ~50% protein reduction | Heterozygous KO |
| TAC4-KO-C3 | Wild-Type (Allele 1) / Wild-Type (Allele 2) | Normal protein level | Wild-Type (No Edit) |
| TAC4-KO-C4 | 11 bp deletion (Allele 1) / 1 bp insertion (Allele 2) | No protein detected | Confirmed Biallelic KO |
Experimental Protocols
This protocol is a general guideline and may require optimization for specific human cell lines.
Phase 1: sgRNA Design and Vector Construction
-
sgRNA Design :
-
Obtain the cDNA or genomic sequence for the human TAC4 gene from a database such as NCBI or Ensembl.
-
Use a web-based tool (e.g., Benchling, CHOPCHOP) to design at least three sgRNAs targeting an early coding exon (e.g., Exon 2).[7][10] Choose sgRNAs with high predicted on-target scores and low off-target predictions.
-
Ensure the target sequence is adjacent to a Protospacer Adjacent Motif (PAM) sequence (e.g., NGG for Streptococcus pyogenes Cas9).[9]
-
-
Vector Preparation :
-
Select an appropriate CRISPR/Cas9 delivery vector. An all-in-one plasmid expressing both Cas9 and the sgRNA, such as pSpCas9(BB)-2A-GFP (PX458), is a common choice as the GFP marker allows for selection of transfected cells.[10]
-
Synthesize and anneal complementary oligonucleotides encoding the designed sgRNA sequence.
-
Clone the annealed oligos into the linearized Cas9 vector according to the manufacturer's protocol (e.g., via BbsI restriction sites for PX458).[10]
-
Transform the ligated plasmid into competent E. coli, select for positive colonies, and purify the plasmid DNA.
-
Verify the correct insertion of the sgRNA sequence via Sanger sequencing.
-
Phase 2: Delivery of CRISPR Components into Cells
-
Cell Culture :
-
Culture the human cell line of interest (e.g., HEK293T, HeLa) in the appropriate growth medium and conditions until it reaches 70-80% confluency.
-
-
Transfection :
-
On the day of transfection, seed the cells at an appropriate density to reach 50-60% confluency within 24 hours.[13]
-
Transfect the cells with the TAC4-sgRNA-Cas9 plasmid using a suitable method (e.g., lipofection, electroporation). Follow the manufacturer’s protocol for the chosen transfection reagent or device.
-
Include a negative control (e.g., a plasmid with a non-targeting sgRNA) and a positive control (e.g., a validated sgRNA for a housekeeping gene).[14]
-
Phase 3: Enrichment and Single-Cell Cloning
-
Enrichment of Edited Cells (Optional but Recommended) :
-
If using a fluorescent reporter plasmid (like PX458), enrich the transfected population 48-72 hours post-transfection using Fluorescence-Activated Cell Sorting (FACS) to isolate GFP-positive cells.
-
-
Single-Cell Cloning :
-
Perform limiting dilution to seed the enriched (or total transfected) cells into 96-well plates at a calculated density of 0.5-1 cell per well.
-
Alternatively, use FACS to directly sort single cells into individual wells of a 96-well plate.
-
Add conditioned medium or supplement the medium to support the growth of single cells.
-
Phase 4: Clonal Expansion
-
Colony Growth :
-
Incubate the plates for 2-4 weeks, monitoring for the formation of single colonies.
-
Replenish the medium carefully every 5-7 days.
-
-
Expansion :
-
Once colonies are visible and dense enough, trypsinize and transfer each colony to a larger well (e.g., 24-well plate), and subsequently to larger flasks for expansion.
-
Create a duplicate plate to harvest genomic DNA for screening while maintaining a live culture plate.
-
Phase 5: Validation of TAC4 Knockout
-
Genomic DNA Extraction and PCR :
-
Extract genomic DNA from a portion of each expanded clone.
-
Design PCR primers that flank the sgRNA target site in the TAC4 gene. The amplicon should be 400-800 bp in length.
-
Perform PCR on the genomic DNA from each clone.
-
-
Screening for Indels :
-
Sanger Sequencing : Purify the PCR products and send them for Sanger sequencing. Analyze the sequencing chromatograms for the presence of insertions or deletions.[12] Tools like TIDE (Tracking of Indels by Decomposition) can be used to analyze the chromatograms from a mixed population or a single clone.[12][14] Clones with frameshift mutations in all alleles are desired.
-
Next-Generation Sequencing (NGS) : For a more comprehensive analysis, NGS of the PCR amplicons can identify the exact nature and frequency of all indels within the clonal population.
-
-
Protein Level Validation :
-
Western Blot : For clones confirmed to have biallelic frameshift mutations, perform a Western blot to verify the absence of the TAC4 protein product.[4][12] Use a validated antibody specific to the TAC4 protein. A wild-type clone should be used as a positive control.
-
Mass Spectrometry : For a more sensitive and quantitative assessment, mass spectrometry-based proteomics can be used to confirm the absence of the target protein.[12]
-
-
Cryopreservation :
-
Once clones are fully validated, expand them and prepare cryopreserved stocks for long-term storage.
-
References
- 1. TAC4 - Wikipedia [en.wikipedia.org]
- 2. genecards.org [genecards.org]
- 3. TAC4 tachykinin precursor 4 [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 4. Generating and validating CRISPR-Cas9 knock-out cell lines [abcam.com]
- 5. How to Construct a CRISPR Knockout (KO) Cell Line | Ubigene [ubigene.us]
- 6. Streamlined Generation of CRISPR/Cas9-Mediated Single-Cell Knockout Clones in Murine Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Step-by-Step Guide to Generating CRISPR Knockout Cell Lines for Research - CD Biosynsis [biosynsis.com]
- 8. researchgate.net [researchgate.net]
- 9. Optimizing sgRNA to Improve CRISPR/Cas9 Knockout Efficiency: Special Focus on Human and Animal Cell - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Generation of knock-in and knock-out CRISPR/Cas9 editing in mammalian cells [protocols.io]
- 11. editco.bio [editco.bio]
- 12. How to Validate a CRISPR Knockout [biognosys.com]
- 13. Protocol for generating monoclonal CRISPR-Cas9-mediated knockout cell lines using RNPs and lipofection in HNSCC cells - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Validating CRISPR/Cas9-mediated Gene Editing [sigmaaldrich.com]
Application Notes and Protocols for the Expression and Purification of Recombinant Human Hemokinin-1
For Researchers, Scientists, and Drug Development Professionals
Introduction
Human hemokinin-1 (hHK-1) is a member of the tachykinin peptide family, encoded by the TAC4 gene. Unlike other tachykinins which are predominantly found in the nervous system, hHK-1 is widely expressed in various tissues, including immune cells.[1][2] It acts as a full agonist at tachykinin receptors NK1, NK2, and NK3, with a preference for the NK1 receptor.[3] hHK-1 is implicated in a range of physiological and pathophysiological processes, including immune regulation, inflammation, pain modulation, and respiratory functions.[2][4] Notably, it has been shown to activate the MAPK signaling pathway, which is crucial for B cell proliferation and antibody production.[5] Given its diverse biological activities, the availability of high-purity, biologically active recombinant hHK-1 is essential for further research and therapeutic development.
These application notes provide a detailed protocol for the expression of recombinant human hemokinin-1 in Escherichia coli as a fusion protein with an N-terminal hexahistidine-tagged Small Ubiquitin-like Modifier (SUMO) tag. The SUMO fusion partner is employed to enhance the expression and solubility of the small hHK-1 peptide.[6][7] A comprehensive multi-step purification protocol is also described, involving immobilized metal affinity chromatography (IMAC), enzymatic cleavage of the fusion tag, and a final polishing step using reverse-phase high-performance liquid chromatography (RP-HPLC).
Data Presentation
The following table summarizes representative quantitative data for the expression and purification of a small recombinant peptide of similar size to human hemokinin-1, produced in E. coli using a comparable fusion tag and purification strategy. This data is provided as a benchmark for expected yields and purity.
| Purification Step | Total Protein (mg/L of culture) | Target Protein (mg/L of culture) | Purity (%) | Yield (%) | Reference |
| Clarified Lysate | 1500 | 90 | ~6 | 100 | [8] |
| IMAC (Ni-NTA) Elution | 100 | 80 | ~80 | 89 | [9] |
| SUMO Cleavage & Post-IMAC Flow-through | 55 | 45 | >90 | 50 | [8] |
| Final RP-HPLC | 22 | 20 | >98 | 22 | [8][10] |
Experimental Protocols
Protocol 1: Cloning of the Human Hemokinin-1 Gene into a SUMO Fusion Vector
This protocol describes the cloning of the codon-optimized synthetic gene for human hemokinin-1 into the pET-SUMO expression vector.
-
Gene Synthesis and Codon Optimization: Synthesize the DNA sequence encoding human hemokinin-1 (TGKASQFFGLM-NH2). Codon optimization for E. coli is recommended to enhance expression levels. Flank the coding sequence with appropriate restriction sites (e.g., BamHI and XhoI) for directional cloning into the pET-SUMO vector.
-
Vector and Insert Preparation:
-
Digest the pET-SUMO vector and the synthetic hHK-1 gene insert with the selected restriction enzymes (e.g., BamHI and XhoI) according to the manufacturer's protocols.
-
Purify the digested vector and insert using a gel extraction kit to remove uncut plasmids and small DNA fragments.
-
-
Ligation:
-
Perform a ligation reaction to insert the hHK-1 gene into the linearized pET-SUMO vector using T4 DNA ligase.[11] The ligation mixture should have an appropriate molar ratio of insert to vector (e.g., 3:1).
-
Incubate the ligation reaction at 16°C overnight or at room temperature for 2-4 hours.
-
-
Transformation:
-
Transform the ligation mixture into a suitable cloning strain of E. coli (e.g., DH5α) using standard heat-shock or electroporation methods.
-
Plate the transformed cells on LB agar plates containing the appropriate antibiotic (e.g., kanamycin for pET vectors) and incubate overnight at 37°C.
-
-
Colony PCR and Sequence Verification:
-
Screen for positive colonies by performing colony PCR using T7 promoter and T7 terminator primers.
-
Isolate plasmid DNA from positive colonies and verify the correct insertion and sequence of the hHK-1 gene by Sanger sequencing.
-
Protocol 2: Expression of the His6-SUMO-hHK-1 Fusion Protein
This protocol details the expression of the His6-SUMO-hHK-1 fusion protein in E. coli BL21(DE3).
-
Transformation into Expression Host: Transform the sequence-verified pET-SUMO-hHK-1 plasmid into a competent E. coli expression strain, such as BL21(DE3). Plate the transformed cells on LB agar with the appropriate antibiotic and incubate overnight at 37°C.
-
Starter Culture: Inoculate a single colony into 50 mL of LB medium containing the selective antibiotic. Grow overnight at 37°C with shaking at 220 rpm.
-
Large-Scale Culture:
-
Inoculate 1 L of LB medium (with antibiotic) with the overnight starter culture to an initial optical density at 600 nm (OD600) of 0.05-0.1.
-
Incubate at 37°C with shaking at 220 rpm until the OD600 reaches 0.6-0.8.
-
-
Induction:
-
Cool the culture to 18-25°C.
-
Induce protein expression by adding isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 0.5 mM.[8]
-
Continue to incubate the culture at the lower temperature for 16-20 hours with shaking.
-
-
Cell Harvest:
-
Harvest the bacterial cells by centrifugation at 6,000 x g for 15 minutes at 4°C.
-
Discard the supernatant and store the cell pellet at -80°C until purification.
-
Protocol 3: Purification of Recombinant Human Hemokinin-1
This multi-step protocol describes the purification of hHK-1 from the bacterial cell pellet.
Step 1: Cell Lysis and Clarification
-
Resuspend the frozen cell pellet in 30-40 mL of ice-cold Lysis Buffer (50 mM NaH2PO4, 300 mM NaCl, 10 mM imidazole, pH 8.0) per liter of original culture.
-
Add lysozyme to a final concentration of 1 mg/mL and a protease inhibitor cocktail. Incubate on ice for 30 minutes.
-
Lyse the cells by sonication on ice. Perform short bursts of 30 seconds with 30-second cooling intervals to prevent overheating.
-
Clarify the lysate by centrifugation at 20,000 x g for 30 minutes at 4°C to pellet cell debris. Collect the supernatant containing the soluble fusion protein.
Step 2: Immobilized Metal Affinity Chromatography (IMAC)
-
Equilibrate a Ni-NTA agarose column with 5-10 column volumes of Lysis Buffer.
-
Load the clarified supernatant onto the equilibrated column.
-
Wash the column with 10-20 column volumes of Wash Buffer (50 mM NaH2PO4, 300 mM NaCl, 20 mM imidazole, pH 8.0) to remove non-specifically bound proteins.
-
Elute the His6-SUMO-hHK-1 fusion protein with Elution Buffer (50 mM NaH2PO4, 300 mM NaCl, 250 mM imidazole, pH 8.0).[12] Collect fractions and analyze by SDS-PAGE.
-
Pool the fractions containing the purified fusion protein.
Step 3: SUMO Tag Cleavage
-
Buffer exchange the pooled fractions into a SUMO cleavage buffer (e.g., 50 mM Tris-HCl, 150 mM NaCl, 1 mM DTT, pH 8.0) using dialysis or a desalting column. The imidazole concentration should be below 20 mM to not inhibit the SUMO protease.[13]
-
Add His-tagged SUMO protease to the fusion protein solution at a recommended ratio (e.g., 1 unit of protease per 50 µg of fusion protein).[14][15][16]
-
Incubate the reaction at 4°C overnight or at room temperature for 2-4 hours.[17] Monitor the cleavage by SDS-PAGE.
Step 4: Removal of the His6-SUMO Tag and Protease
-
After cleavage, pass the reaction mixture through a fresh, equilibrated Ni-NTA column.
-
The cleaved, untagged hHK-1 will be in the flow-through and wash fractions. The His6-SUMO tag and the His-tagged SUMO protease will bind to the resin.
-
Collect the flow-through and wash fractions containing the hHK-1 peptide.
Step 5: Reverse-Phase HPLC (RP-HPLC) Polishing
-
Acidify the collected flow-through containing hHK-1 with trifluoroacetic acid (TFA) to a final concentration of 0.1%.
-
Load the sample onto a C18 RP-HPLC column equilibrated with 95% Solvent A (0.1% TFA in water) and 5% Solvent B (0.1% TFA in acetonitrile).
-
Elute the peptide using a linear gradient of Solvent B (e.g., 5% to 65% over 60 minutes) at a flow rate of 1 mL/min.[18]
-
Monitor the elution profile at 214 nm and 280 nm.
-
Collect the fractions corresponding to the hHK-1 peak.
-
Verify the purity and identity of the final product by analytical RP-HPLC and mass spectrometry.
-
Lyophilize the pure fractions to obtain the final hHK-1 peptide powder.
Visualizations
Caption: Experimental workflow for recombinant hHK-1 expression and purification.
References
- 1. Hemokinin-1 gene expression is upregulated in microglia activated by lipopolysaccharide through NF-κB and p38 MAPK signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Expression and function of human hemokinin-1 in human and guinea pig airways - PMC [pmc.ncbi.nlm.nih.gov]
- 4. qyaobio.com [qyaobio.com]
- 5. academic.oup.com [academic.oup.com]
- 6. An improved SUMO fusion protein system for effective production of native proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 7. SUMO fusion technology for difficult-to-express proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 8. edepot.wur.nl [edepot.wur.nl]
- 9. High-Yield Expression and Purification of Scygonadin, an Antimicrobial Peptide, Using the Small Metal-Binding Protein SmbP - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Expression and purification of bioactive high-purity human midkine in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 11. documents.thermofisher.com [documents.thermofisher.com]
- 12. bio-rad.com [bio-rad.com]
- 13. genecopoeia.com [genecopoeia.com]
- 14. tools.thermofisher.com [tools.thermofisher.com]
- 15. mclab.com [mclab.com]
- 16. genscript.com [genscript.com]
- 17. research.fredhutch.org [research.fredhutch.org]
- 18. HPLC Analysis and Purification of Peptides - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vitro Bioassays Measuring Hemokinin-1 Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hemokinin-1 (HK-1) is a member of the tachykinin peptide family, structurally similar to Substance P (SP), that plays a significant role in various physiological and pathophysiological processes, including immune regulation, inflammation, and pain.[1][2][3] Like other tachykinins, HK-1 exerts its biological effects by interacting with G-protein coupled receptors, primarily the neurokinin 1 (NK1) receptor, but also shows activity at NK2 and NK3 receptors.[4][5] The study of HK-1 activity is crucial for understanding its role in disease and for the development of novel therapeutics.
These application notes provide detailed protocols for a range of in vitro bioassays to quantitatively measure the activity of Hemokinin-1. The described methods include radioligand binding assays, functional assessments in isolated tissues, and cell-based assays measuring downstream signaling events such as calcium mobilization and ERK phosphorylation, as well as cytokine release.
Data Presentation: Quantitative Analysis of Hemokinin-1 Activity
The following tables summarize the quantitative data on Hemokinin-1's binding affinity and functional potency at tachykinin receptors from various in vitro studies.
Table 1: Radioligand Binding Affinity of Hemokinin-1
| Receptor | Radioligand | Preparation | Species | Ki (nM) | Reference |
| Human NK1 | [3H]-Substance P | CHO cell membranes | Human | 0.175 | [4] |
| Human NK2 | [125I]-Neurokinin A | CHO cell membranes | Human | 560 | [4] |
Table 2: Functional Agonist Activity of Hemokinin-1 in Isolated Tissues
| Preparation | Receptor Studied | Agonist | pD2 / EC50 | Species | Reference |
| Rat Urinary Bladder | NK1 | Hemokinin-1 | 7.5 ± 0.1 | Rat | [4] |
| Rabbit Pulmonary Artery | NK2 | Hemokinin-1 | 5.4 ± 0.1 | Rabbit | [4] |
| Guinea-pig Ileum | NK3 | Hemokinin-1 | 6.2 ± 0.1 | Guinea-pig | [4] |
| Guinea-pig Trachea | NK1/NK2 | Hemokinin-1 | 6.9 ± 0.1 | Guinea-pig | [5] |
Table 3: Cellular Responses to Hemokinin-1 Stimulation
| Assay | Cell Type | Measurement | HK-1 Concentration | Effect | Reference |
| Calcium Mobilization | Rat Primary Sensory Neurons | Intracellular Ca2+ influx | 1 µM | Remarkable Ca2+-influx (R = 0.67 ± 0.07) | [2] |
| Cytokine Release | Human Colonic Mucosal Explants | MCP-1, MIP-1α/β, RANTES, TNF-α, IL-1β, IL-6 release | 0.1 µM | Significant stimulation of transcript expression and release | [6] |
| MAPK Activation | Mouse B Cells | ERK Phosphorylation | Not specified | Induces activation of MAPKs | [1] |
Signaling Pathways and Experimental Workflows
Hemokinin-1 Signaling Pathways
Hemokinin-1 primarily signals through the NK1 receptor, a Gq-coupled GPCR. This initiates a cascade of intracellular events, including the activation of Phospholipase C (PLC), leading to the generation of inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium from intracellular stores, while DAG activates Protein Kinase C (PKC). These events can subsequently lead to the activation of the Mitogen-Activated Protein Kinase (MAPK) cascade, including the phosphorylation of ERK1/2. In certain cell types, HK-1 can also stimulate the production and release of various cytokines and chemokines.[1][6][7]
References
- 1. Hemokinin-1 activates the MAPK pathway and enhances B cell proliferation and antibody production - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Hemokinin-1 as a Mediator of Arthritis-Related Pain via Direct Activation of Primary Sensory Neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Hemokinin-1 as a Mediator of Arthritis-Related Pain via Direct Activation of Primary Sensory Neurons [frontiersin.org]
- 4. Pharmacological profile of the novel mammalian tachykinin, hemokinin 1 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Expression and function of human hemokinin-1 in human and guinea pig airways - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Hemokinin-1 and substance P stimulate production of inflammatory cytokines and chemokines in human colonic mucosa via both NK1 and NK2 tachykinin receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. migrainecollaborative.org [migrainecollaborative.org]
Application Notes and Protocols: Human Hemokinin-1 as a Therapeutic Target
For Researchers, Scientists, and Drug Development Professionals
Introduction
Human hemokinin-1 (hHK-1) is a member of the tachykinin peptide family, encoded by the TAC4 gene.[1][2] Initially discovered in hematopoietic cells, hHK-1 is now recognized for its widespread distribution and diverse physiological and pathophysiological roles.[1][3] It shares the conserved C-terminal motif Phe-X-Gly-Leu-Met-NH2 with other tachykinins like Substance P (SP), and exhibits a high affinity for the neurokinin-1 receptor (NK1R).[4] However, emerging evidence suggests that hHK-1 may also signal through distinct binding sites on the NK1R or even via a yet-to-be-identified receptor, leading to functions that can differ from those of SP.[1][5]
This document provides a comprehensive overview of hHK-1 as a therapeutic target, summarizing key quantitative data, detailing relevant experimental protocols, and illustrating associated signaling pathways and experimental workflows. The information presented here is intended to guide researchers in the investigation and development of novel therapeutics targeting the hHK-1 pathway in various disease contexts, including inflammation, pain, and cancer.
Data Presentation
Table 1: Binding Affinity of Human Hemokinin-1 for Tachykinin Receptors
| Receptor | Radioligand | Preparation | Ki (nM) | Reference |
| Human NK1 | [³H]-SP | CHO cells | 0.175 | [4] |
| Human NK1 | [¹²⁵I]-NKA | CHO cells | 0.002 | [4] |
| Human NK2 | [¹²⁵I]-NKA | CHO cells | 560 | [4] |
| Human NK1 | - | - | 14-fold lower affinity than SP | [2] |
| Human NK2 | - | - | ~200-250-fold lower affinity than for NK1 | [2] |
| Human NK3 | - | - | ~200-250-fold lower affinity than for NK1 | [2] |
Table 2: In Vitro and In Vivo Agonist Activity of Hemokinin-1
| Assay | Preparation | Agonist | Parameter | Value | Reference |
| Rat Urinary Bladder Contraction | Isolated Tissue | hHK-1 | - | ~3-fold less potent than SP | [4] |
| Rabbit Pulmonary Artery Contraction | Isolated Tissue | hHK-1 | - | ~500-fold less potent than NKA | [4] |
| Guinea-Pig Ileum Contraction | Isolated Tissue | hHK-1 | - | ~500-fold less potent than NKB | [4] |
| Hypotension | Anesthetized Guinea-Pigs | hHK-1 | ED50 | 0.1 nmol/kg | [4] |
| Salivary Secretion | Anesthetized Rats | hHK-1 | ED50 | 6 nmol/kg | [4] |
| Human Bronchi Contraction | Isolated Tissue | hHK-1 | - | ~800-fold less potent than NKA | [2] |
Signaling Pathways
Human Hemokinin-1 predominantly signals through the G-protein coupled receptor, NK1R. Upon binding, it initiates a cascade of intracellular events. The canonical pathway involves the activation of Gq/11, leading to the stimulation of phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium stores, while DAG activates protein kinase C (PKC).
Furthermore, hHK-1 has been shown to activate the Mitogen-Activated Protein Kinase (MAPK) pathway, including ERK1/2, which is crucial for cell proliferation and survival.[6][7] This peptide can also enhance the activity of the transcription factor NF-κB, a key regulator of inflammatory and immune responses.[7] There is also evidence for NK1R-independent signaling, suggesting the existence of a novel receptor or atypical interactions with other cell surface molecules.[1][5]
Experimental Protocols
Protocol 1: Radioligand Binding Assay for hHK-1 at NK1R
Objective: To determine the binding affinity of hHK-1 or novel compounds to the human NK1 receptor.
Materials:
-
CHO-K1 cells stably expressing the human NK1 receptor.
-
Cell culture medium and reagents.
-
Membrane preparation buffer: 50 mM TRIS (pH 7.4), 5 mM MnCl₂, 1 g/L bovine serum albumin (BSA), and protease inhibitors (e.g., thiorphan, captopril, bestatin at 1 µM each).
-
Radioligand: [³H]-Substance P ([³H]-SP).
-
Unlabeled hHK-1 and test compounds.
-
Scintillation cocktail.
-
96-well filter plates (pre-soaked in 0.3% polyethylenimine).
-
Cell harvester.
-
Scintillation counter.
Methodology:
-
Membrane Preparation:
-
Culture CHO-K1-hNK1R cells to confluency.
-
Harvest cells and homogenize in ice-cold membrane preparation buffer.
-
Centrifuge the homogenate at low speed to remove nuclei and debris.
-
Centrifuge the supernatant at high speed to pellet the membranes.
-
Resuspend the membrane pellet in the binding buffer and determine the protein concentration.
-
-
Binding Assay:
-
In a 96-well plate, add in the following order:
-
Binding buffer.
-
Increasing concentrations of unlabeled hHK-1 or test compound.
-
A fixed concentration of [³H]-SP (e.g., 0.1 nM).
-
Cell membrane preparation.
-
-
The final assay volume should be 0.5 ml.
-
Incubate for 60 minutes at 25°C.
-
-
Filtration and Washing:
-
Terminate the incubation by rapid filtration through the pre-soaked 96-well filter plates using a cell harvester.
-
Wash the filters five times with ice-cold TRIS buffer (50 mM, pH 7.4).
-
-
Quantification:
-
Allow the filters to dry.
-
Add scintillation cocktail to each well.
-
Count the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Determine the concentration of the unlabeled ligand that inhibits 50% of the specific binding of the radioligand (IC50).
-
Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation.
-
Protocol 2: In Vitro Bronchoconstriction Assay
Objective: To assess the contractile effect of hHK-1 on airway smooth muscle.
Materials:
-
Human bronchial rings or guinea pig tracheal rings.
-
Organ baths (5 mL) with hooks for tissue suspension.
-
Isotonic or isometric force transducers.
-
Data acquisition system.
-
Krebs-Henseleit solution, gassed with 95% O₂ and 5% CO₂.
-
hHK-1 and other tachykinin agonists (e.g., NKA).
-
NK receptor antagonists (e.g., SR140333 for NK1, SR48968 for NK2).
-
Phosphoramidon (a neutral endopeptidase inhibitor, 10⁻⁶ M).
-
Acetylcholine (ACh).
Methodology:
-
Tissue Preparation:
-
Obtain fresh human bronchial tissue or guinea pig trachea.
-
Dissect the tissue into rings.
-
Suspend the rings on hooks in organ baths containing Krebs-Henseleit solution at 37°C.
-
-
Equilibration:
-
Allow the tissues to equilibrate for at least 60 minutes under a resting tension (e.g., 1g).
-
Wash the tissues every 15-20 minutes with fresh Krebs-Henseleit solution.
-
-
Viability Check:
-
Contract the tissues with a high concentration of ACh (e.g., 3 mM) to ensure viability and to determine the maximal contraction.
-
Wash the tissues extensively until they return to baseline.
-
-
Experimental Procedure:
-
Pre-incubate the tissues with phosphoramidon for 15 minutes to prevent peptide degradation.
-
To test the effect of antagonists, pre-incubate with the antagonist for 30 minutes before adding the agonist.
-
Generate a cumulative concentration-response curve for hHK-1 by adding increasing concentrations of the peptide to the organ bath.
-
Record the contractile response until a plateau is reached at each concentration.
-
-
Data Analysis:
-
Express the contractile responses as a percentage of the maximal contraction induced by ACh.
-
Calculate the pD2 (-log EC50) value for hHK-1.
-
Compare the potency and efficacy of hHK-1 in the presence and absence of antagonists to determine the receptor subtype involved.
-
Experimental Workflow: Screening for hHK-1 Antagonists
The development of selective hHK-1 antagonists is a key step in translating the therapeutic potential of targeting this pathway. A typical screening workflow involves a multi-step process, starting with high-throughput screening and progressing to more complex in vivo models.
Conclusion
Human hemokinin-1 represents a promising therapeutic target for a range of diseases characterized by inflammation, pain, and aberrant cell proliferation. Its distinct signaling properties compared to other tachykinins offer an opportunity for the development of targeted therapies with potentially improved efficacy and side-effect profiles. The data and protocols provided in this document serve as a foundational resource for researchers aiming to further elucidate the role of hHK-1 in health and disease and to develop novel therapeutic interventions targeting this important signaling pathway.
References
- 1. Role of hemokinin-1 in health and disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Expression and function of human hemokinin-1 in human and guinea pig airways - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Murine monoclonal antibodies generated against mouse/rat hemokinin-1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Pharmacological profile of the novel mammalian tachykinin, hemokinin 1 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Hemokinin-1 as a Mediator of Arthritis-Related Pain via Direct Activation of Primary Sensory Neurons [frontiersin.org]
- 6. Hemokinin-1 activates the MAPK pathway and enhances B cell proliferation and antibody production - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The Neurokinin-1 Receptor: A Promising Antitumor Target [mdpi.com]
Application Notes & Protocols: Synthesis and Fluorescent Labeling of Hemokinin-1 Peptides
Audience: Researchers, scientists, and drug development professionals.
Introduction: Hemokinin-1 (HK-1) is a member of the tachykinin peptide family, structurally related to Substance P (SP).[1][2][3] Initially discovered in hematopoietic cells, HK-1 is now known to be widely distributed throughout the body and is implicated in various physiological and pathophysiological processes, including immune regulation, inflammation, pain modulation, and cancer.[3][4] Like SP, HK-1 exhibits a high affinity for the neurokinin-1 (NK1) receptor, acting as a full agonist.[1][5][6][7] The synthesis of HK-1 and its fluorescently labeled analogues provides invaluable tools for studying its biological functions, receptor interactions, and cellular trafficking, making them critical for research and drug development.[8][9][10]
Quantitative Data
Binding Affinity of Hemokinin-1
The binding affinity of hemokinin-1 peptides to tachykinin receptors is crucial for understanding their biological activity. The following table summarizes the inhibitory constants (Ki) for human hemokinin-1 (hHK-1) at human NK1 and NK2 receptors.
| Ligand | Receptor | Assay Ligand | Ki (nM) | Source |
| hHK-1 | Human NK1 | [³H]-SP | 0.175 | [1] |
| Substance P (SP) | Human NK1 | [³H]-SP | 0.13 | [1] |
| hHK-1 | Human NK2 | [¹²⁵I]-NKA | 560 | [1] |
Table 1: Binding affinities of human Hemokinin-1 (hHK-1) and Substance P (SP) at human tachykinin NK1 and NK2 receptors.
Spectral Properties of Common Fluorescent Dyes
The choice of fluorophore is critical for successful labeling and detection. Key properties include excitation and emission wavelengths, photostability, and pH sensitivity.[8]
| Fluorophore | Excitation (nm) | Emission (nm) | Color | Key Characteristics |
| Carboxyfluorescein (FAM) | ~494 | ~518 | Green | Cost-effective, widely used, but prone to photobleaching and pH sensitive.[8][10] |
| Fluorescein Isothiocyanate (FITC) | ~495 | ~519 | Green | Similar to FAM, commonly used for N-terminal or lysine side-chain labeling.[8][9] |
| Cyanine 3 (Cy3) | ~550 | ~570 | Orange | Bright and photostable, suitable for multiplexing.[8] |
| Cyanine 5 (Cy5) | ~650 | ~670 | Far-Red | Ideal for experiments requiring low background fluorescence.[8] |
| TAMRA | ~555 | ~578 | Orange-Red | A rhodamine derivative often used as a FRET acceptor.[10] |
| Alexa Fluor 488 | ~495 | ~519 | Green | Highly photostable and bright, less pH sensitive than FAM.[8] |
Table 2: Properties of common fluorescent dyes used for peptide labeling.
Signaling Pathways & Experimental Workflows
Hemokinin-1 Signaling Pathway
Hemokinin-1 primarily exerts its effects by activating the G-protein coupled NK1 receptor. This initiates downstream signaling cascades, including the activation of the Mitogen-Activated Protein Kinase (MAPK) pathway, which plays a role in cell proliferation and survival.[11] Although NK1 is the main target, some HK-1 effects may be mediated by other, yet unidentified, receptors.[3][5][12]
Caption: Hemokinin-1 (HK-1) signaling through the NK1 receptor.
Workflow for Labeled Peptide Synthesis
The overall process involves synthesizing the peptide on a solid support, labeling it with a fluorescent dye, cleaving it from the support, and finally purifying the product.
Caption: General workflow for fluorescently labeled peptide synthesis.
Competitive Receptor Binding Assay
Fluorescently labeled peptides are commonly used in competitive binding assays to determine the affinity of unlabeled compounds for a specific receptor.
Caption: Logic of a competitive fluorescence polarization binding assay.
Experimental Protocols
Protocol 1: Solid-Phase Synthesis of Human Hemokinin-1 (hHK-1)
This protocol outlines the synthesis of C-terminally amidated human hemokinin-1 (Sequence: Thr-Gly-Lys-Ala-Ser-Gln-Phe-Phe-Gly-Leu-Met-NH₂) using standard Fmoc-based solid-phase peptide synthesis (SPPS).
Materials:
-
Rink Amide MBHA resin (0.4-0.8 mmol/g substitution)
-
Fmoc-protected amino acids
-
Coupling reagent: HCTU (O-(1H-6-Chlorobenzotriazole-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)
-
Base: N,N-Diisopropylethylamine (DIPEA)
-
Deprotection solution: 20% (v/v) piperidine in Dimethylformamide (DMF)
-
Solvents: DMF, Dichloromethane (DCM)
-
Cleavage cocktail: 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% H₂O
-
Cold diethyl ether
Procedure:
-
Resin Preparation: Swell Rink Amide resin in DMF for 30 minutes in a reaction vessel.
-
Fmoc Deprotection:
-
Drain the DMF.
-
Add the 20% piperidine/DMF solution to the resin and agitate for 5 minutes.
-
Drain and repeat the piperidine treatment for another 15 minutes.
-
Wash the resin thoroughly with DMF (5 times) and DCM (3 times) to remove all traces of piperidine.
-
-
Amino Acid Coupling:
-
In a separate vial, dissolve 4 equivalents of the Fmoc-amino acid and 3.9 equivalents of HCTU in DMF.
-
Add 8 equivalents of DIPEA to the amino acid solution and vortex briefly.
-
Immediately add the activated amino acid solution to the deprotected resin.
-
Agitate the reaction vessel for 1-2 hours at room temperature.
-
Wash the resin with DMF (5 times) to remove excess reagents.
-
-
Chain Elongation: Repeat steps 2 and 3 for each amino acid in the hHK-1 sequence, starting from the C-terminal (Met) and proceeding to the N-terminal (Thr).
-
Final Deprotection: After coupling the final amino acid (Fmoc-Thr), perform a final Fmoc deprotection (Step 2) to free the N-terminal amine.
-
Cleavage and Deprotection:
-
Wash the fully assembled peptide-resin with DCM and dry under a stream of nitrogen.
-
Add the cold cleavage cocktail to the resin (10 mL per gram of resin).
-
Agitate for 2-3 hours at room temperature.
-
Filter the resin and collect the TFA solution containing the cleaved peptide.
-
-
Peptide Precipitation & Purification:
-
Precipitate the crude peptide by adding the TFA solution dropwise into a 50 mL tube of cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash twice.
-
Dry the crude peptide pellet under vacuum.
-
Purify the peptide using Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC).
-
Confirm the identity and purity of the final product by mass spectrometry.
-
Protocol 2: On-Resin N-Terminal Fluorescent Labeling
This protocol is performed after the full peptide sequence is assembled on the resin but before the cleavage step.
Materials:
-
Completed hHK-1 peptide-resin (with N-terminal amine deprotected)
-
Fluorescent dye with a carboxyl or NHS-ester group (e.g., 5(6)-Carboxyfluorescein)
-
Coupling reagents (HCTU/DIPEA or similar)
-
DMF
Procedure:
-
Ensure the N-terminal Fmoc group of the resin-bound peptide has been removed (see Protocol 1, Step 5).
-
Dissolve 1.5-2 equivalents of the fluorescent dye and coupling reagents (as in Protocol 1, Step 3) in DMF.
-
Add the activated dye solution to the peptide-resin.
-
Agitate the reaction overnight in the dark to prevent photobleaching.
-
Wash the resin extensively with DMF and DCM to remove all unreacted dye and reagents.
-
Proceed with cleavage, precipitation, and purification as described in Protocol 1 (Steps 6-7).
Protocol 3: Site-Specific Labeling of Lysine Side Chain (Post-Synthesis)
This protocol labels the primary amine on the side chain of the lysine residue in the purified peptide.
Materials:
-
Purified, lyophilized hHK-1 peptide.
-
NHS-ester functionalized fluorescent dye (e.g., FITC, Alexa Fluor 488 NHS Ester).
-
Labeling Buffer: 0.1 M sodium bicarbonate buffer, pH 8.5-9.0.
-
Solvent: Dimethyl sulfoxide (DMSO) to dissolve the dye.
-
Quenching solution: 1 M Tris-HCl, pH 8.0.
Procedure:
-
Dissolve the purified hHK-1 peptide in the labeling buffer to a final concentration of 1-5 mg/mL.
-
Prepare a 10 mg/mL stock solution of the NHS-ester dye in anhydrous DMSO.
-
Add a 5 to 10-fold molar excess of the dye stock solution to the peptide solution.
-
Incubate the reaction for 1-2 hours at room temperature in the dark, with gentle stirring.
-
(Optional) Quench the reaction by adding the quenching solution to a final concentration of 50-100 mM and incubating for another 30 minutes. This removes any remaining reactive dye.
-
Purify the labeled peptide from unreacted dye and unlabeled peptide using RP-HPLC or size-exclusion chromatography.
-
Analyze the final product by mass spectrometry to confirm successful labeling.
References
- 1. Pharmacological profile of the novel mammalian tachykinin, hemokinin 1 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Expression and function of human hemokinin-1 in human and guinea pig airways - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Role of hemokinin-1 in health and disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Frontiers | Hemokinin-1 induces transcriptomic alterations in pain-related signaling processes in rat primary sensory neurons independent of NK1 tachykinin receptor activation [frontiersin.org]
- 5. Frontiers | Hemokinin-1 as a Mediator of Arthritis-Related Pain via Direct Activation of Primary Sensory Neurons [frontiersin.org]
- 6. Hemokinin 1 is a full agonist at the substance P receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Fluorescent Peptides: A Guide for Life Science Researchers - AltaBioscience [altabioscience.com]
- 9. Fluorescent-labeled peptides – ProteoGenix [us.proteogenix.science]
- 10. Peptide fluorescent labeling - SB-PEPTIDE - Peptide engineering [sb-peptide.com]
- 11. Hemokinin-1 activates the MAPK pathway and enhances B cell proliferation and antibody production - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Hemokinin-1 induces transcriptomic alterations in pain-related signaling processes in rat primary sensory neurons independent of NK1 tachykinin receptor activation - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Developing Stable Cell Lines Expressing the Human NK1 Receptor
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed guide for the generation and characterization of stable mammalian cell lines expressing the human neurokinin-1 (NK1) receptor. The NK1 receptor, the primary receptor for the neuropeptide Substance P, is a G protein-coupled receptor (GPCR) involved in various physiological processes, including pain transmission, inflammation, and mood regulation.[1][2][3] Stable cell lines expressing the human NK1 receptor are invaluable tools for drug discovery and screening, enabling the identification and characterization of novel agonists and antagonists.
Introduction
The tachykinin family of neuropeptides, which includes Substance P (SP), neurokinin A (NKA), and neurokinin B (NKB), exerts its effects through three distinct G protein-coupled receptors: NK1, NK2, and NK3.[3] The NK1 receptor exhibits the highest affinity for Substance P.[1][3] Upon activation by SP, the NK1 receptor couples primarily to Gq/11 and Gs proteins, initiating intracellular signaling cascades that lead to the mobilization of intracellular calcium, accumulation of inositol phosphates (IP3), and synthesis of cyclic AMP (cAMP).[1][4][5]
The development of robust and reliable cell-based assays is crucial for the screening of compounds targeting the NK1 receptor. Stable cell lines offer a consistent and reproducible source of receptor expression, overcoming the limitations of transient transfection methods. This application note details the essential steps for creating and validating a stable cell line expressing the human NK1 receptor, from vector construction and transfection to clonal selection and functional characterization.
Data Presentation
Table 1: Quantitative Data for Human NK1 Receptor Stable Cell Lines
| Cell Line | Host Cell | Ligand | Assay Type | Parameter | Value | Reference |
| CHO-K1/NK1 | CHO-K1 | Substance P | Calcium Flux | EC50 | 67 nM | [6] |
| CHO-NK1 | CHO | [3H]-Substance P | Radioligand Binding | Kd | 0.17 nM | [7] |
| CHO-NK1 | CHO | [3H]-Substance P | Radioligand Binding | IC50 | 8 nM (transient) | [7] |
| HEK293-NK1R | HEK293 | LS288-Ligand | Binding Affinity | Kd | 13 nM | [8] |
Experimental Protocols
Vector Construction and Transfection
A critical first step is the creation of an expression vector containing the full-length human NK1 receptor cDNA (GenBank Accession Number: NM_001058) and a selectable marker gene.[6] The choice of selectable marker will determine the antibiotic used for selection.[9] Commonly used antibiotic resistance genes include those for neomycin (G418), puromycin, hygromycin B, and zeocin.[9][10] Studies suggest that Zeocin™ may be an effective selection agent for developing stable cell lines in human cells.[11]
Protocol: Transfection of Host Cells (e.g., CHO-K1 or HEK293)
-
Cell Seeding: The day before transfection, seed the host cells (e.g., Chinese Hamster Ovary (CHO-K1) or Human Embryonic Kidney 293 (HEK293)) in a 6-well plate at a density that will result in 70-90% confluency on the day of transfection.
-
Transfection Reagent Preparation: On the day of transfection, prepare the DNA-transfection reagent complex according to the manufacturer's protocol (e.g., using lipofection-based reagents).
-
Transfection: Add the DNA-transfection reagent complex to the cells and incubate at 37°C in a CO2 incubator.
-
Post-Transfection: After 24-48 hours, the cells are ready for the selection process.
Selection of Stable Transfectants
Following transfection, cells that have successfully integrated the plasmid into their genome are selected by culturing them in a medium containing the appropriate antibiotic.
Protocol: Antibiotic Selection
-
Initiate Selection: 48 hours post-transfection, replace the normal growth medium with a selection medium containing the predetermined optimal concentration of the selection antibiotic (e.g., 400 µg/ml G418 for neomycin resistance).[6][12]
-
Maintain Selection: Replace the selection medium every 3-4 days to remove dead cells and maintain selective pressure.
-
Colony Formation: Continue the selection process for 2-3 weeks, or until distinct antibiotic-resistant colonies are visible.
-
Clonal Isolation: Isolate individual colonies using cloning cylinders or by limiting dilution and transfer them to separate culture vessels for expansion.
Characterization of Stable Cell Lines
Isolated clones must be characterized to confirm the expression and functionality of the NK1 receptor.
Expression of the NK1 receptor can be confirmed at the protein level using techniques like Western blotting or immunofluorescence, using an antibody specific to the human NK1 receptor.
The activation of the NK1 receptor by Substance P leads to an increase in intracellular calcium concentration.[1][4] This can be measured using a calcium-sensitive fluorescent dye.
Protocol: Calcium Flux Assay
-
Cell Seeding: Seed the stably transfected cells in a 96-well black-walled, clear-bottom plate and allow them to grow to confluency.
-
Dye Loading: Wash the cells with a suitable assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES). Load the cells with a calcium-sensitive dye (e.g., Fluo-4 AM or Calcium-4) according to the manufacturer's instructions.[6]
-
Agonist Preparation: Prepare a dilution series of the NK1 receptor agonist, Substance P.
-
Measurement: Use a fluorescence plate reader (e.g., FLIPR) to measure the baseline fluorescence. Add the Substance P dilutions to the wells and immediately measure the change in fluorescence over time.[6]
-
Data Analysis: The increase in fluorescence intensity corresponds to the increase in intracellular calcium. Plot the change in fluorescence against the agonist concentration to determine the EC50 value.[6]
Radioligand binding assays are used to determine the affinity of ligands for the receptor and to quantify the number of receptors expressed on the cell surface.
Protocol: Radioligand Binding Assay
-
Membrane Preparation: Harvest the stably transfected cells and prepare a crude membrane fraction by homogenization and centrifugation.
-
Binding Reaction: In a 96-well plate, incubate the cell membranes with a radiolabeled NK1 receptor ligand (e.g., [3H]-Substance P) in the presence or absence of increasing concentrations of an unlabeled competitor ligand.
-
Separation: Separate the bound and free radioligand by rapid filtration through a glass fiber filter.
-
Quantification: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Perform Scatchard analysis to determine the dissociation constant (Kd) and the maximum number of binding sites (Bmax). Competition binding data can be used to determine the inhibition constant (Ki) of the unlabeled ligand.
Visualizations
Caption: NK1 Receptor Signaling Pathway.
Caption: Experimental Workflow.
References
- 1. mdpi.com [mdpi.com]
- 2. mdpi.com [mdpi.com]
- 3. genscript.com [genscript.com]
- 4. Magic™ NK1 Stable Cell Line - Creative Biolabs [creative-biolabs.com]
- 5. Selective G protein signaling driven by Substance P-Neurokinin Receptor dynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. genscript.com [genscript.com]
- 7. Stable expression of high affinity NK1 (substance P) and NK2 (neurokinin A) receptors but low affinity NK3 (neurokinin B) receptors in transfected CHO cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Design, Synthesis and Evaluation of a Neurokinin 1 Receptor-Targeted Near IR Dye for Fluorescence Guided Surgery of Neuroendocrine Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 9. thesciencenotes.com [thesciencenotes.com]
- 10. Stable Cell Line Generation | Thermo Fisher Scientific - AR [thermofisher.com]
- 11. Evaluating the influence of selection markers on obtaining selected pools and stable cell lines in human cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Design of novel neurokinin 1 receptor antagonists based on conformationally constrained aromatic amino acids and discovery of a potent chimeric opioid agonist-neurokinin 1 receptor antagonist - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vivo Study of Human Hemokinin-1
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing animal models for the in vivo investigation of human hemokinin-1 (hHK-1). This document outlines the prevalent animal models, key research applications, detailed experimental protocols, and the primary signaling pathways associated with hemokinin-1 activity.
Introduction to Hemokinin-1
Hemokinin-1 (HK-1), a member of the tachykinin peptide family, is encoded by the TAC4 gene.[1][2][3][4] While it shares the highest affinity with Substance P (SP) for the neurokinin-1 receptor (NK1R), evidence suggests it may have a distinct binding site and can activate different signaling pathways.[1][4] Furthermore, some of its actions appear to be independent of the NK1R, hinting at the existence of a yet-unidentified receptor.[1][4][5][6][7] HK-1 is expressed in a variety of tissues, including the nervous system and immune cells like B lymphocytes, and is implicated in a range of physiological and pathophysiological processes such as inflammation, pain modulation, immune responses, and cancer.[4][5][8]
Animal Models for Hemokinin-1 Research
The most widely used animal models for studying the in vivo functions of HK-1 are genetically modified mice.
-
Tac4 Gene-Deleted (Tac4⁻/⁻) Mice: These knockout mice lack the gene encoding for hemokinin-1, making them the primary model for investigating the physiological and pathological roles of endogenous HK-1 through loss-of-function studies.[1]
-
NK1 Receptor-Deficient (NK1R⁻/⁻) Mice: These mice are used to dissect the NK1R-dependent versus NK1R-independent effects of HK-1. By comparing the responses of NK1R⁻/⁻ mice to wild-type and Tac4⁻/⁻ mice, researchers can elucidate the specific signaling pathways involved.[6][7]
-
Wild-Type Mice (e.g., C57Bl/6): These serve as the essential control group for knockout studies, representing the normal physiological state.[1]
-
Humanized Mouse Models: For studies focusing specifically on the human HK-1 protein and its interaction with human receptors or therapeutics, custom humanized mouse models can be developed. These models involve replacing the mouse Tac4 gene with its human counterpart.[9][10]
-
Guinea Pigs: The tachykinin receptor expression in guinea pigs more closely resembles that of humans than rats do, making them a valuable model for studying tachykinin signaling.[11]
Key Research Applications and Findings
Animal models have been instrumental in elucidating the role of HK-1 in various disease states.
Inflammation
HK-1 is a significant pro-inflammatory mediator. Studies using Tac4⁻/⁻ mice have demonstrated its role in:
-
Airway Inflammation: In models of endotoxin-induced acute pneumonitis, HK-1 deficiency was shown to reduce inflammatory cell activities in the lungs.[1]
-
Arthritis: In various arthritis models (K/BxN serum transfer, mast cell tryptase-induced, and Complete Freund's Adjuvant-induced), Tac4⁻/⁻ mice exhibited reduced mechanical hyperalgesia, swelling, and histopathological changes.[6][7]
Pain Perception
HK-1 plays a crucial pro-nociceptive role in both inflammatory and neuropathic pain.
-
Neuropathic Pain: In the partial sciatic nerve ligation (PSL) model, Tac4⁻/⁻ mice showed significantly decreased chronic mechanical and cold hypersensitivity. This was associated with reduced microglia activation in the spinal dorsal horn.[12]
-
Inflammatory and Visceral Pain: HK-1 deficiency leads to reduced nocifensive behavior in models of acute visceral pain (acetic-acid injection) and neurogenic inflammatory pain.[12] Interestingly, its role in acute somatic pain (formalin test) was less pronounced.[12]
Cancer
The NK1 receptor, a primary target of HK-1, is overexpressed in many tumor cells and is associated with tumor proliferation, migration, and angiogenesis.[8][13][14] Antagonists of the NK1 receptor have shown anti-tumor effects in preclinical models, suggesting that targeting the HK-1/NK1R axis could be a viable anti-cancer strategy.[8][13]
Quantitative Data Summary
The following tables summarize key quantitative findings from in vivo studies using HK-1 deficient mice compared to wild-type controls in different disease models.
Table 1: Neuropathic Pain Model (Partial Sciatic Nerve Ligation)
| Parameter | Wild-Type (WT) | Tac4⁻/⁻ | Outcome in Tac4⁻/⁻ | Reference |
| Mechanical Hypersensitivity | Increased | Significantly Decreased | Reduced Pain | [12] |
| Cold Hypersensitivity | Increased | Significantly Decreased | Reduced Pain | [12] |
| Spinal Microglia Activation | Present | Absent | Reduced Neuroinflammation | [12] |
| Spinal Astrocyte Activation | Present | Significantly Smaller Number | Reduced Neuroinflammation | [12] |
Table 2: Arthritis Models
| Model | Parameter | Wild-Type (WT) | Tac4⁻/⁻ | Outcome in Tac4⁻/⁻ | Reference |
| K/BxN Serum-Induced | Mechanical Hyperalgesia | Increased | Significantly Reduced | Reduced Pain | [6][7] |
| Heat Hyperalgesia | Increased | Significantly Reduced | Reduced Pain | [6][7] | |
| Knee Swelling | Increased | Significantly Reduced | Reduced Inflammation | [6][7] | |
| Histopathological Score | Increased | Decreased | Reduced Joint Damage | [6][7] | |
| Mast Cell Tryptase-Induced | Mechanical Hyperalgesia | Increased | Significantly Reduced | Reduced Pain | [6] |
| Knee Diameter | Increased | Significantly Reduced | Reduced Inflammation | [6] | |
| CFA-Induced | Mechanical Hyperalgesia | Increased | Significantly Milder | Reduced Pain | [7] |
| Knee Edema (at 24h) | Increased | Less Severe | Reduced Inflammation | [7] |
Signaling Pathways
HK-1 exerts its effects primarily through the G protein-coupled NK1 receptor, which can activate multiple downstream signaling cascades. There is also growing evidence for NK1R-independent actions.
NK1 Receptor-Dependent Signaling
Activation of the NK1R by HK-1 can initiate signaling through Gαq and Gαs proteins.[5][11]
-
Gαq Pathway: This is the major pathway, leading to the activation of Phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca²⁺), while DAG activates Protein Kinase C (PKC).[5][11][15]
-
Gαs Pathway: This pathway involves the activation of Adenylyl Cyclase (AC), leading to the production of cyclic AMP (cAMP) and subsequent activation of Protein Kinase A (PKA).[5][15]
-
MAPK Pathway: HK-1 signaling can also lead to the activation of the Mitogen-Activated Protein Kinase (MAPK) pathway, which is involved in cell proliferation and survival.[16]
NK1 Receptor-Independent Signaling
Several studies have shown that HK-1 can elicit biological effects even in the absence of NK1R or in the presence of NK1R antagonists, particularly related to pain and sensory neuron activation.[5][6][7] This suggests the existence of a novel, yet to be identified, HK-1 receptor or target.
-
Calcium Influx: HK-1 can induce calcium influx in primary sensory neurons from NK1R⁻/⁻ mice, an effect that is dependent on extracellular calcium, suggesting the involvement of a Ca²⁺ channel-linked receptor.[6][7]
Experimental Protocols
Below are detailed protocols for common in vivo models used to study HK-1. All procedures should be performed in accordance with institutional animal care and use committee (IACUC) guidelines.
Protocol 1: Induction of Neuropathic Pain via Partial Sciatic Nerve Ligation (PSL)
Objective: To investigate the role of HK-1 in chronic neuropathic pain.
Materials:
-
Tac4⁻/⁻ mice and wild-type (WT) littermate controls.
-
Anesthetic (e.g., isoflurane).
-
Surgical tools (scissors, forceps).
-
7-0 silk suture.
-
Dynamic plantar aesthesiometer (for measuring mechanical allodynia).
-
Cold plate or icy water bath (for measuring cold allodynia).
Procedure:
-
Anesthetize the mouse using isoflurane.
-
Make a small incision on the lateral surface of the midthigh to expose the sciatic nerve.
-
Carefully isolate the sciatic nerve proximal to its trifurcation.
-
Using a 7-0 silk suture, tightly ligate approximately 1/3 to 1/2 of the dorsal portion of the nerve.
-
Close the muscle layer and skin with sutures.
-
Allow the animals to recover for a set period (e.g., 14 days) for chronic hyperalgesia to develop.[12]
-
Behavioral Testing (post-recovery):
-
Mechanical Allodynia: Place the mouse in a chamber with a mesh floor. Use a dynamic plantar aesthesiometer to apply increasing force to the plantar surface of the hind paw until a withdrawal response is elicited. Record the paw withdrawal threshold in grams.
-
Cold Allodynia: Measure the withdrawal latency of the hind paw from a cold plate set at a specific temperature or from an icy water bath.[12]
-
-
Tissue Collection: At the end of the experiment, euthanize the animals and collect relevant tissues (e.g., lumbar spinal cord, dorsal root ganglia) for further analysis like immunohistochemistry for glial cell activation or qPCR.[6][12]
Protocol 2: Induction of Acute Airway Inflammation
Objective: To assess the pro-inflammatory role of HK-1 in the lungs.
Materials:
-
Tac4⁻/⁻ mice and WT controls.
-
Lipopolysaccharide (LPS) from E. coli.
-
Sterile saline.
-
Micropipette for intranasal administration.
Procedure:
-
Lightly anesthetize the mice.
-
Administer a single intranasal dose of LPS (e.g., 10 µg in 50 µL saline) to induce pneumonitis. Control animals receive sterile saline.[1]
-
At a predetermined time point (e.g., 24-72 hours) post-administration, euthanize the animals.
-
Sample Collection and Analysis:
-
Bronchoalveolar Lavage (BAL): Collect BAL fluid to analyze inflammatory cell counts (total and differential) and cytokine levels.
-
Lung Histology: Perfuse the lungs and fix them in formalin for paraffin embedding. Section and stain with Hematoxylin and Eosin (H&E) to assess the degree of inflammation and cellular infiltration.
-
Myeloperoxidase (MPO) Assay: Homogenize lung tissue to measure MPO activity as an indicator of neutrophil accumulation.
-
Protocol 3: K/BxN Serum Transfer-Induced Arthritis
Objective: To study the role of HK-1 in autoantibody-mediated inflammatory arthritis.
Materials:
-
Tac4⁻/⁻, NK1R⁻/⁻, and WT control mice.
-
K/BxN arthritogenic serum.
-
Calipers or plethysmometer for measuring joint swelling.
-
Behavioral testing equipment for hyperalgesia (e.g., dynamic plantar aesthesiometer, increasing temperature hot plate).
Procedure:
-
Inject mice intraperitoneally (i.p.) with K/BxN serum (e.g., 150 µL) on day 0. Control mice receive non-arthritogenic serum.[6][7]
-
Monitor the animals daily or on alternate days for signs of arthritis.
-
Assessments:
-
The experiment can be run for an extended period (e.g., 14 days) to assess both acute and chronic phases.
-
At the end of the study, collect joints for histological analysis to evaluate inflammation, cartilage damage, and bone erosion.[6][7]
References
- 1. Hemokinin-1 is an important mediator of endotoxin-induced acute airway inflammation in the mouse - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Hemokinin-1 Gene Expression Is Upregulated in Trigeminal Ganglia in an Inflammatory Orofacial Pain Model: Potential Role in Peripheral Sensitization - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Role of hemokinin-1 in health and disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Hemokinin-1 induces transcriptomic alterations in pain-related signaling processes in rat primary sensory neurons independent of NK1 tachykinin receptor activation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Hemokinin-1 as a Mediator of Arthritis-Related Pain via Direct Activation of Primary Sensory Neurons [frontiersin.org]
- 7. Hemokinin-1 as a Mediator of Arthritis-Related Pain via Direct Activation of Primary Sensory Neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The Role of Neurokinin-1 Receptor in the Microenvironment of Inflammation and Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. biocytogen.com [biocytogen.com]
- 10. biocytogen.com [biocytogen.com]
- 11. Tachykinin receptors | Introduction | BPS/IUPHAR Guide to PHARMACOLOGY [guidetopharmacology.org]
- 12. Hemokinin-1 is an important mediator of pain in mouse models of neuropathic and inflammatory mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. brieflands.com [brieflands.com]
- 14. mdpi.com [mdpi.com]
- 15. Tachykinins and Their Receptors: Contributions to Physiological Control and the Mechanisms of Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Hemokinin-1 activates the MAPK pathway and enhances B cell proliferation and antibody production - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Quantitative PCR (qPCR) of Human TAC4 mRNA
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tachykinin precursor 4 (TAC4) is a gene that encodes for the tachykinin peptides, hemokinin-1 (HK-1) and endokinins. These peptides are involved in a variety of physiological and pathological processes, including pain perception, inflammation, immune responses, and blood pressure regulation.[1][2] The quantification of human TAC4 mRNA expression is crucial for understanding its role in these processes and for the development of novel therapeutics. This document provides detailed application notes and protocols for the quantitative analysis of human TAC4 mRNA using SYBR Green-based qPCR.
Validated qPCR Primers for Human TAC4 mRNA
The following tables summarize validated qPCR primer pairs for human TAC4 mRNA retrieved from the public databases PrimerBank and qPrimerDB. These databases provide experimentally validated or computationally predicted primer sequences for gene expression analysis.[3][4][5][6][7][8][9][10][11][12][13]
Table 1: Validated qPCR Primers from PrimerBank [3][9][10][11][13]
| PrimerBank ID | Forward Primer (5'-3') | Reverse Primer (5'-3') | Amplicon Size (bp) | Forward Tm (°C) | Reverse Tm (°C) |
| 155551327c1 | GCTGCCTGGAGGAGATGAAG | GTAGTCCTGGCTCTCGGTGT | 138 | 60.0 | 60.0 |
Table 2: Validated qPCR Primers from qPrimerDB [5][6][7][8][12]
| Gene Symbol | Forward Primer (5'-3') | Reverse Primer (5'-3') | Amplicon Size (bp) |
| TAC4 | GCTGCCTGGAGGAGATGAAG | GTAGTCCTGGCTCTCGGTGT | 138 |
| TAC4 | AGGAGATGAAGGCGGAGTTG | TCCTTGGTCTGGTTGAGGAG | 199 |
Experimental Protocols
This section outlines a comprehensive protocol for the quantification of human TAC4 mRNA, from RNA extraction to qPCR data analysis, using a SYBR Green-based approach.[1][2][14][15][16][17][18][19][20][21]
RNA Extraction and Quantification
High-quality, intact RNA is essential for accurate qPCR results.
-
Procedure:
-
Isolate total RNA from cells or tissues using a commercially available kit (e.g., TRIzol reagent or column-based kits) according to the manufacturer's instructions.[16][17][20]
-
Treat the extracted RNA with DNase I to remove any contaminating genomic DNA.
-
Assess RNA purity and concentration using a spectrophotometer. An A260/A280 ratio of ~2.0 is indicative of pure RNA.[1][2]
-
Verify RNA integrity by running an aliquot on a denaturing agarose gel or using an automated electrophoresis system (e.g., Agilent Bioanalyzer).
-
cDNA Synthesis (Reverse Transcription)
-
Procedure:
-
Synthesize first-strand cDNA from 1 µg of total RNA using a reverse transcription kit with oligo(dT) and/or random hexamer primers.
-
Set up the reverse transcription reaction as follows:
-
| Component | Volume/Amount |
| Total RNA | 1 µg |
| Oligo(dT) or Random Primers | As per kit |
| dNTP Mix (10 mM) | 1 µL |
| Reverse Transcriptase | As per kit |
| RNase-free water | to final volume |
| Total Volume | 20 µL |
Quantitative PCR (qPCR)
-
Procedure:
-
Prepare a qPCR master mix on ice. For a single 20 µL reaction:[1]
-
| Component | Volume | Final Concentration |
| 2x SYBR Green qPCR Master Mix | 10 µL | 1x |
| Forward Primer (10 µM) | 0.5 µL | 250 nM |
| Reverse Primer (10 µM) | 0.5 µL | 250 nM |
| cDNA template (diluted) | 2 µL | - |
| Nuclease-free water | 7 µL | - |
| Total Volume | 20 µL |
| Step | Temperature (°C) | Time | Cycles |
| Initial Denaturation | 95 | 10 min | 1 |
| Denaturation | 95 | 15 sec | 40 |
| Annealing/Extension | 60 | 60 sec | |
| Melt Curve Analysis | Instrument Default | 1 |
TAC4 Signaling Pathway and Experimental Workflow
TAC4 Signaling Pathway
The expression of TAC4 can be induced by lipopolysaccharide (LPS) through the activation of the Nuclear Factor-kappa B (NF-κB) and p38 Mitogen-Activated Protein Kinase (MAPK) signaling pathways.
Caption: LPS-induced TAC4 mRNA expression pathway.
Experimental Workflow
The following diagram illustrates the key steps in the quantification of TAC4 mRNA expression using qPCR.
Caption: Workflow for TAC4 mRNA quantification by qPCR.
References
- 1. benchchem.com [benchchem.com]
- 2. illumina.com [illumina.com]
- 3. PrimerBank [pga.mgh.harvard.edu]
- 4. A PCR primer bank for quantitative gene expression analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. qPrimerDB - a resource for real-time quantitative PCR primers [qprimerdb.biodb.org]
- 6. qPrimerDB - Database Commons [ngdc.cncb.ac.cn]
- 7. qPrimerDB 2.0: an updated comprehensive gene-specific qPCR primer database for 1172 organisms - PMC [pmc.ncbi.nlm.nih.gov]
- 8. [PDF] qPrimerDB: a thermodynamics-based gene-specific qPCR primer database for 147 organisms | Semantic Scholar [semanticscholar.org]
- 9. gene-quantification.de [gene-quantification.de]
- 10. PrimerBank - Database Commons [ngdc.cncb.ac.cn]
- 11. [PDF] PrimerBank: a resource of human and mouse PCR primer pairs for gene expression detection and quantification | Semantic Scholar [semanticscholar.org]
- 12. qPrimerDB 2.0: an updated comprehensive gene-specific qPCR primer database for 1172 organisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. PrimerBank: a resource of human and mouse PCR primer pairs for gene expression detection and quantification - PMC [pmc.ncbi.nlm.nih.gov]
- 14. stackscientific.nd.edu [stackscientific.nd.edu]
- 15. Universal SYBR Green qPCR Protocol [sigmaaldrich.com]
- 16. RNA isolation, cDNA synthesis, and quantitative RT-PCR [bio-protocol.org]
- 17. RNA extraction, cDNA synthesis and Taqman qPCR [protocols.io]
- 18. schnablelab.plantgenomics.iastate.edu [schnablelab.plantgenomics.iastate.edu]
- 19. mcgill.ca [mcgill.ca]
- 20. surgery.pitt.edu [surgery.pitt.edu]
- 21. A Comprehensive Guide to RT-qPCR Experimental Protocol ... [sbsgenetech.com]
Application Notes and Protocols: Flow Cytometry for Identifying Hemokinin-1-Expressing Immune Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hemokinin-1 (HK-1), a member of the tachykinin peptide family encoded by the Tac4 gene, is a significant modulator of immunological processes, inflammation, and pain.[1][2] Originally discovered in B lymphocytes, HK-1 expression has since been identified in a wide range of immune cells, including myeloid cells (such as polymorphonuclear granulocytes and eosinophils), lymphoid cells, and dendritic cells.[1][2] HK-1 exerts its biological effects primarily through the neurokinin 1 receptor (NK1R), a G-protein coupled receptor it shares with Substance P (SP), although evidence suggests it may have distinct binding sites or even its own unidentified receptor.[2][3] The ability to accurately identify and quantify immune cell populations expressing HK-1 or its receptor is crucial for understanding its role in health and disease and for the development of novel therapeutics targeting this pathway.
This document provides detailed protocols and application notes for the identification and characterization of HK-1-expressing immune cells using multiparameter flow cytometry. We cover methodologies for both intracellular staining of HK-1 and cell surface staining of its primary receptor, NK1R.
Principle of the Method
Flow cytometry is a powerful technique for analyzing the physical and chemical characteristics of single cells in a heterogeneous population. To identify HK-1 expressing cells, two primary strategies can be employed:
-
Intracellular Staining for Hemokinin-1: This method directly detects the HK-1 peptide within the cell. It requires cell fixation and permeabilization to allow the antibody to access intracellular antigens. This is the most direct way to identify cells actively producing HK-1.
-
Surface Staining for Neurokinin 1 Receptor (NK1R): This method identifies cells that can respond to HK-1 by detecting its receptor on the cell surface. This is a more straightforward staining protocol as it does not require permeabilization and is suitable for identifying both cells that produce HK-1 (in an autocrine/paracrine manner) and those that are targets of HK-1 signaling.
These strategies are combined with the use of fluorochrome-conjugated antibodies against specific immune cell surface markers (e.g., CD3 for T cells, CD19 for B cells, CD11b for myeloid cells) to precisely identify the phenotype of the HK-1-positive or NK1R-positive cells.
Data Presentation: HK-1 and NK1R Expression in Immune Cells
The following table summarizes the reported expression of Hemokinin-1 and its receptor, NK1R, across various immune cell populations. This data is compiled from multiple studies and provides a basis for experimental design.
| Cell Type | Lineage | HK-1 Expression (Intracellular) | NK1R Expression (Cell Surface) | Key References |
| B Lymphocytes | Lymphoid | Reported (First discovered in B cells) | Reported | [1][2][3][4] |
| T Lymphocytes | Lymphoid | Implied role in T-lymphopoiesis | Reported | [3][4][5] |
| Dendritic Cells | Myeloid | Reported (mRNA expression) | Reported | [1][4][5] |
| Macrophages | Myeloid | Reported | Reported | [4][5] |
| Monocytes | Myeloid | Reported | Reported | [4][5] |
| Granulocytes | Myeloid | Reported (Polymorphonuclear) | Not extensively documented | [1] |
| Eosinophils | Myeloid | Reported | Not extensively documented | [1] |
| Microglia | Myeloid (CNS) | Reported | Reported | [1][5] |
Signaling Pathway and Experimental Workflow
Hemokinin-1 Signaling Pathway
HK-1 binding to the NK1R activates downstream signaling cascades. The primary pathways involve G-protein coupling, leading to the activation of phospholipase C (PLC) or adenylyl cyclase. Furthermore, HK-1 signaling has been shown to activate the MAPK pathway, which is crucial for B cell proliferation and differentiation.[6]
Caption: Hemokinin-1 signaling through the NK1R activates Gq, Gs, and MAPK pathways.
General Experimental Workflow
The overall process for identifying HK-1 or NK1R expressing immune cells involves several key stages, from sample preparation to data analysis.
Caption: High-level workflow for flow cytometric analysis of immune cells.
Experimental Protocols
Note: Always optimize antibody concentrations and incubation times for your specific cell type and instrument. Include appropriate controls, such as Fluorescence Minus One (FMO), isotype, and unstained controls, to set gates accurately.[7]
Protocol 1: Surface Staining for NK1R and Immune Cell Markers
This protocol is designed to identify immune cell subsets expressing the NK1R on their surface.
Materials:
-
Phosphate-Buffered Saline (PBS)
-
FACS Buffer (PBS + 2% FBS + 0.05% Sodium Azide)
-
Fc Block (e.g., anti-CD16/CD32) to prevent non-specific antibody binding[7]
-
Fluorochrome-conjugated antibodies:
-
Live/Dead stain (e.g., Ghost Dye™, Propidium Iodide)
Procedure:
-
Prepare a single-cell suspension from blood (e.g., PBMCs) or tissue.
-
Resuspend up to 1 x 10⁶ cells in 100 µL of FACS Buffer.
-
Add Fc Block and incubate for 10 minutes at 4°C.
-
Add the cocktail of fluorochrome-conjugated antibodies, including the anti-NK1R antibody, at pre-titrated concentrations.
-
Incubate for 30 minutes at 4°C in the dark.
-
Wash the cells twice with 1-2 mL of FACS Buffer, centrifuging at 300-400 x g for 5 minutes.
-
If not using a fixable viability dye, add a live/dead stain like PI or 7-AAD just before analysis.
-
Resuspend the cell pellet in 300-500 µL of FACS Buffer.
-
Acquire data on a flow cytometer immediately.
Protocol 2: Intracellular Staining for HK-1
This protocol is for the direct detection of HK-1 peptide inside cells. It must be combined with surface staining to identify the cell phenotype.
Materials:
-
All materials from Protocol 1.
-
Fixation/Permeabilization Buffer Kit (e.g., Cytofix/Cytoperm™).
-
Fluorochrome-conjugated anti-mouse/rat Hemokinin-1 antibody.[10]
Procedure:
-
Follow steps 1-6 of the Surface Staining Protocol to label cell surface markers.
-
After the final wash, resuspend the cell pellet in 100 µL of Fixation Buffer. Incubate for 20 minutes at 4°C.
-
Wash the cells once with 1 mL of Permeabilization/Wash Buffer.
-
Resuspend the fixed cells in 100 µL of Permeabilization/Wash Buffer containing the anti-HK-1 antibody at its optimal concentration.
-
Incubate for 30-45 minutes at 4°C in the dark.
-
Wash the cells twice with 1 mL of Permeabilization/Wash Buffer.
-
Resuspend the final cell pellet in 300-500 µL of FACS Buffer.
-
Acquire data on a flow cytometer.
Gating Strategy
A sequential gating strategy is essential for accurately identifying the cell population of interest.[11][12] The following diagram illustrates a representative strategy for identifying NK1R-positive B cells from a PBMC sample.
Caption: A sequential gating strategy to identify NK1R-positive B cells.
References
- 1. Hemokinin-1 induces transcriptomic alterations in pain-related signaling processes in rat primary sensory neurons independent of NK1 tachykinin receptor activation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Role of hemokinin-1 in health and disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Frontiers | Hemokinin-1 as a Mediator of Arthritis-Related Pain via Direct Activation of Primary Sensory Neurons [frontiersin.org]
- 4. Neurokinin receptors and their implications in various autoimmune diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Neurokinin-1 receptor: functional significance in the immune system in reference to selected infections and inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Hemokinin-1 activates the MAPK pathway and enhances B cell proliferation and antibody production - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. static.miltenyibiotec.com [static.miltenyibiotec.com]
- 8. Neurokinin 1 Receptor (NK1R) (extracellular) Polyclonal Antibody (ATR-001-200UL) [thermofisher.com]
- 9. biocompare.com [biocompare.com]
- 10. Murine monoclonal antibodies generated against mouse/rat hemokinin-1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 12. Guidelines for Gating Flow Cytometry Data for Immunological Assays - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Human Hemokinin-1 (hHK-1) Western Blotting
This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers encountering low or no signal when performing Western blots for human Hemokinin-1 (hHK-1), the protein product of the TAC4 gene.
Frequently Asked Questions (FAQs)
Q1: Why is my Western blot signal for human Hemokinin-1 (hHK-1) weak or completely absent?
A weak or absent signal for hHK-1 can stem from multiple factors throughout the Western blot workflow. The most common issues involve low protein abundance in the sample, suboptimal antibody concentrations, inefficient protein transfer (especially given the small size of hHK-1), or problems with the detection reagents. A systematic approach, starting from sample preparation and moving through to signal detection, is the most effective way to diagnose the problem.
Below is a troubleshooting workflow to help you identify the potential cause.
Section 1: Sample Preparation & Protein Characteristics
Q2: What is the molecular weight of hHK-1 and why does it matter?
Human Hemokinin-1 is derived from the TAC4 gene. The mature, active hHK-1 peptide is very small, with a molecular weight of approximately 1.2 kDa. However, the unprocessed precursor protein is larger, around 12-14 kDa[1][2]. It is crucial to check your antibody's datasheet to determine if it detects the mature peptide or the precursor. This size difference has major implications for gel percentage, membrane pore size, and transfer conditions.
Q3: How can I increase the amount of hHK-1 in my sample?
The expression of hHK-1 may be low in your chosen cell or tissue type[3].
-
Increase Protein Load: Increase the total amount of protein loaded per well to between 50-100 μg.
-
Use a Positive Control: Always include a positive control, such as a cell lysate known to express hHK-1 or a purified recombinant protein, to validate that the protocol and reagents are working[3][4].
-
Enrich Your Sample: For low-abundance proteins, consider enriching your sample before loading. This can be done through immunoprecipitation (IP) or by preparing subcellular fractions if you know the protein's localization[4][5].
-
Prevent Degradation: Always prepare lysates on ice using a suitable lysis buffer containing fresh protease and phosphatase inhibitors to prevent protein degradation[4][6].
Section 2: Protein Separation & Transfer
Q4: What are the optimal gel and membrane settings for a small protein like hHK-1?
Detecting small proteins requires special attention during electrophoresis and transfer.
-
Gel Selection: For proteins under 20 kDa, consider using a Tris-Tricine gel system, which provides better resolution for low molecular weight proteins[4].
-
Membrane Choice and Pore Size: A PVDF membrane is often recommended for low-abundance proteins due to its higher binding capacity compared to nitrocellulose[7][8][5]. Crucially, you must use a membrane with a smaller pore size, such as 0.22 µm, to prevent the small hHK-1 protein from passing through during transfer[4].
-
Transfer Conditions: Wet transfer is generally preferred over semi-dry for small proteins as it tends to be more efficient[4]. It is also vital to reduce the transfer time to avoid "blow-through," where the protein passes completely through the membrane[4][9]. Always confirm transfer efficiency by staining the membrane with Ponceau S before blocking[4].
| Parameter | Recommendation for hHK-1 (Precursor, ~12-14 kDa) | Rationale |
| Gel System | 12-15% Tris-Glycine or Tris-Tricine SDS-PAGE | Provides better resolution for low molecular weight proteins[4]. |
| Membrane Type | PVDF | Higher protein binding capacity is ideal for low-abundance targets[8][5]. |
| Membrane Pore Size | 0.22 µm | Prevents small proteins from passing through the membrane during transfer[4]. |
| Transfer Method | Wet Transfer | Generally offers higher efficiency for small proteins[4]. |
| Transfer Time | Optimize (e.g., reduce time) | Prevents "blow-through" of the small protein[9]. |
Section 3: Antibody Incubation & Signal Detection
Q5: How do I know if my primary antibody is the problem?
Antibody issues are a frequent cause of weak signal.
-
Optimize Concentration: The manufacturer's recommended dilution is only a starting point. You should perform an antibody titration to find the optimal concentration for your specific sample and conditions[4][6].
-
Increase Incubation Time: If the signal is weak, try incubating the primary antibody for a longer period, such as overnight at 4°C[4][9].
-
Check Antibody Activity: If you suspect the antibody has lost activity, you can perform a simple dot blot. Spot a small amount of a positive control protein directly onto the membrane and proceed with the immunodetection steps to see if the antibody is still functional[3][7].
-
Blocking Agent: Over-blocking can sometimes mask the epitope, preventing the antibody from binding[9][10]. Reduce blocking time to 1 hour at room temperature or try a different blocking agent (e.g., 5% BSA instead of non-fat milk, or vice-versa)[3][9].
| Troubleshooting Step | Recommended Action | Expected Outcome |
| Antibody Titration | Test a range of primary antibody dilutions (e.g., 1:250, 1:500, 1:1000, 1:2000). | Identifies the optimal antibody concentration for a clear signal with low background. |
| Dot Blot | Spot positive control lysate or peptide directly onto a membrane and probe with the antibody. | Confirms primary and secondary antibody activity independently of the full WB process. |
| Blocking Test | Compare results using different blocking buffers (e.g., 5% non-fat milk vs. 5% BSA). | Determines if the blocking agent is masking the epitope or causing background noise[3]. |
Q6: How can I amplify the final signal?
If you have confirmed your protein is on the membrane and the antibody is active, focus on the detection step.
-
Use a High-Sensitivity Substrate: For low-abundance proteins, a standard ECL substrate may not be sensitive enough. Switch to a high-sensitivity or "femto" level chemiluminescent substrate to amplify the signal[9][5].
-
Optimize Exposure Time: Capture multiple exposure times, ranging from a few seconds to several minutes, to ensure you obtain the optimal signal without saturating the film or detector[3][9].
-
Choose the Right Detection Method: Chemiluminescent detection using an HRP-conjugated secondary antibody is generally more sensitive than fluorescent detection and is highly recommended for proteins with low expression levels[5].
Experimental Protocol Example: Primary Antibody Titration
This protocol describes how to determine the optimal dilution for your anti-hHK-1 primary antibody.
-
Prepare Identical Protein Lanes: Load the same amount of your positive control lysate into at least four separate lanes of an SDS-PAGE gel.
-
Electrophoresis and Transfer: Run the gel and transfer the proteins to a 0.22 µm PVDF membrane as previously optimized. Confirm successful transfer with Ponceau S staining.
-
Block and Section Membrane: Block the entire membrane in your chosen blocking buffer (e.g., 5% BSA in TBST) for 1 hour at room temperature. After blocking, carefully cut the membrane into individual strips, ensuring each strip contains one protein lane.
-
Primary Antibody Incubation: Prepare four different dilutions of your primary antibody in blocking buffer (e.g., 1:250, 1:500, 1:1000, 1:2000). Place each membrane strip into a separate container and incubate with one of the antibody dilutions overnight at 4°C with gentle agitation.
-
Wash and Secondary Incubation: Wash all strips three times for 5 minutes each in wash buffer (e.g., TBST). Incubate all strips in the same dilution of HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Final Washes and Detection: Repeat the washing steps. Apply a high-sensitivity ECL substrate to all strips and image them simultaneously.
-
Analysis: Compare the signal intensity and background levels across the different dilutions. The optimal dilution is the one that provides the strongest specific signal with the lowest background.
Biological Context: hHK-1 Signaling
Human Hemokinin-1 is a tachykinin peptide that functions as a signaling molecule. It exerts its effects primarily by binding to and activating the Neurokinin-1 Receptor (NK1R), a G-protein coupled receptor[11][12]. This interaction initiates downstream intracellular signaling cascades.
References
- 1. Tachykinin 4 Antibody [ABIN955060] - for Human WB, EIA [antibodies-online.com]
- 2. TAC4 - Wikipedia [en.wikipedia.org]
- 3. sinobiological.com [sinobiological.com]
- 4. Western Blot Troubleshooting: Weak/No Signal & Other | Proteintech Group [ptglab.com]
- 5. Detecting low abundance proteins via Western Blot | Proteintech Group [ptglab.com]
- 6. blog.addgene.org [blog.addgene.org]
- 7. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 8. stjohnslabs.com [stjohnslabs.com]
- 9. ウェスタンブロッティング トラブルシューティング | Thermo Fisher Scientific - JP [thermofisher.com]
- 10. biocompare.com [biocompare.com]
- 11. qyaobio.com [qyaobio.com]
- 12. medchemexpress.com [medchemexpress.com]
Technical Support Center: Optimizing Immunohistochemistry for Hemokinin-1
This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals on the intricacies of immunohistochemical (IHC) staining for Hemokinin-1 (H-1) and related targets. Given the current landscape of antibody availability, this guide offers troubleshooting strategies, frequently asked questions (FAQs), and detailed protocols to navigate the challenges of detecting this important tachykinin peptide.
Frequently Asked Questions (FAQs)
Q1: I am having trouble finding a commercially available antibody specifically for Hemokinin-1 for use in IHC. Does a validated antibody exist?
A1: Currently, there is a notable lack of commercially available, validated antibodies specifically targeting Hemokinin-1 (H-1) for immunohistochemistry.[1] Some studies have mentioned the development of in-house antibodies, but these are not widely accessible.[1] This presents a significant challenge for the direct detection of the H-1 peptide in tissue sections.
Q2: If I cannot directly stain for Hemokinin-1, what are the alternative IHC strategies to study its biological role?
A2: While direct IHC for H-1 is challenging, you can infer its sites of action and potential functional significance by performing IHC for its primary receptor, the Neurokinin-1 Receptor (NK1R).[2][3] Hemokinin-1 is a full agonist at the NK1R.[3] By mapping the expression of NK1R, you can identify cells and tissues that are responsive to H-1. Antibodies for NK1R are commercially available and have been used in IHC studies.
Q3: What are the most critical steps for optimizing an IHC protocol for a peptide like Hemokinin-1 or its receptor, NK1R?
A3: The most critical steps for optimizing IHC for peptides and their receptors include:
-
Antibody Validation: Ensuring the primary antibody is specific to the target is paramount. This involves testing the antibody on positive and negative control tissues.
-
Antigen Retrieval: Formalin fixation can mask the epitope. Optimizing the heat-induced epitope retrieval (HIER) method, including the buffer pH, temperature, and duration, is crucial for unmasking the target antigen.
-
Primary Antibody Incubation: Determining the optimal antibody concentration and incubation time is key to achieving a strong and specific signal while minimizing background staining.
-
Blocking: Proper blocking steps are necessary to prevent non-specific antibody binding.
Q4: What kind of positive and negative controls should I use for NK1R IHC?
A4:
-
Positive Controls: Tissues known to express high levels of NK1R, such as the brain (specifically regions like the substantia nigra and striatum), spinal cord, and immune cells, can serve as excellent positive controls.
-
Negative Controls:
-
Tissue-level: Tissues known to have very low or no NK1R expression.
-
Antibody-level:
-
Isotype control: An antibody of the same isotype and concentration as the primary antibody but raised against an antigen not present in the tissue.
-
No primary antibody control: Incubating the tissue section with only the antibody diluent instead of the primary antibody, followed by the secondary antibody and detection reagents. This helps to identify non-specific staining from the secondary antibody or detection system.
-
-
Troubleshooting Guide
Weak or No Staining
| Question | Possible Cause | Recommended Solution |
| Why am I not seeing any staining in my positive control tissue for NK1R? | Inactive primary or secondary antibody. | - Ensure antibodies have been stored correctly and have not expired. - Run a new vial of antibody. - Confirm the secondary antibody is compatible with the primary antibody (e.g., anti-rabbit secondary for a rabbit primary).[4] |
| Inadequate antigen retrieval. | - Optimize the antigen retrieval method (HIER is often preferred over PIER). - Experiment with different retrieval buffers (e.g., citrate buffer at pH 6.0 or Tris-EDTA at pH 9.0) and heating times/temperatures.[4] | |
| Primary antibody concentration is too low. | - Perform a titration experiment with a range of primary antibody concentrations to determine the optimal dilution. - Increase the incubation time (e.g., overnight at 4°C).[4] | |
| The protein is not abundant in the tissue. | - Consider using a signal amplification system, such as a biotin-based detection method (e.g., ABC kit).[5] | |
| My staining is very faint, even at higher antibody concentrations. What could be the issue? | Suboptimal fixation. | - Ensure tissues were adequately fixed. Over-fixation can mask epitopes, while under-fixation can lead to poor tissue morphology and antigen loss. |
| Tissue sections have dried out. | - It is critical to keep the tissue sections moist throughout the entire staining procedure.[4] |
High Background Staining
| Question | Possible Cause | Recommended Solution |
| I am observing a lot of non-specific staining across my entire tissue section. How can I reduce this? | Primary antibody concentration is too high. | - Titrate the primary antibody to a lower concentration.[4][5] |
| Insufficient blocking. | - Increase the blocking time. - Use a blocking serum from the same species as the secondary antibody was raised in. - Ensure the blocking solution is fresh. | |
| Non-specific binding of the secondary antibody. | - Run a control with only the secondary antibody to confirm non-specific binding. - Use a pre-adsorbed secondary antibody.[4] - Ensure adequate washing steps after primary and secondary antibody incubations. | |
| My background staining appears to be due to endogenous enzyme activity. How can I prevent this? | Endogenous peroxidase or alkaline phosphatase activity. | - For HRP-based detection, quench endogenous peroxidase activity with a 3% hydrogen peroxide solution before primary antibody incubation.[6][7] - For AP-based detection, add levamisole to the final detection solution.[7] |
| The staining seems to be localized to connective tissue. Why is this happening? | Ionic interactions. | - Increase the salt concentration in the washing buffers. - Include a non-ionic detergent like Tween 20 in the wash buffers. |
Quantitative Data Summary for NK1R IHC
The following table provides a summary of recommended starting conditions for commercially available Neurokinin-1 Receptor (NK1R) antibodies. Note: These are starting recommendations, and optimal conditions must be determined empirically for your specific tissue and experimental setup.
| Antibody | Host Species | Recommended Dilution (IHC) | Antigen Retrieval | Reference |
| Anti-NK1R (NB300-101, Novus Biologicals) | Rabbit | 1:1000 (Frozen sections) | Not specified for frozen. For paraffin-embedded, HIER is recommended. | |
| Anti-Substance P Receptor/NK1R (BS-0064R, Thermo Fisher) | Rabbit | 1:200 (Paraffin-embedded) | HIER with citrate buffer (pH 6.0) or Tris-EDTA (pH 9.0) is a common starting point. | [8] |
Experimental Protocols
General Immunohistochemistry Protocol for Paraffin-Embedded Tissues (for NK1R)
This protocol provides a general workflow. Optimization of each step is critical for successful staining.
-
Deparaffinization and Rehydration:
-
Xylene: 2 changes for 5 minutes each.
-
100% Ethanol: 2 changes for 3 minutes each.
-
95% Ethanol: 1 change for 3 minutes.
-
70% Ethanol: 1 change for 3 minutes.
-
Distilled Water: Rinse for 5 minutes.
-
-
Antigen Retrieval (Heat-Induced Epitope Retrieval - HIER):
-
Immerse slides in a retrieval solution (e.g., 10 mM Sodium Citrate, pH 6.0).
-
Heat to 95-100°C for 20 minutes using a microwave, pressure cooker, or water bath.
-
Allow slides to cool to room temperature in the retrieval solution.
-
-
Peroxidase Block (for HRP-based detection):
-
Incubate sections in 3% hydrogen peroxide in methanol for 15 minutes to block endogenous peroxidase activity.
-
Rinse with wash buffer (e.g., PBS with 0.05% Tween 20).
-
-
Blocking:
-
Incubate sections with a blocking solution (e.g., 5% normal goat serum in PBS) for 1 hour at room temperature to block non-specific binding sites.
-
-
Primary Antibody Incubation:
-
Dilute the primary antibody (e.g., anti-NK1R) in antibody diluent to the predetermined optimal concentration.
-
Incubate overnight at 4°C in a humidified chamber.
-
-
Secondary Antibody Incubation:
-
Rinse slides with wash buffer.
-
Incubate with a biotinylated secondary antibody (e.g., goat anti-rabbit IgG) for 1 hour at room temperature.
-
-
Detection:
-
Rinse slides with wash buffer.
-
Incubate with an avidin-biotin-peroxidase complex (ABC reagent) for 30 minutes at room temperature.
-
Rinse slides with wash buffer.
-
Apply the chromogen substrate (e.g., DAB) and incubate until the desired stain intensity develops.
-
Rinse with distilled water to stop the reaction.
-
-
Counterstaining:
-
Lightly counterstain with hematoxylin.
-
"Blue" the sections in running tap water.
-
-
Dehydration and Mounting:
-
Dehydrate sections through graded alcohols (95% and 100% ethanol).
-
Clear in xylene.
-
Mount with a permanent mounting medium.
-
Visualizations
Caption: General workflow for immunohistochemical staining of paraffin-embedded tissues.
Caption: Simplified signaling pathway of Hemokinin-1 via the NK1 receptor.
References
- 1. Hemokinin-1 Gene Expression Is Upregulated in Trigeminal Ganglia in an Inflammatory Orofacial Pain Model: Potential Role in Peripheral Sensitization - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Role of hemokinin-1 in health and disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Hemokinin 1 is a full agonist at the substance P receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. bosterbio.com [bosterbio.com]
- 5. origene.com [origene.com]
- 6. Immunohistochemistry (IHC) Troubleshooting Guide & the Importance of Using Controls | Cell Signaling Technology [cellsignal.com]
- 7. qedbio.com [qedbio.com]
- 8. Neurokinin 1 Receptor Polyclonal Antibody (BS-0064R) [thermofisher.com]
hemokinin 1 antibody specificity and validation techniques
Welcome to the technical support center for Hemokinin-1 (HK-1/TAC4) antibodies. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals validate their antibodies and achieve reliable, reproducible results in their experiments.
Frequently Asked Questions (FAQs)
Q1: What are the most critical first steps in validating a new lot of anti-Hemokinin-1 antibody?
A1: The initial and most critical step is to confirm the antibody's specificity and functionality for your intended application.[1] We recommend starting with a Western Blot (WB) analysis on a known positive control.[1] Given that HK-1 is a secreted peptide, a primary challenge is finding a reliable positive control lysate. Consider using cells or tissues known to express the TAC4 gene (which encodes HK-1), such as certain lymphoid cell lines, or tissue from the bone marrow or lungs.[2][3] A recombinant HK-1 protein can also serve as an excellent positive control for WB.
Q2: My Western Blot shows multiple bands. How can I determine which, if any, is specific to HK-1?
A2: Multiple bands are a common issue and can arise from non-specific binding, protein isoforms, or post-translational modifications. To confirm specificity, a peptide competition assay is the gold standard.[4][5] This involves pre-incubating the antibody with the immunizing peptide, which should block the antibody from binding to the target protein on the blot. The specific band corresponding to HK-1 should disappear, while non-specific bands will remain.
Q3: What are the best positive and negative controls for an Immunohistochemistry (IHC) experiment with an anti-HK-1 antibody?
A3: For IHC, the ideal controls are tissues with genetically verified expression levels of the target.
-
Positive Control: Tissue sections from a wild-type mouse, particularly from immune organs like the bone marrow, can be used.[3] Human bronchial and lung parenchyma explants have also been shown to produce HK-1 protein.[2]
-
Negative Control: The most definitive negative control is tissue from a TAC4 knockout (KO) animal.[6] An absence of staining in the KO tissue provides powerful evidence of antibody specificity. If KO tissue is unavailable, you can use tissue known to have very low or no TAC4 expression.
Q4: Should I use a monoclonal or polyclonal antibody for detecting HK-1?
A4: Both monoclonal and polyclonal antibodies have advantages and disadvantages.
-
Monoclonal Antibodies: Offer high specificity to a single epitope and excellent batch-to-batch consistency.[7] This is ideal for quantitative assays like ELISA or Flow Cytometry. However, they can be more sensitive to changes in the protein's conformation.
-
Polyclonal Antibodies: Recognize multiple epitopes on the target protein, which can lead to a more robust signal, especially in applications like Western Blotting or Immunoprecipitation (IP).[7] However, they have a higher potential for batch-to-batch variability and cross-reactivity.
The choice depends on the application. For long-term studies requiring high consistency, a well-validated monoclonal antibody is often preferred.
Antibody Validation and Performance Data
Quantitative data for antibody performance should always be optimized in your specific experimental context. The following tables provide recommended starting points for dilution and concentration based on typical protocols.
Table 1: Recommended Starting Dilutions for Anti-HK-1/TAC4 Antibodies
| Application | Antibody Type | Starting Dilution/Concentration | Notes |
| Western Blot (WB) | Polyclonal | 1:200 - 1:1000 | Titrate to find the optimal signal-to-noise ratio. |
| Immunohistochemistry (IHC-P) | Polyclonal | 1:100 - 1:500 | Requires antigen retrieval. Optimization is critical. |
| Immunocytochemistry (ICC/IF) | Monoclonal | 1:50 - 1:200 | Ideal for visualizing subcellular localization. |
| ELISA (Direct/Sandwich) | Monoclonal | 0.5 - 2 µg/mL | High specificity is crucial for quantitative results. |
Data synthesized from general antibody datasheets and best practices.[7][8][9]
Key Experimental Protocols
Below are detailed methodologies for essential validation experiments.
Protocol 1: Western Blotting for HK-1 Detection
-
Sample Preparation: Lyse cells or tissues known to express HK-1 in RIPA buffer with protease inhibitors. Determine protein concentration using a BCA assay.
-
Electrophoresis: Load 20-30 µg of protein lysate per lane on a 12-15% SDS-PAGE gel to resolve small proteins. Include a lane with recombinant HK-1 peptide (50-100 ng) as a positive control.
-
Transfer: Transfer proteins to a PVDF membrane. Confirm transfer efficiency with Ponceau S staining.
-
Blocking: Block the membrane for 1 hour at room temperature in 5% non-fat milk or BSA in Tris-Buffered Saline with 0.1% Tween-20 (TBST).
-
Primary Antibody Incubation: Incubate the membrane with the anti-HK-1 antibody (e.g., at 1:500 dilution in blocking buffer) overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane 3 times for 5 minutes each in TBST.
-
Secondary Antibody Incubation: Incubate with an appropriate HRP-conjugated secondary antibody (e.g., at 1:2000 dilution in blocking buffer) for 1 hour at room temperature.
-
Detection: Wash the membrane 3 times for 5 minutes each in TBST. Apply an ECL substrate and visualize the signal using a chemiluminescence imaging system. The expected band for the HK-1 precursor protein should be around 14 kDa.
Protocol 2: Peptide Competition Assay for Specificity Confirmation
-
Peptide Reconstitution: Reconstitute the immunizing peptide for the HK-1 antibody in sterile PBS or water to a stock concentration of 1 mg/mL.
-
Antibody-Peptide Incubation: Prepare two tubes.
-
Blocked Sample: Add the primary antibody to your standard dilution buffer. Then, add the immunizing peptide at a 10-100 fold molar excess compared to the antibody.
-
Control Sample: Add only the primary antibody to the dilution buffer.
-
-
Incubation: Incubate both tubes for 1-2 hours at room temperature (or overnight at 4°C) with gentle rotation to allow the peptide to bind to the antibody.
-
Centrifugation: Centrifuge the tubes at >10,000 x g for 15 minutes to pellet any immune complexes.
-
Western Blot: Use the supernatants from both the blocked and control samples as your primary antibody solutions and proceed with the standard Western Blot protocol (steps 5-8 above). A specific signal will be absent or significantly reduced in the lane corresponding to the blocked sample.[1][4][5]
Troubleshooting Guides
Table 2: Troubleshooting Common Issues in Western Blotting
| Issue | Potential Cause | Recommended Solution |
| No Signal | Low or no HK-1 expression in the sample. | Use a positive control (recombinant protein or validated cell lysate). |
| Insufficient antibody concentration. | Decrease the antibody dilution (e.g., from 1:1000 to 1:250). | |
| Poor protein transfer. | Confirm transfer with Ponceau S stain. Use a PVDF membrane suitable for small proteins. | |
| High Background | Antibody concentration is too high. | Increase the antibody dilution. |
| Insufficient blocking. | Increase blocking time to 2 hours or try a different blocking agent (e.g., BSA instead of milk). | |
| Inadequate washing. | Increase the number and duration of washes with TBST. | |
| Non-Specific Bands | Antibody is cross-reacting with other proteins. | Perform a peptide competition assay to confirm the specific band. |
| Protein degradation. | Use fresh samples and always add protease inhibitors to your lysis buffer. | |
| Polyclonal antibody recognizing multiple epitopes. | Try a different, preferably monoclonal, antibody. Affinity-purified polyclonal antibodies may also help. |
Visualized Workflows and Pathways
Hemokinin-1 Signaling Pathway
Hemokinin-1 (HK-1) is a tachykinin peptide that primarily signals through the Neurokinin 1 Receptor (NK1R), a G-protein coupled receptor.[10] This interaction activates downstream pathways, such as the MAPK pathway, leading to cellular responses like proliferation and inflammation.[11] Some evidence suggests HK-1 may also act through other, yet unidentified, receptors.[10]
Caption: Simplified HK-1 signaling pathway via the NK1 receptor.
General Antibody Validation Workflow
A robust validation process ensures that an antibody is specific, sensitive, and reproducible for the intended application. This workflow outlines the key validation pillars.
Caption: A multi-step workflow for validating antibody specificity.
Troubleshooting Western Blot Non-Specific Bands
This decision tree provides a logical path for troubleshooting the common issue of multiple or non-specific bands in a Western Blot experiment.
Caption: A decision tree for troubleshooting non-specific WB bands.
References
- 1. Competition Assay Protocol - Fabgennix International [fabgennix.com]
- 2. Expression and function of human hemokinin-1 in human and guinea pig airways - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Murine monoclonal antibodies generated against mouse/rat hemokinin-1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Peptide Competition Assay (PCA) Protocol | Rockland [rockland.com]
- 5. docs.abcam.com [docs.abcam.com]
- 6. Validating antibodies with knock-out technologies | Abcam [abcam.com]
- 7. Neurokinin 1 Receptor Polyclonal Antibody (BS-0064R) [thermofisher.com]
- 8. Neurokinin 1 Receptor (NK1R) (extracellular) Polyclonal Antibody (ATR-001-200UL) [thermofisher.com]
- 9. creative-diagnostics.com [creative-diagnostics.com]
- 10. Frontiers | Hemokinin-1 induces transcriptomic alterations in pain-related signaling processes in rat primary sensory neurons independent of NK1 tachykinin receptor activation [frontiersin.org]
- 11. Hemokinin-1 activates the MAPK pathway and enhances B cell proliferation and antibody production - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Hemokinin-1 Immunofluorescence Staining
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals reduce background noise in Hemokinin-1 (HK-1) immunofluorescence experiments.
Troubleshooting Guides
High background fluorescence can obscure the specific signal of HK-1, leading to difficulties in data interpretation. The following guides address common causes of high background and provide step-by-step solutions.
Problem 1: High Autofluorescence
Autofluorescence is the natural fluorescence emitted by certain biological structures within the tissue, which can mask the specific signal from your target protein.
Isolating the Cause:
-
Image an unstained section of your tissue. If you observe fluorescence, autofluorescence is a likely contributor to your background noise.
Solutions:
| Treatment Method | Protocol | Target of Quenching |
| Sodium Borohydride | 1. After fixation and permeabilization, wash sections in PBS. 2. Incubate sections in a freshly prepared solution of 1 mg/mL sodium borohydride in ice-cold PBS for 10 minutes. 3. Wash sections three times in PBS for 5 minutes each. | Aldehyde-induced autofluorescence |
| Sudan Black B | 1. After secondary antibody incubation and washes, incubate sections in 0.1% Sudan Black B in 70% ethanol for 5-10 minutes. 2. Wash thoroughly with PBS to remove excess Sudan Black B. | Lipofuscin and other autofluorescent pigments |
| Commercial Quenching Reagents | Follow the manufacturer's instructions. Several commercially available reagents are designed to quench autofluorescence from various sources. | Broad-spectrum autofluorescence |
Problem 2: Non-Specific Antibody Binding
Non-specific binding of primary or secondary antibodies to unintended targets is a major source of background staining.
Isolating the Cause:
-
Secondary-only control: Incubate a section with only the secondary antibody. Staining in this control indicates non-specific binding of the secondary antibody.
-
Isotype control: Incubate a section with an antibody of the same isotype and concentration as the primary antibody, but directed against an antigen not present in the sample. Staining here points to non-specific binding of the primary antibody.
Solutions:
| Strategy | Detailed Steps |
| Optimize Blocking | 1. Increase the blocking time to 60-90 minutes at room temperature. 2. Use a blocking solution containing 5-10% normal serum from the species in which the secondary antibody was raised. For example, if you are using a goat anti-rabbit secondary, use normal goat serum for blocking. 3. Add 0.1-0.3% Triton X-100 to your blocking buffer to reduce non-specific hydrophobic interactions. |
| Titrate Antibodies | 1. Perform a dilution series for both your primary and secondary antibodies to find the optimal concentration that maximizes specific signal while minimizing background. Start with the manufacturer's recommended dilution and test several dilutions above and below it. |
| Increase Wash Steps | 1. Increase the number and duration of wash steps after primary and secondary antibody incubations. Use a wash buffer containing a detergent like Tween-20 (0.05%). |
| Use High-Quality Antibodies | 1. Whenever possible, use affinity-purified antibodies that have been validated for immunofluorescence. For HK-1, monoclonal antibodies may offer higher specificity than polyclonal antibodies.[1] |
Frequently Asked Questions (FAQs)
Q1: I am seeing high background in my negative control (no primary antibody). What should I do?
A1: This indicates a problem with your secondary antibody or the blocking step.
-
Troubleshoot the secondary antibody:
-
Ensure your secondary antibody is raised against the host species of your primary antibody (e.g., if your primary is a rabbit anti-HK-1, use an anti-rabbit secondary).
-
Consider using a pre-adsorbed secondary antibody to minimize cross-reactivity with endogenous immunoglobulins in the tissue.
-
Titrate your secondary antibody to a lower concentration.
-
-
Optimize blocking:
-
Increase the concentration of normal serum in your blocking buffer (up to 10%).
-
Extend the blocking incubation time.
-
Q2: My entire cell or tissue section is staining, not just the expected location of Hemokinin-1. What is causing this?
A2: This diffuse staining is likely due to either an excessively high concentration of the primary antibody or inadequate blocking.
-
Primary antibody concentration: Perform a titration of your anti-HK-1 antibody to determine the optimal dilution.
-
Blocking: Review and optimize your blocking protocol as described in the troubleshooting guide for non-specific antibody binding. Hemokinin-1 is expressed in various immune cells, which can have Fc receptors that non-specifically bind antibodies.[2][3][4] A robust blocking step is crucial.
Q3: What is the expected subcellular localization of Hemokinin-1?
A3: Hemokinin-1 is a secreted peptide.[5] Therefore, you may observe a punctate cytoplasmic staining pattern in the cells that produce it, representing vesicular localization before secretion. You may also see diffuse extracellular staining in the surrounding tissue where the peptide has been released.
Q4: Should I use a special fixation or permeabilization protocol for Hemokinin-1?
A4: A standard fixation protocol with 4% paraformaldehyde (PFA) is generally a good starting point. For permeabilization, a mild detergent like Triton X-100 (0.1-0.3%) is usually sufficient to allow antibody access to intracellular HK-1. Over-fixation or harsh permeabilization can sometimes damage the epitope, leading to a weak or absent signal.
Q5: Are there any specific considerations for antigen retrieval for Hemokinin-1?
A5: For formalin-fixed paraffin-embedded (FFPE) tissues, antigen retrieval is often necessary to unmask the epitope. Heat-induced epitope retrieval (HIER) using a citrate buffer (pH 6.0) is a common and effective method. However, the optimal antigen retrieval protocol can be antibody-dependent, so it is best to consult the antibody datasheet and optimize if necessary.
Experimental Protocols
General Immunofluorescence Protocol for Hemokinin-1
This protocol is a starting point and may require optimization for your specific antibody and tissue type.
-
Sample Preparation:
-
For cultured cells, grow on sterile coverslips.
-
For tissue sections, use cryosections or FFPE sections.
-
-
Fixation:
-
Incubate samples in 4% PFA in PBS for 15-20 minutes at room temperature.
-
Wash three times with PBS for 5 minutes each.
-
-
Permeabilization (for intracellular targets):
-
Incubate samples in 0.25% Triton X-100 in PBS for 10 minutes.
-
Wash three times with PBS for 5 minutes each.
-
-
Blocking:
-
Incubate samples in blocking buffer (e.g., 5% normal goat serum, 0.1% Triton X-100 in PBS) for 1 hour at room temperature.
-
-
Primary Antibody Incubation:
-
Dilute the primary anti-Hemokinin-1 antibody in antibody dilution buffer (e.g., 1% BSA, 0.1% Triton X-100 in PBS) at the optimized concentration.
-
Incubate overnight at 4°C in a humidified chamber.
-
-
Washing:
-
Wash three times with PBS containing 0.05% Tween-20 for 5-10 minutes each.
-
-
Secondary Antibody Incubation:
-
Dilute the fluorophore-conjugated secondary antibody in antibody dilution buffer.
-
Incubate for 1-2 hours at room temperature, protected from light.
-
-
Washing:
-
Wash three times with PBS containing 0.05% Tween-20 for 5-10 minutes each.
-
-
Counterstaining (Optional):
-
Incubate with a nuclear counterstain like DAPI for 5 minutes.
-
Wash with PBS.
-
-
Mounting:
-
Mount the coverslip onto a microscope slide using an anti-fade mounting medium.
-
Seal the edges with nail polish and let it dry.
-
-
Imaging:
-
Image using a fluorescence microscope with the appropriate filters.
-
Visualizations
Caption: Troubleshooting workflow for high background in Hemokinin-1 immunofluorescence.
Caption: General workflow for Hemokinin-1 immunofluorescence staining.
References
- 1. Murine monoclonal antibodies generated against mouse/rat hemokinin-1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Targeted deletion of the tachykinin 4 gene (TAC4-/-) influences the early stages of B lymphocyte development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Role of hemokinin-1 in health and disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. TAC4 - Wikipedia [en.wikipedia.org]
Technical Support Center: Recombinant Human Hemokinin-1
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges related to the solubility of recombinant human hemokinin-1 (hHK-1).
Frequently Asked Questions (FAQs)
Q1: What is human hemokinin-1 (hHK-1) and why is its recombinant production important?
A1: Human hemokinin-1 is a peptide belonging to the tachykinin family, which is involved in a variety of physiological processes.[1][2] Recombinant production of hHK-1 in hosts like E. coli is crucial for research in areas such as immunology, oncology, and neurobiology, enabling detailed studies of its function and its potential as a therapeutic target.
Q2: What are the main challenges in producing soluble recombinant hHK-1?
A2: A primary challenge is the tendency of recombinant hHK-1 to form insoluble aggregates known as inclusion bodies when expressed in bacterial systems like E. coli.[3][4] This is often due to high expression rates, the absence of eukaryotic post-translational modifications, and the protein's intrinsic properties.[5][6]
Q3: What is the primary receptor and signaling pathway for hHK-1?
A3: Human hemokinin-1 primarily interacts with the neurokinin-1 (NK1) receptor.[1][2][7] This interaction can trigger downstream signaling cascades, including the activation of Mitogen-Activated Protein Kinase (MAPK) and Nuclear Factor-kappa B (NF-κB) pathways.[1][2][7]
Troubleshooting Guides
Issue 1: Low Yield of Soluble hHK-1 in Bacterial Expression
Problem: After inducing expression in E. coli, the majority of the recombinant hHK-1 is found in the insoluble pellet after cell lysis.
Possible Causes & Solutions:
-
High Induction Temperature: High temperatures can accelerate protein synthesis, leading to misfolding and aggregation.[5][8]
-
Solution: Lower the induction temperature to 15-25°C and express for a longer period (e.g., 16-24 hours).[8]
-
-
High Inducer Concentration: A high concentration of the inducing agent (e.g., IPTG) can lead to rapid, overwhelming protein expression.[9]
-
Solution: Titrate the inducer concentration to find the optimal level that balances expression level with solubility. Start with a lower concentration (e.g., 0.1 mM IPTG) and incrementally increase it.
-
-
Suboptimal Growth Medium: The composition of the growth medium can impact protein folding and solubility.
-
Solution: Experiment with different media formulations. For example, adding glucose to the medium can sometimes reduce the expression rate, which may enhance solubility.[9] Consider using auto-induction media that allow for gradual induction of protein expression.
-
Experimental Workflow for Optimizing Soluble Expression:
Caption: Troubleshooting workflow for low soluble hHK-1 yield.
Issue 2: Recombinant hHK-1 is Primarily in Inclusion Bodies
Problem: The expressed hHK-1 is almost entirely in the form of insoluble inclusion bodies.
Solutions:
-
Inclusion Body Isolation and Washing:
-
After cell lysis, pellet the inclusion bodies by centrifugation.
-
Wash the pellet with buffers containing detergents (e.g., 1-2% Triton X-100) or low concentrations of chaotropic agents (e.g., 0.5-1 M urea) to remove contaminating proteins and membrane components.[10]
-
-
Solubilization of Inclusion Bodies:
-
Use strong denaturants to solubilize the washed inclusion bodies. Common choices include 6-8 M Guanidine Hydrochloride (GdnHCl) or 8 M urea in a buffered solution (e.g., Tris-HCl, pH 8.0).[10][11]
-
Include a reducing agent, such as Dithiothreitol (DTT) or β-mercaptoethanol (BME), to break any incorrect disulfide bonds.[10]
-
-
Protein Refolding:
-
Gradually remove the denaturant to allow the protein to refold into its native conformation. Common methods include:
-
Dialysis: Stepwise dialysis against buffers with decreasing concentrations of the denaturant.
-
Rapid Dilution: Quickly diluting the solubilized protein into a large volume of refolding buffer.
-
On-Column Refolding: Binding the solubilized protein to a chromatography column and then washing with a gradient of decreasing denaturant concentration.
-
-
Quantitative Data Summary: General Strategies for Improving Protein Solubility
| Parameter | Condition 1 | Condition 2 | Condition 3 | Expected Outcome |
| Induction Temperature | 37°C | 25°C | 18°C | Lower temperatures often increase the proportion of soluble protein. |
| IPTG Concentration | 1.0 mM | 0.5 mM | 0.1 mM | Lower concentrations can slow expression, aiding proper folding. |
| Solubilizing Agent | 8 M Urea | 6 M GdnHCl | - | Both are effective, but GdnHCl is a stronger denaturant. |
| Refolding Additive | L-Arginine (0.5-1 M) | Glycerol (10-20%) | PEG 3350 (1-5%) | Additives can help prevent aggregation during refolding. |
Note: The optimal conditions for hHK-1 may vary and should be determined empirically.
Experimental Protocols
Protocol 1: Expression of Soluble Recombinant hHK-1 in E. coli
-
Transformation: Transform an appropriate E. coli expression strain (e.g., BL21(DE3)) with the expression vector containing the hHK-1 gene.
-
Starter Culture: Inoculate a single colony into 5 mL of Luria-Bertani (LB) medium containing the appropriate antibiotic and grow overnight at 37°C with shaking.
-
Expression Culture: Inoculate 1 L of LB medium with the overnight starter culture and grow at 37°C with shaking until the optical density at 600 nm (OD600) reaches 0.6-0.8.
-
Induction: Cool the culture to the desired induction temperature (e.g., 18°C) and add the inducer (e.g., IPTG to a final concentration of 0.1 mM).
-
Harvesting: Continue to incubate the culture for 16-24 hours at the induction temperature with shaking. Harvest the cells by centrifugation at 5,000 x g for 15 minutes at 4°C.
-
Cell Lysis: Resuspend the cell pellet in a suitable lysis buffer (e.g., 50 mM Tris-HCl, pH 8.0, 150 mM NaCl, 1 mM EDTA) and lyse the cells by sonication or high-pressure homogenization.
-
Analysis: Separate the soluble and insoluble fractions by centrifugation at 15,000 x g for 30 minutes at 4°C. Analyze both fractions by SDS-PAGE to determine the amount of soluble hHK-1.
Protocol 2: Solubilization and Refolding of hHK-1 from Inclusion Bodies
-
Inclusion Body Isolation: After cell lysis and centrifugation (as in Protocol 1, step 7), discard the supernatant.
-
Washing: Resuspend the inclusion body pellet in a wash buffer containing 1% Triton X-100. Sonicate briefly to disperse the pellet and then centrifuge again. Repeat this wash step twice.
-
Solubilization: Resuspend the washed inclusion bodies in solubilization buffer (e.g., 50 mM Tris-HCl, pH 8.0, 6 M GdnHCl, 10 mM DTT). Stir at room temperature for 1-2 hours until the pellet is completely dissolved.
-
Refolding by Dialysis: a. Place the solubilized protein solution in a dialysis bag. b. Dialyze against a series of refolding buffers with decreasing concentrations of GdnHCl (e.g., 4 M, 2 M, 1 M, 0.5 M, and finally no GdnHCl) at 4°C. Each dialysis step should be for at least 4 hours. The refolding buffer should contain additives such as 0.5 M L-arginine and a redox system (e.g., reduced and oxidized glutathione) to facilitate proper disulfide bond formation.
-
Clarification and Analysis: After the final dialysis step, centrifuge the refolded protein solution to remove any aggregates. Analyze the soluble fraction by SDS-PAGE and confirm the protein's activity using a relevant bioassay.
Signaling Pathway Diagram
Human Hemokinin-1 Signaling Pathway
Caption: hHK-1 signaling through the NK1 receptor.
References
- 1. Hemokinin-1 gene expression is upregulated in microglia activated by lipopolysaccharide through NF-κB and p38 MAPK signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Hemokinin-1 Gene Expression Is Upregulated in Microglia Activated by Lipopolysaccharide through NF-κB and p38 MAPK Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Troubleshooting Guide for Common Recombinant Protein Problems [synapse.patsnap.com]
- 4. Troubleshooting Guide for Common Protein Solubility Issues [synapse.patsnap.com]
- 5. Strategies to Optimize Protein Expression in E. coli - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Recombinant protein expression optimization in Escherichia coli: A review [arccjournals.com]
- 7. Hemokinin-1 Gene Expression Is Upregulated in Microglia Activated by Lipopolysaccharide through NF-κB and p38 MAPK Signaling Pathways | PLOS One [journals.plos.org]
- 8. Tips for Optimizing Protein Expression and Purification | Rockland [rockland.com]
- 9. mdpi.com [mdpi.com]
- 10. Inclusion Bodies Purification Protocol - BiologicsCorp [biologicscorp.com]
- 11. hyvonen.bioc.cam.ac.uk [hyvonen.bioc.cam.ac.uk]
troubleshooting variability in hemokinin 1 cell-based assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with hemokinin-1 (HK-1) cell-based assays. The information is presented in a question-and-answer format to directly address specific issues encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is hemokinin-1 and which receptor does it primarily target?
A1: Hemokinin-1 (HK-1) is a member of the tachykinin family of neuropeptides. It is a selective full agonist for the neurokinin 1 (NK1) receptor, which is a G protein-coupled receptor (GPCR). While HK-1 shows the highest affinity for the NK1 receptor, it can also act as a full agonist at NK2 and NK3 receptors, albeit with lower potency.[1]
Q2: What are the major signaling pathways activated by HK-1 binding to the NK1 receptor?
A2: The NK1 receptor primarily couples to Gq and Gs G proteins.[2][3]
-
Gq pathway: Activation of the Gq protein leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium (Ca2+) from intracellular stores, leading to a transient increase in cytosolic calcium concentration.[4][5]
-
Gs pathway: Activation of the Gs protein stimulates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP) levels. cAMP then activates Protein Kinase A (PKA), which phosphorylates various downstream targets.[6][7]
-
Downstream of Calcium: The increase in intracellular calcium can activate the phosphatase calcineurin, which dephosphorylates the Nuclear Factor of Activated T-cells (NFAT). Dephosphorylated NFAT then translocates to the nucleus to regulate gene expression.[8][9][10]
Q3: Which cell lines are suitable for hemokinin-1 cell-based assays?
A3: Human Embryonic Kidney 293 (HEK293) and Chinese Hamster Ovary (CHO) cells are commonly used for HK-1 and NK1 receptor assays.[1][2][6][11][12][13][14][15] These cell lines are often stably transfected to express the human NK1 receptor.[1][2][11] The choice between HEK293 and CHO cells may depend on the specific assay and desired characteristics, such as transfection efficiency and post-translational modifications.[13][14][15]
Q4: How should I handle and store hemokinin-1 peptide?
A4: For long-term storage, it is recommended to store the lyophilized HK-1 peptide at -20°C under dry conditions and protected from light. Once reconstituted, peptide solutions are less stable. It is best to prepare fresh solutions for each experiment. If storage in solution is necessary, use sterile buffers at a pH between 4 and 6, aliquot the solution to avoid repeated freeze-thaw cycles, and store at -20°C or lower.[16] Peptides containing methionine, like HK-1, are susceptible to oxidation, so storing under an inert atmosphere can be beneficial.
Troubleshooting Guides
Issue 1: High Variability Between Replicate Wells
Symptoms:
-
Large standard deviations between replicate wells.
-
Inconsistent dose-response curves.
-
Poor Z'-factor (<0.5).
| Possible Cause | Troubleshooting Steps |
| Inconsistent Cell Seeding | - Ensure the cell suspension is thoroughly mixed before and during plating. - Use a multichannel pipette for seeding and verify equal dispensing volumes. - Allow the plate to sit at room temperature on a level surface for 15-20 minutes before incubation to ensure even cell distribution. |
| Pipetting Errors | - Calibrate pipettes regularly. - Use reverse pipetting for viscous solutions. - Pre-wet pipette tips before aspirating reagents. |
| Edge Effects | - Avoid using the outer wells of the microplate for experimental samples. Fill them with sterile water or media to create a humidity barrier. - Ensure proper humidification in the incubator. - Use plate sealers for long incubation periods. |
| Cell Passage Number | - Use cells within a consistent and low passage number range. High passage numbers can lead to altered cell characteristics and responses.[17][18] |
| Inconsistent Agonist/Antagonist Incubation Time | - Optimize and standardize the incubation time for all plates. For agonists with slow dissociation rates, a longer incubation time may be necessary to reach equilibrium.[19] |
Issue 2: Low or No Signal
Symptoms:
-
Low fluorescence or luminescence signal, close to background levels.
-
Flat dose-response curve.
| Possible Cause | Troubleshooting Steps |
| Low Receptor Expression | - Verify the expression of the NK1 receptor in your cell line using a validated method like flow cytometry or western blot. - Use a stable cell line with confirmed high receptor expression. |
| Inactive Hemokinin-1 Peptide | - Prepare fresh HK-1 stock solutions for each experiment. - Check for proper storage of the lyophilized peptide and reconstituted solutions. |
| Suboptimal Cell Density | - Perform a cell titration experiment to determine the optimal cell seeding density for your assay. Too few cells will result in a weak signal.[2][20] |
| Incorrect Assay Buffer/Media | - Ensure the assay buffer is compatible with your detection reagents and does not contain interfering substances. For some assays, serum-free media is recommended during the experiment.[21] |
| Calcium Assay Specific: | - Check the viability of cells before and after loading with calcium dye. - Ensure the calcium dye (e.g., Fluo-4 AM) is not expired and has been stored correctly. - Use a positive control like ionomycin to confirm that the dye and detection system are working.[7] |
| cAMP Assay Specific: | - For Gi-coupled signaling, ensure that forskolin is used at an optimal concentration to stimulate a measurable baseline of cAMP.[22] - Check for the presence of a phosphodiesterase inhibitor (e.g., IBMX) in the assay buffer to prevent cAMP degradation.[23] |
| Reporter Gene Assay Specific: | - Verify the transfection efficiency of your reporter plasmid. - Ensure the promoter driving the luciferase gene is appropriate for your cell line and experimental conditions.[11] |
Issue 3: High Background Signal
Symptoms:
-
High signal in negative control wells.
-
Reduced assay window (low signal-to-background ratio).
| Possible Cause | Troubleshooting Steps |
| Autofluorescence of Compounds or Media | - Check for autofluorescence of your test compounds at the excitation and emission wavelengths of your assay. - Phenol red in cell culture media can contribute to background fluorescence; consider using phenol red-free media. |
| Contamination of Reagents | - Use fresh, sterile reagents. - Filter-sterilize buffers and media. |
| Overly High Cell Seeding Density | - Reduce the number of cells seeded per well. Overconfluent cells can lead to non-specific signals. |
| Calcium Assay Specific: | - Incomplete removal of extracellular dye after loading can cause high background. Ensure thorough washing steps. - Some cell types may require the use of a background suppressor.[24] |
| cAMP Assay Specific: | - High basal cAMP levels in the absence of stimulation. This may be due to cell stress or over-expression of the receptor. - Optimize cell handling and consider using a lower receptor expression clone. |
| Reporter Gene Assay Specific: | - High basal activity of the reporter gene. - Use a reporter vector with a minimal promoter to reduce basal expression.[6] |
Quantitative Data Summary
The following tables provide illustrative quantitative data for hemokinin-1 cell-based assays. These values can vary depending on the cell line, receptor expression level, and specific assay conditions.
Table 1: Ligand Potency (EC50/IC50) at Tachykinin Receptors
| Ligand | Receptor | Assay Type | Cell Line | Potency (nM) | Reference(s) |
| Hemokinin-1 | NK1 | Radioligand Binding (Ki) | CHO-hNK1 | 0.175 | [4] |
| Hemokinin-1 | NK1 | Radioligand Binding (IC50) | - | 1.8 | [25] |
| Hemokinin-1 | NK2 | Radioligand Binding (Ki) | CHO-hNK2 | 560 | [4] |
| Hemokinin-1 | NK2 | Radioligand Binding (IC50) | - | 480 | [25] |
| Hemokinin-1 | NK3 | Radioligand Binding (IC50) | - | 370 | [25] |
| Substance P | NK1 | cAMP Accumulation | HEK293-hNK1R | ~1.58 | [26] |
| Substance P | NK1 | Calcium Mobilization | 3T3-hNK1R | ~2.95 | [26] |
Table 2: Typical Assay Performance Metrics
| Assay Type | Parameter | Typical Value | Notes |
| Calcium Mobilization | Z'-Factor | > 0.5 | A Z'-factor between 0.5 and 1.0 indicates an excellent assay.[27] |
| Signal-to-Background (S/B) | > 2 | Varies depending on cell line and receptor expression. | |
| Coefficient of Variation (%CV) | < 15% | For replicate wells. | |
| HTRF cAMP Assay | Z'-Factor | > 0.5 | Assays with Z' values above 0.5 are considered very good.[28] |
| Signal-to-Background (S/B) | > 3 | Dependent on the level of cAMP modulation. | |
| Coefficient of Variation (%CV) | < 15% | For replicate wells. | |
| NFAT Reporter Gene Assay | Z'-Factor | > 0.5 | Z' values are often in the range of 0.7 to 0.9 for optimized assays.[10][29][30] |
| Fold Induction | 10 to >100-fold | Highly dependent on the promoter and cell line.[29] | |
| Coefficient of Variation (%CV) | < 20% | Can be higher than other assay formats due to transfection variability. |
Experimental Protocols
Protocol 1: Calcium Mobilization Assay
This protocol describes a fluorescent-based calcium mobilization assay using Fluo-4 AM dye in a 96-well format.
Materials:
-
HEK293 or CHO cells stably expressing the human NK1 receptor.
-
Cell culture medium (e.g., DMEM) with 10% FBS.
-
Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES.
-
Fluo-4 AM calcium indicator dye.
-
Pluronic F-127.
-
Probenecid (optional, to prevent dye leakage).
-
Hemokinin-1 peptide.
-
96-well black-wall, clear-bottom microplates.
-
Fluorescence plate reader with an injector.
Methodology:
-
Cell Seeding:
-
Seed the NK1 receptor-expressing cells into a 96-well black-wall, clear-bottom plate at a density of 40,000 to 80,000 cells per well.[31]
-
Incubate the plate overnight at 37°C in a 5% CO2 incubator.
-
-
Dye Loading:
-
Prepare a Fluo-4 AM loading solution in HBSS with 20 mM HEPES. The final concentration of Fluo-4 AM is typically 2-5 µM. Add Pluronic F-127 (0.02%) to aid in dye solubilization.[32] Probenecid (1-2.5 mM) can be included to inhibit dye extrusion.[32]
-
Aspirate the cell culture medium from the wells and wash once with HBSS.
-
Add 100 µL of the Fluo-4 AM loading solution to each well.
-
Incubate the plate at 37°C for 60 minutes, followed by 15-30 minutes at room temperature in the dark.[31][33]
-
-
Assay Procedure:
-
Wash the cells twice with HBSS to remove extracellular dye.
-
Add 100 µL of HBSS to each well.
-
Place the plate in a fluorescence plate reader (e.g., FlexStation).
-
Set the excitation wavelength to 490 nm and the emission wavelength to 525 nm.[31]
-
Establish a stable baseline fluorescence reading for 15-20 seconds.
-
Inject the desired concentration of hemokinin-1 (typically in a 20-50 µL volume) and continue to measure the fluorescence intensity for at least 60-90 seconds.
-
-
Data Analysis:
-
The response is typically calculated as the peak fluorescence intensity minus the baseline fluorescence.
-
Normalize the data to the maximum response and plot against the logarithm of the agonist concentration to determine the EC50 value.
-
Protocol 2: HTRF cAMP Assay
This protocol describes a competitive immunoassay for the detection of cAMP using Homogeneous Time-Resolved Fluorescence (HTRF).
Materials:
-
HEK293 or CHO cells stably expressing the human NK1 receptor.
-
Cell culture medium.
-
Stimulation buffer (provided with the HTRF kit or HBSS with a phosphodiesterase inhibitor like IBMX).
-
HTRF cAMP assay kit (e.g., from Cisbio or Revvity), which includes cAMP-d2 conjugate and anti-cAMP cryptate antibody.[20][28][34][35]
-
Hemokinin-1 peptide.
-
384-well low-volume white microplates.
-
HTRF-compatible plate reader.
Methodology:
-
Cell Preparation:
-
Agonist Stimulation:
-
Dispense 5 µL of the cell suspension into the wells of a 384-well plate.
-
Add 5 µL of the hemokinin-1 dilutions (or control) to the wells.
-
Incubate the plate at room temperature for 30 minutes.[36]
-
-
cAMP Detection:
-
Add 5 µL of the cAMP-d2 solution (diluted in lysis buffer as per the kit instructions) to each well.
-
Add 5 µL of the anti-cAMP cryptate antibody solution (diluted in lysis buffer) to each well.
-
Incubate the plate at room temperature for 60 minutes in the dark.[20]
-
-
Data Acquisition and Analysis:
-
Read the plate on an HTRF-compatible reader, measuring the emission at 665 nm (acceptor) and 620 nm (donor).
-
Calculate the 665/620 nm ratio and the Delta F% as per the kit manufacturer's instructions.
-
The HTRF signal is inversely proportional to the amount of cAMP produced. Plot the signal against the logarithm of the agonist concentration to determine the EC50 value.
-
Protocol 3: NFAT Reporter Gene Assay
This protocol describes a luciferase-based reporter gene assay to measure the activation of the NFAT signaling pathway.
Materials:
-
HEK293 cells.
-
Cell culture medium.
-
Plasmid encoding the human NK1 receptor.
-
NFAT-luciferase reporter plasmid (e.g., from Promega or INDIGO Biosciences).[13][14][37]
-
A control plasmid expressing a different reporter (e.g., Renilla luciferase) for normalization.
-
Transfection reagent.
-
Hemokinin-1 peptide.
-
96-well white, clear-bottom microplates.
-
Luciferase assay reagent.
-
Luminometer.
Methodology:
-
Transfection:
-
Co-transfect HEK293 cells with the NK1 receptor plasmid, the NFAT-luciferase reporter plasmid, and the control plasmid using a suitable transfection reagent.
-
-
Cell Seeding:
-
After 24 hours, seed the transfected cells into a 96-well white, clear-bottom plate at an optimized density (e.g., 40,000 cells per well).[9]
-
Allow the cells to attach overnight.
-
-
Agonist Stimulation:
-
Replace the culture medium with serum-free medium and incubate for 4-6 hours.
-
Add various concentrations of hemokinin-1 to the wells.
-
Incubate the plate for 5-6 hours at 37°C to allow for reporter gene expression.[9]
-
-
Luciferase Assay:
-
Remove the medium and add the luciferase assay reagent according to the manufacturer's instructions.
-
Incubate for 15-30 minutes at room temperature to allow for cell lysis and the luciferase reaction.[9]
-
-
Data Acquisition and Analysis:
-
Measure the luminescence using a luminometer.
-
If using a dual-reporter system, measure the signal from the control reporter as well.
-
Normalize the NFAT-driven luciferase signal to the control reporter signal.
-
Calculate the fold induction of luciferase activity compared to unstimulated cells.
-
Plot the fold induction against the logarithm of the agonist concentration to determine the EC50 value.
-
Visualizations
Caption: Hemokinin-1 Signaling via the NK1 Receptor.
References
- 1. agilent.com [agilent.com]
- 2. licorbio.com [licorbio.com]
- 3. med.unc.edu [med.unc.edu]
- 4. Measuring surface expression and endocytosis of GPCRs using whole-cell ELISA - PMC [pmc.ncbi.nlm.nih.gov]
- 5. content.abcam.com [content.abcam.com]
- 6. bitesizebio.com [bitesizebio.com]
- 7. researchgate.net [researchgate.net]
- 8. Measurement of the Intracellular Calcium Concentration with Fura-2 AM Using a Fluorescence Plate Reader - PMC [pmc.ncbi.nlm.nih.gov]
- 9. agilent.com [agilent.com]
- 10. Luciferase Reporter Assay for Deciphering GPCR Pathways [worldwide.promega.com]
- 11. goldbio.com [goldbio.com]
- 12. mdpi.com [mdpi.com]
- 13. CHO versus HEK293: Which cell line is right for my protein expression? - Eppendorf Southeast Asia [eppendorf.com]
- 14. CHO vs. HEK293 Cells for Protein Expression [synapse.patsnap.com]
- 15. Advantages of using CHO over HEK for transient expression - ProteoGenix [proteogenix.science]
- 16. CHO versus HEK293: Which cell line is right for my protein expression? - Eppendorf US [eppendorf.com]
- 17. resources.revvity.com [resources.revvity.com]
- 18. researchgate.net [researchgate.net]
- 19. Pharmacological Characterization of GPCR Agonists, Antagonists, Allosteric Modulators and Biased Ligands from HTS Hits to Lead Optimization - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 20. 96-well plate cell growth optimization for integrated live-cell and endpoint viability drug screening assay [protocols.io]
- 21. What are possible reasons for inconsistent Fluo-4 AM loading? | AAT Bioquest [aatbio.com]
- 22. revvity.com [revvity.com]
- 23. revvity.com [revvity.com]
- 24. One moment, please... [mosqguide.org.uk]
- 25. pnas.org [pnas.org]
- 26. Cellular metabolism of substance P produces neurokinin-1 receptor peptide agonists with diminished cyclic AMP signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 27. A Multiplexed Fluorescent Calcium and NFAT Reporter Gene Assay to Identify GPCR Agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 28. documents.thermofisher.com [documents.thermofisher.com]
- 29. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 30. promega.com [promega.com]
- 31. researchgate.net [researchgate.net]
- 32. researchgate.net [researchgate.net]
- 33. researchgate.net [researchgate.net]
- 34. revvity.com [revvity.com]
- 35. HTRF cAMP Gi Detection Kit, 1,000 Assay Points | Revvity [revvity.com]
- 36. m.youtube.com [m.youtube.com]
- 37. promega.de [promega.de]
Technical Support Center: Substance P Antibody Cross-Reactivity in Human Samples
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with substance P antibodies in human samples. Accurate detection of substance P is critical, and this resource aims to address common challenges related to antibody specificity and cross-reactivity.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: My ELISA results for substance P in human plasma are unexpectedly high. Could this be due to cross-reactivity?
A1: Yes, elevated substance P levels in ELISA could be a result of antibody cross-reactivity with other tachykinins present in human plasma, such as neurokinin A (NKA) and neurokinin B (NKB). Substance P belongs to the tachykinin family of neuropeptides, which share a common C-terminal sequence, making them susceptible to cross-reactivity with antibodies that target this region.[1]
Troubleshooting Steps:
-
Review Antibody Specificity Data: Check the manufacturer's datasheet for cross-reactivity data with NKA, NKB, and other related peptides.
-
Perform a Competition ELISA: To confirm cross-reactivity, you can perform a competition ELISA. In this assay, you pre-incubate the antibody with an excess of substance P (positive control), NKA, or NKB before adding it to the sample wells. A significant decrease in signal in the presence of NKA or NKB indicates cross-reactivity.
-
Sample Preparation: Inadequate sample preparation can also contribute to inaccurate results. Consider if a peptide extraction step is necessary for your samples.[2]
-
Consider a Different Antibody: If cross-reactivity is confirmed, you may need to switch to a more specific monoclonal antibody. Some monoclonal antibodies are specifically designed to target the N-terminal region of substance P, which is more unique.
Q2: I am observing high background staining in my immunohistochemistry (IHC) for substance P in human tissue sections. What are the possible causes and solutions?
A2: High background in IHC can be caused by several factors, including non-specific antibody binding, endogenous enzyme activity, or issues with tissue processing.
Troubleshooting Steps:
-
Primary/Secondary Antibody Concentration: The concentration of your primary or secondary antibody may be too high. Titrate both antibodies to determine the optimal concentration with the best signal-to-noise ratio.[3]
-
Insufficient Blocking: Ensure you are using an appropriate blocking solution, such as normal serum from the same species as the secondary antibody, to block non-specific binding sites.[3]
-
Endogenous Enzyme Activity: If you are using an HRP-conjugated secondary antibody, endogenous peroxidases in tissues like the liver and kidney can cause high background.[3] To address this, incubate the tissue sections with 3% hydrogen peroxide (H2O2) before primary antibody incubation.[3]
-
Secondary Antibody Cross-Reactivity: The secondary antibody may be cross-reacting with endogenous immunoglobulins in the human tissue. Use a secondary antibody that has been pre-adsorbed against human IgG.[4]
-
Pre-adsorption Control: To confirm the specificity of your primary antibody, perform a pre-adsorption control by incubating the antibody with an excess of the substance P peptide before applying it to the tissue. A significant reduction or elimination of staining indicates that the antibody is specific for substance P.
Q3: How can I validate the specificity of my substance P antibody for use in human samples?
A3: Validating the specificity of your antibody is crucial for reliable results. A combination of the following techniques is recommended:
-
Western Blot: Run a Western blot on human tissue or cell lysates known to express substance P. A single band at the expected molecular weight for the substance P precursor (protachykinin-1, around 15 kDa) suggests specificity.
-
Competition/Inhibition Assays:
-
ELISA: As described in Q1, a competition ELISA with related tachykinins can quantify cross-reactivity.
-
IHC/ICC: A pre-adsorption control, as described in Q2, is a qualitative way to assess specificity.
-
-
Use of Control Tissues: Include positive and negative control tissues in your experiments. Positive controls are tissues known to have high substance P expression (e.g., dorsal root ganglia), while negative controls are tissues with no or very low expression.
-
Knockout/Knockdown Samples: If available, using tissue or cells where the gene for substance P (TAC1) has been knocked out or knocked down is the gold standard for antibody validation.
Quantitative Data on Antibody Cross-Reactivity
The degree of cross-reactivity of anti-substance P antibodies can vary significantly between different antibodies, especially between polyclonal and monoclonal antibodies. Below is a summary of reported cross-reactivity data for some substance P antibodies. Researchers should always consult the specific datasheet for the antibody they are using.
| Antibody Type | Cross-Reactant | Reported Cross-Reactivity (%) | Reference |
| Monoclonal (C-terminal specific) | Neurokinin A | High | [1] |
| Monoclonal (C-terminal specific) | Neurokinin B | Moderate | [1] |
| Polyclonal | Neurokinin A | Variable | [5] |
| Polyclonal | Neurokinin B | Variable | [5] |
Note: "High" and "Moderate" are qualitative descriptions from the cited source. It is crucial to obtain quantitative data from the antibody manufacturer or through in-house validation.
Experimental Protocols
Protocol 1: Competitive ELISA for Substance P Antibody Specificity
This protocol is designed to assess the cross-reactivity of a substance P antibody with other tachykinins.
Materials:
-
96-well ELISA plate coated with substance P
-
Substance P antibody
-
Substance P standard
-
Potential cross-reactants (e.g., Neurokinin A, Neurokinin B)
-
Blocking buffer (e.g., 1% BSA in PBS)
-
Wash buffer (e.g., PBS with 0.05% Tween-20)
-
HRP-conjugated secondary antibody
-
TMB substrate
-
Stop solution (e.g., 2N H₂SO₄)
-
Plate reader
Procedure:
-
Prepare Competitors: Prepare a series of dilutions for substance P (as a control for inhibition), neurokinin A, and neurokinin B in assay buffer.
-
Pre-incubation: In separate tubes, mix the substance P antibody with each concentration of the competitors. Incubate for 1-2 hours at room temperature.
-
Plate Blocking: If the plate is not pre-blocked, add blocking buffer to each well and incubate for 1 hour at room temperature. Wash the plate 3 times with wash buffer.
-
Add Antibody-Competitor Mix: Add the pre-incubated antibody-competitor mixtures to the wells of the substance P-coated plate. Incubate for 2 hours at room temperature.
-
Wash: Wash the plate 3 times with wash buffer.
-
Add Secondary Antibody: Add the HRP-conjugated secondary antibody to each well and incubate for 1 hour at room temperature.
-
Wash: Wash the plate 5 times with wash buffer.
-
Develop: Add TMB substrate to each well and incubate in the dark for 15-30 minutes.
-
Stop Reaction: Add stop solution to each well.
-
Read Plate: Read the absorbance at 450 nm on a plate reader.
-
Analyze Data: A decrease in absorbance in the presence of a competitor indicates cross-reactivity. Calculate the percentage of cross-reactivity based on the concentration of the competitor required to cause a 50% reduction in signal compared to the substance P standard.
Protocol 2: Pre-adsorption Control for Immunohistochemistry (IHC)
This protocol is used to confirm the specificity of a substance P antibody in tissue sections.
Materials:
-
Human tissue sections on slides
-
Substance P antibody
-
Substance P peptide
-
Blocking buffer
-
Primary antibody diluent
-
Secondary antibody and detection reagents
-
Wash buffer
Procedure:
-
Prepare Antibody Solutions:
-
Control Antibody: Dilute the substance P antibody to its optimal working concentration in the primary antibody diluent.
-
Pre-adsorbed Antibody: In a separate tube, add a 5-10 fold excess (by weight) of the substance P peptide to the diluted primary antibody.
-
-
Incubate: Incubate both antibody solutions (control and pre-adsorbed) for at least 1 hour at room temperature or overnight at 4°C with gentle agitation.
-
Prepare Tissue Sections: Deparaffinize and rehydrate the human tissue sections. Perform antigen retrieval as required for your specific protocol.
-
Blocking: Block the tissue sections with a suitable blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation:
-
Apply the "Control Antibody" solution to one set of tissue sections.
-
Apply the "Pre-adsorbed Antibody" solution to an adjacent tissue section.
-
Incubate according to your standard IHC protocol (e.g., 1 hour at room temperature or overnight at 4°C).
-
-
Wash: Wash the slides with wash buffer.
-
Secondary Antibody and Detection: Proceed with the incubation of the secondary antibody and the detection reagents as per your standard IHC protocol.
-
Counterstain and Mount: Counterstain the sections and mount with a coverslip.
-
Analysis: Compare the staining between the control and pre-adsorbed sections. A significant reduction or complete absence of staining in the pre-adsorbed section indicates that the primary antibody is specific for substance P.[6]
Visualizations
Caption: Substance P/NK1R Signaling Pathway.
Caption: Antibody Specificity Validation Workflow.
References
- 1. Monoclonal antibodies to substance P: production, characterization of their fine specificities, and use in immunocytochemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. sysy-histosure.com [sysy-histosure.com]
- 4. sysy-histosure.com [sysy-histosure.com]
- 5. Substance P (Neurokinin-1) and Neurokinin A (Neurokinin-2) Receptor Gene and Protein Expression in the Healthy and Inflamed Human Intestine - PMC [pmc.ncbi.nlm.nih.gov]
- 6. sysy.com [sysy.com]
Technical Support Center: Optimizing Fixation for Hemokinin-1 (HK-1) Immunohistochemistry (IHC)
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing fixation methods for Hemokinin-1 (HK-1) immunohistochemistry (IHC). The information is presented in a question-and-answer format to directly address specific issues encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is the most critical first step for successful HK-1 IHC?
A1: The most critical initial step is the selection of the optimal fixation method. Fixation is essential to preserve tissue morphology and the antigenicity of HK-1, a small peptide.[1][2] The choice of fixative can significantly impact the outcome of your staining.
Q2: Which fixatives are recommended for HK-1 IHC?
A2: For peptide antigens like HK-1, both cross-linking fixatives (like 10% neutral buffered formalin or 4% paraformaldehyde) and precipitating fixatives (such as cold methanol or ethanol) can be used. Formalin-based fixatives provide excellent morphological preservation, but may mask the epitope, often requiring an antigen retrieval step.[1][2] Alcohol-based fixatives can better preserve the antigenicity of some proteins and may not require antigen retrieval, but might not preserve morphology as well.[3]
Q3: How long should I fix my tissue samples for HK-1 IHC?
A3: For formalin-based fixation, a duration of 8-24 hours at room temperature is generally recommended for tissues no thicker than 3 mm.[1] Over-fixation should be avoided as it can lead to excessive cross-linking and mask the HK-1 epitope, making it undetectable.[2] For alcohol fixation, the duration is typically shorter.
Q4: Is antigen retrieval necessary for HK-1 IHC?
A4: If you are using a formalin-based fixative, an antigen retrieval step is highly recommended to unmask the HK-1 epitope.[2] Heat-Induced Epitope Retrieval (HIER) using a citrate buffer (pH 6.0) is a common method. For alcohol-fixed tissues, antigen retrieval is often not necessary.
Q5: My HK-1 staining is weak or absent. What could be the cause?
A5: Weak or no staining in HK-1 IHC can be due to several factors:
-
Inadequate Fixation: Under-fixation may not adequately preserve the peptide, while over-fixation can mask the epitope.
-
Improper Antigen Retrieval: The method or duration of antigen retrieval may be suboptimal.
-
Low Antibody Concentration: The primary antibody concentration may be too low.
-
Inactive Antibody: Ensure the antibody has been stored correctly and has not expired.
-
Low HK-1 Expression: The tissue you are studying may have very low levels of HK-1 expression.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| No Staining or Weak Signal | Inappropriate fixative used. | For peptides like HK-1, consider switching from a formalin-based to an alcohol-based fixative, or vice versa, to see which yields better results. |
| Over-fixation of the tissue. | Reduce the fixation time, especially when using formalin-based fixatives. A duration of 24-48 hours is often ideal for IHC.[2] | |
| Incomplete deparaffinization. | Ensure complete removal of paraffin by using fresh xylene and adequate incubation times. | |
| Suboptimal antigen retrieval. | Optimize the antigen retrieval method (e.g., try different pH buffers for HIER or consider enzymatic retrieval). | |
| Primary antibody concentration is too low. | Increase the concentration of the primary antibody or extend the incubation time (e.g., overnight at 4°C). | |
| High Background Staining | Primary antibody concentration is too high. | Titrate the primary antibody to find the optimal concentration that gives a strong signal with low background. |
| Non-specific antibody binding. | Use a blocking serum from the same species as the secondary antibody. Ensure adequate washing steps. | |
| Endogenous peroxidase activity (for HRP-based detection). | Include a step to quench endogenous peroxidase activity (e.g., with 3% H₂O₂). | |
| Tissue drying out during staining. | Keep the slides in a humidified chamber during incubations to prevent them from drying out. | |
| Non-Specific Staining | Cross-reactivity of the primary or secondary antibody. | Run a negative control (without the primary antibody) to check for non-specific binding of the secondary antibody. Consider using a more specific primary antibody. |
| Presence of endogenous biotin (if using an avidin-biotin complex method). | Use an avidin/biotin blocking kit. |
Quantitative Data Summary: Comparison of Fixation Methods for Peptide IHC
Note: The following table provides a generalized comparison of common fixation methods for peptide immunohistochemistry. Optimal conditions for Hemokinin-1 should be determined empirically.
| Fixative | Type | Advantages for Peptide IHC | Disadvantages for Peptide IHC | Recommended Antigen Retrieval |
| 10% Neutral Buffered Formalin (NBF) | Cross-linking | Excellent preservation of tissue morphology. | Can mask epitopes through cross-linking, potentially reducing antigenicity.[2] | Heat-Induced Epitope Retrieval (HIER) is often necessary. |
| 4% Paraformaldehyde (PFA) | Cross-linking | Good preservation of morphology. | Similar to NBF, can mask epitopes. | HIER is commonly required. |
| Cold Methanol/Ethanol | Precipitating/Dehydrating | Better preservation of antigenicity for some proteins. Often does not require antigen retrieval. Faster fixation times. | May not preserve tissue morphology as well as formalin. Can cause tissue shrinkage. | Generally not required. |
| Bouin's Fixative | Cross-linking & Precipitating | Provides good morphological detail. | The picric acid component can interfere with some staining procedures. | May be required, depending on the antibody. |
Experimental Protocols
Protocol 1: Formalin Fixation and Paraffin Embedding for HK-1 IHC
-
Tissue Fixation: Immediately after dissection, immerse tissue samples (no thicker than 3 mm) in 10% Neutral Buffered Formalin for 8-24 hours at room temperature.[1]
-
Dehydration: Dehydrate the fixed tissue through a series of graded ethanol solutions (e.g., 70%, 95%, 100%).
-
Clearing: Clear the tissue in xylene.
-
Paraffin Infiltration and Embedding: Infiltrate the tissue with molten paraffin wax and embed to form a paraffin block.
-
Sectioning: Cut 4-5 µm thick sections using a microtome and mount them on positively charged slides.[1]
-
Deparaffinization and Rehydration: Deparaffinize sections in xylene and rehydrate through a graded series of ethanol to water.
-
Antigen Retrieval: Perform Heat-Induced Epitope Retrieval (HIER) by incubating slides in a pre-heated citrate buffer (10 mM, pH 6.0) at 95-100°C for 20-30 minutes.
-
Immunostaining: Proceed with standard IHC staining protocols (blocking, primary and secondary antibody incubations, detection, and counterstaining).
Protocol 2: Alcohol Fixation for HK-1 IHC
-
Tissue Fixation: Immediately after dissection, immerse small tissue samples in ice-cold 100% methanol or ethanol for 1-2 hours at -20°C.
-
Rehydration: Gradually rehydrate the tissue sections through a series of graded ethanol solutions to water.
-
Immunostaining: Proceed directly to the blocking step of your IHC protocol, as antigen retrieval is typically not required.
Visual Guides
Experimental Workflow for HK-1 IHC Fixation
Hemokinin-1 Signaling Pathway
Disclaimer: This guide provides general recommendations. Researchers should always optimize protocols for their specific experimental conditions and reagents.
References
Validation & Comparative
A Comparative Guide to the Functional Dynamics of Human Hemokinin-1 and Substance P
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed, objective comparison of the functional properties of two key tachykinin peptides: human hemokinin-1 (hHK-1) and Substance P (SP). By presenting supporting experimental data, detailed methodologies, and visual representations of their signaling pathways, this document aims to be a valuable resource for researchers investigating tachykinin biology and professionals involved in the development of novel therapeutics targeting this system.
Introduction
Substance P, a member of the tachykinin peptide family, is a well-established neurotransmitter and modulator in the central and peripheral nervous systems, playing crucial roles in pain transmission, inflammation, and smooth muscle contraction.[1][2] Human hemokinin-1, a more recently discovered tachykinin, shares structural similarities with SP and also exhibits a high affinity for the same primary receptor, the neurokinin-1 receptor (NK-1R).[3][4] Despite their shared receptor preference, emerging evidence suggests distinct functional profiles and signaling mechanisms, highlighting the need for a direct comparative analysis. This guide synthesizes key experimental findings to elucidate the similarities and differences between these two important signaling molecules.
Quantitative Comparison of Receptor Binding and Functional Potency
The following tables summarize the quantitative data from radioligand binding assays and functional bioassays, providing a direct comparison of the affinity and potency of human hemokinin-1 and Substance P at the three major tachykinin receptors: NK-1R, NK-2R, and NK-3R.
Table 1: Tachykinin Receptor Binding Affinities (Ki)
| Peptide | Receptor | Radioligand | Ki (nM) | Source |
| Human Hemokinin-1 | Human NK-1 | [3H]-Substance P | 0.175 | [3] |
| Human NK-2 | [125I]-Neurokinin A | 560 | [3] | |
| Substance P | Human NK-1 | [3H]-Substance P | 0.13 | [3] |
Table 2: Tachykinin Receptor Functional Potencies (pD2)
| Peptide | Bioassay (Receptor) | pD2 (-log EC50 M) | Relative Potency (vs. SP) | Source |
| Human Hemokinin-1 | Rat Urinary Bladder (NK-1) | 7.8 ± 0.1 | 0.33 | [3] |
| Rabbit Pulmonary Artery (NK-2) | 7.0 ± 0.1 | - | [3] | |
| Guinea-Pig Ileum (NK-3) | 6.2 ± 0.1 | - | [3] | |
| Substance P | Rat Urinary Bladder (NK-1) | 8.3 ± 0.1 | 1.00 | [3] |
Note: pD2 is the negative logarithm of the molar concentration of an agonist that produces 50% of the maximal response.
Signaling Pathways
Both human hemokinin-1 and Substance P primarily exert their effects through the G-protein coupled neurokinin receptors. Upon binding to the NK-1 receptor, both peptides can initiate downstream signaling cascades through the activation of Gq and Gs proteins.
NK-1 Receptor Signaling Cascade
The binding of both hHK-1 and SP to the NK-1 receptor triggers a conformational change in the receptor, leading to the activation of associated heterotrimeric G proteins.
Figure 1: hHK-1 and SP Signaling via NK-1R
While both peptides can activate both Gq and Gs pathways, some evidence suggests potential bias. For instance, the N-terminal region of Substance P is thought to be crucial for potent Gs signaling. Although both are full agonists at the NK-1 receptor, there are indications that hHK-1 might have a distinct binding site or induce a different receptor conformation, potentially leading to biased signaling.[3] Furthermore, some actions of hHK-1 appear to be independent of the NK-1 receptor, suggesting the involvement of a yet-unidentified receptor.
Experimental Protocols
The following are detailed methodologies for the key experiments cited in this guide, based on the study by Bellucci et al. (2002).[3]
Radioligand Binding Assays
Objective: To determine the binding affinities (Ki) of human hemokinin-1 and Substance P for human NK-1 and NK-2 receptors.
Experimental Workflow:
Figure 2: Radioligand Binding Assay Workflow
Detailed Protocol:
-
Receptor Source: Membranes were prepared from Chinese hamster ovary (CHO) cells stably expressing either the human NK-1 receptor or the human NK-2 receptor.
-
Radioligands:
-
For NK-1 receptor binding: [3H]-Substance P was used.
-
For NK-2 receptor binding: [125I]-Neurokinin A was used.
-
-
Incubation:
-
Aliquots of cell membranes (approximately 15-20 µg of protein) were incubated in a final volume of 0.5 ml of binding buffer (50 mM Tris-HCl, pH 7.4, containing 5 mM MnCl2, 0.02% bovine serum albumin, and a mixture of peptidase inhibitors: 40 µg/ml bacitracin, 4 µg/ml leupeptin, and 4 µg/ml chymostatin).
-
The incubation mixture contained the radioligand at a fixed concentration and increasing concentrations of the unlabeled competitor peptides (hHK-1 or SP).
-
Incubation was carried out for 60 minutes at 25°C.
-
-
Separation: The incubation was terminated by rapid filtration through Whatman GF/B glass fiber filters, pre-soaked in 0.5% polyethylenimine. The filters were then washed three times with ice-cold buffer.
-
Quantification: The radioactivity retained on the filters was measured by liquid scintillation counting for 3H or gamma counting for 125I.
-
Data Analysis: Non-specific binding was determined in the presence of a high concentration (1 µM) of unlabeled SP (for NK-1) or NKA (for NK-2). The concentration of the competitor peptide that inhibits 50% of the specific binding (IC50) was determined by non-linear regression analysis. The Ki values were then calculated using the Cheng-Prusoff equation.
Functional Bioassays (Isolated Tissues)
Objective: To determine the functional potencies (pD2) of human hemokinin-1 and Substance P at NK-1, NK-2, and NK-3 receptors using isolated tissue preparations.
Experimental Workflow:
Figure 3: Functional Bioassay Workflow
Detailed Protocol:
-
Tissue Preparations:
-
NK-1 Bioassay: Rat urinary bladder strips were used.
-
NK-2 Bioassay: Rabbit pulmonary artery rings were used.
-
NK-3 Bioassay: Guinea-pig ileum longitudinal muscle-myenteric plexus preparations were used.
-
-
Experimental Setup: Tissues were mounted in organ baths containing Krebs solution, maintained at 37°C, and gassed with 95% O2 and 5% CO2. The Krebs solution contained a mixture of peptidase inhibitors (thiorphan, captopril, and bestatin at 1 µM each).
-
Measurement of Response: Isometric contractions were recorded using force-displacement transducers connected to a polygraph.
-
Experimental Procedure:
-
Tissues were allowed to equilibrate under a resting tension for at least 60 minutes.
-
Cumulative concentration-response curves were constructed by the stepwise addition of the agonist (hHK-1 or SP) to the organ bath.
-
Each agonist concentration was left in contact with the tissue until a stable response was achieved.
-
-
Data Analysis: The responses were expressed as a percentage of the maximal contraction induced by a reference agonist (e.g., KCl). The EC50 (the molar concentration of the agonist that produces 50% of the maximal response) was determined from the concentration-response curves, and the pD2 value was calculated as the negative logarithm of the EC50.
Conclusion
Human hemokinin-1 and Substance P, while both potent agonists at the NK-1 receptor, exhibit distinct pharmacological profiles. hHK-1 demonstrates a clear preference for the NK-1 receptor over NK-2 and NK-3 receptors, a selectivity that is even more pronounced than that of Substance P in some functional assays.[3] The subtle differences in their binding affinities and the potential for biased signaling or interaction with other receptors underscore the complexity of the tachykinin system.
For researchers in drug development, these distinctions are critical. The development of selective agonists or antagonists for either hHK-1 or SP-mediated pathways could offer more targeted therapeutic interventions with potentially fewer off-target effects. Further investigation into the unique signaling properties of hHK-1, particularly its NK-1R-independent actions, may unveil novel therapeutic targets for a range of inflammatory and immune-related disorders. This comparative guide provides a foundational dataset and methodological framework to support these ongoing research efforts.
References
- 1. Biochemistry, Substance P - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Neurobiology of substance P and the NK1 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pharmacological profile of the novel mammalian tachykinin, hemokinin 1 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Hemokinin 1 is a full agonist at the substance P receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
Hemokinin-1: A Comparative Analysis of Binding Affinity for NK1 vs. NK2 Tachykinin Receptors
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the binding affinity of hemokinin-1 (HK-1) for the neurokinin-1 (NK1) and neurokinin-2 (NK2) receptors. The information presented is supported by experimental data to assist researchers and professionals in the fields of pharmacology and drug development in understanding the selective interaction of this endogenous tachykinin peptide.
Comparative Binding Affinity of Hemokinin-1
Hemokinin-1, a member of the tachykinin family of neuropeptides, demonstrates a marked preference for the NK1 receptor over the NK2 receptor. Experimental evidence from radioligand binding assays consistently shows a significantly higher binding affinity of HK-1 for the NK1 receptor. This preferential binding is a key characteristic that distinguishes its pharmacological profile from other tachykinins, such as Neurokinin A (NKA), which preferentially binds to the NK2 receptor.
The binding affinities are typically expressed as the inhibition constant (Ki), which represents the concentration of a ligand that will bind to half the binding sites at equilibrium. A lower Ki value indicates a higher binding affinity.
| Ligand | Receptor | Ki (nM) | Species | Reference |
| Hemokinin-1 | Human NK1 | 0.175 | Human | [Bellucci et al., 2002] |
| Hemokinin-1 | Human NK2 | 560 | Human | [Bellucci et al., 2002] |
| Substance P (SP) | Human NK1 | 0.13 | Human | [Bellucci et al., 2002] |
| Neurokinin A (NKA) | Human NK2 | - | Human | [1] |
As the data indicates, hemokinin-1 binds to the human NK1 receptor with high affinity, comparable to that of the receptor's primary endogenous ligand, Substance P (SP). In stark contrast, its affinity for the human NK2 receptor is substantially lower, with a Ki value in the micromolar range, indicating a several thousand-fold selectivity for the NK1 receptor.
Experimental Protocols
The determination of the binding affinities of hemokinin-1 for NK1 and NK2 receptors is primarily achieved through competitive radioligand binding assays. Below is a detailed methodology representative of the experimental protocols used in such studies.
Radioligand Binding Assay for NK1 and NK2 Receptors
Objective: To determine the binding affinity (Ki) of hemokinin-1 for the human NK1 and NK2 receptors expressed in a recombinant cell line.
Materials:
-
Cell Lines: Chinese Hamster Ovary (CHO) cells stably expressing the human NK1 receptor (CHO-hNK1) or the human NK2 receptor (CHO-hNK2).
-
Radioligands:
-
For NK1 receptor assay: [³H]-Substance P.
-
For NK2 receptor assay: [¹²⁵I]-Neurokinin A.
-
-
Competitor Ligand: Hemokinin-1 (synthetic).
-
Reference Ligands:
-
Unlabeled Substance P (for NK1 assay).
-
Unlabeled Neurokinin A (for NK2 assay).
-
-
Assay Buffer: 50 mM Tris-HCl, 5 mM MnCl₂, 150 mM NaCl, 0.1% Bovine Serum Albumin (BSA), pH 7.4.
-
Wash Buffer: 50 mM Tris-HCl, pH 7.4.
-
Scintillation Cocktail.
-
Glass fiber filters (e.g., Whatman GF/B), pre-soaked in 0.5% polyethylenimine (PEI).
-
96-well microplates.
-
Cell harvester and liquid scintillation counter.
Procedure:
-
Membrane Preparation:
-
CHO-hNK1 or CHO-hNK2 cells are cultured to confluence.
-
Cells are harvested, washed with phosphate-buffered saline (PBS), and centrifuged.
-
The cell pellet is homogenized in ice-cold assay buffer and centrifuged at high speed (e.g., 48,000 x g) to pellet the cell membranes.
-
The membrane pellet is washed and resuspended in fresh assay buffer. Protein concentration is determined using a standard protein assay (e.g., Bradford assay).
-
-
Binding Assay:
-
The assay is performed in a 96-well microplate.
-
To each well, the following are added in order:
-
Assay buffer.
-
A fixed concentration of the appropriate radioligand ([³H]-SP for NK1, [¹²⁵I]-NKA for NK2).
-
Increasing concentrations of the competitor ligand (hemokinin-1) or the unlabeled reference ligand.
-
The cell membrane preparation.
-
-
The plates are incubated for a defined period (e.g., 60 minutes) at room temperature with gentle agitation to reach binding equilibrium.
-
-
Separation of Bound and Free Radioligand:
-
The incubation is terminated by rapid filtration through the pre-soaked glass fiber filters using a cell harvester. This separates the membrane-bound radioligand from the free radioligand in the solution.
-
The filters are washed multiple times with ice-cold wash buffer to remove any non-specifically bound radioligand.
-
-
Quantification:
-
The filters are dried, and a scintillation cocktail is added.
-
The radioactivity retained on the filters, corresponding to the amount of bound radioligand, is measured using a liquid scintillation counter.
-
-
Data Analysis:
-
Non-specific binding is determined in the presence of a high concentration of the unlabeled reference ligand and is subtracted from the total binding to yield specific binding.
-
The concentration of hemokinin-1 that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis of the competition curves.
-
The IC50 values are then converted to the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) where [L] is the concentration of the radioligand used in the assay and Kd is the dissociation constant of the radioligand for the receptor.
-
Signaling Pathway
Upon binding to the NK1 receptor, hemokinin-1 initiates a cascade of intracellular signaling events. The NK1 receptor is a G-protein coupled receptor (GPCR) that primarily couples to the Gq/11 family of G proteins.
Caption: Hemokinin-1 binding to the NK1 receptor activates the Gq/11 signaling cascade.
Signaling Pathway Description:
-
Receptor Binding: Hemokinin-1 binds to the extracellular domain of the NK1 receptor.
-
G-Protein Activation: This binding induces a conformational change in the receptor, leading to the activation of the associated heterotrimeric Gq/11 protein. The Gα subunit exchanges GDP for GTP and dissociates from the Gβγ subunits.
-
Phospholipase C Activation: The activated Gαq subunit then activates the enzyme Phospholipase C (PLC).
-
Second Messenger Generation: PLC catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2), a membrane phospholipid, into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).
-
Calcium Mobilization: IP3, being water-soluble, diffuses into the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum, triggering the release of stored intracellular calcium (Ca²⁺).
-
Protein Kinase C Activation: DAG remains in the plasma membrane and, in conjunction with the increased intracellular Ca²⁺, activates Protein Kinase C (PKC).
-
Cellular Response: The rise in intracellular Ca²⁺ and the activation of PKC lead to a variety of downstream cellular responses, including neuronal excitation, smooth muscle contraction, and inflammatory processes.
This guide provides a foundational understanding of the binding characteristics and signaling mechanisms of hemokinin-1 at NK1 and NK2 receptors. This information is critical for the rational design of selective ligands and the development of novel therapeutic agents targeting the tachykinin system.
References
Validating TAC4 Knockout Mouse Models for Human Inflammatory Diseases: A Comparative Guide
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of TAC4 knockout mouse models with alternative approaches for studying the role of the tachykinin peptide hemokinin-1 (HK-1) in human inflammatory diseases. Experimental data, detailed protocols, and pathway visualizations are presented to facilitate informed model selection and experimental design.
The tachykinin precursor 4 gene, TAC4, encodes for hemokinin-1 (HK-1), a neuropeptide implicated in a variety of physiological and pathological processes, including pain, inflammation, and immune regulation[1]. The generation of TAC4 knockout (KO) mouse models has been instrumental in elucidating the specific contributions of HK-1 to these processes. This guide evaluates the performance of TAC4 KO mice in modeling human inflammatory diseases, particularly inflammatory pain and arthritis, and compares this genetic approach to the use of wild-type controls and pharmacological alternatives.
Comparison of TAC4 Knockout and Wild-Type Mice in Inflammatory Models
TAC4 knockout mice have been shown to exhibit altered responses in models of inflammatory pain and arthritis compared to their wild-type (WT) counterparts. These differences highlight the pro-inflammatory and algesic roles of HK-1.
| Model | Phenotype Measured | Observation in TAC4 KO Mice vs. Wild-Type | Key Finding |
| Adjuvant-Induced Arthritis | Mechanical Hyperalgesia | Significantly reduced from day 11 onwards[1][2]. | HK-1 contributes to the maintenance of inflammatory pain. |
| Histopathological Score (Synovial Swelling, Leukocyte Infiltration, Cartilage Destruction, Bone Damage) | Significantly smaller in TAC4 KO mice[1][2]. | HK-1 is involved in the inflammatory processes leading to joint damage. | |
| Joint IL-1β Concentration | Significantly lower in TAC4 KO mice[1][2]. | HK-1 promotes the production of pro-inflammatory cytokines in the joint. | |
| Paw Swelling | Not significantly altered[1][2]. | HK-1 may not be a primary driver of edema in this model. | |
| Stress-Induced Hyperalgesia | Mechanical Hyperalgesia | Decreased in TAC4 KO mice[2]. | HK-1 mediates stress-induced pain. |
| B-Lymphocyte Development | "Fraction B" pro-B cells in bone marrow | Increased in TAC4 KO mice[2]. | HK-1 may have an inhibitory role in early B cell development. |
| Behavioral Models | Anxiety and Depression-like Behaviors | Altered in TAC4 KO mice (less time in lit/open spaces, increased immobility)[2]. | HK-1 may have anxiolytic and anti-depressant-like effects. |
Comparison with Pharmacological Alternatives: The Case of NK1 Receptor Antagonists
The primary receptor for substance P, and also a target for HK-1, is the neurokinin-1 (NK1) receptor. Consequently, NK1 receptor antagonists have been considered a pharmacological alternative to genetic knockout of TAC4. However, their clinical efficacy has been disappointing[3]. Preclinical studies in mouse models offer insights into the comparative effects of genetic deletion of TAC4 versus targeting the NK1 receptor.
| Model | Comparison Group | Phenotype Measured | Observation | Implication |
| Adjuvant-Induced Arthritis | Tacr1 (NK1 Receptor) KO Mice | Mechanical Hyperalgesia | Significantly reduced, similar to TAC4 KO mice[1][2]. | The pain-mediating effects of HK-1 in this model are likely mediated through the NK1 receptor. |
| Histopathological Score | No significant change compared to wild-type[2]. | The pro-inflammatory effects of HK-1 on joint tissue may be mediated by a receptor other than NK1. | ||
| Neuropathic and Inflammatory Pain | NK1 Receptor Antagonist (Aprepitant) + CGRP Receptor Antagonist (Olcegepant) | Pain Sensitivity | Dual antagonism reduced pain sensitivity where single antagonists did not[4]. | Targeting multiple neuropeptide pathways may be more effective than targeting the NK1 receptor alone. |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of findings. Below are summaries of key experimental protocols.
Generation of TAC4 Knockout Mice
The generation of TAC4 knockout mice typically involves homologous recombination in embryonic stem (ES) cells[5][6].
-
Targeting Vector Construction: A targeting vector is designed to replace a critical exon of the TAC4 gene with a selection cassette (e.g., neomycin resistance). The vector includes homology arms that match the genomic sequences flanking the target exon to facilitate homologous recombination[5][6].
-
ES Cell Transfection: The targeting vector is introduced into mouse ES cells via electroporation[5].
-
Selection of Targeted ES Cells: ES cells that have successfully integrated the targeting vector are selected for using an antibiotic (e.g., G418 for neomycin resistance). Correctly targeted clones are identified by PCR and Southern blot analysis[6].
-
Blastocyst Injection and Chimera Generation: The targeted ES cells are injected into blastocysts, which are then transferred to pseudopregnant female mice. The resulting chimeric offspring will have a mixed coat color[6][7].
-
Germline Transmission: Chimeric mice are bred with wild-type mice. Offspring with a coat color indicative of the ES cell lineage are screened for the presence of the knockout allele. Heterozygous mice are then interbred to generate homozygous TAC4 knockout mice[7].
Validation of TAC4 Knockout: Genotyping PCR
Genomic DNA is extracted from tail biopsies or ear punches for PCR-based genotyping.
-
DNA Extraction: Tissues are digested with Proteinase K, and DNA is purified using a standard phenol-chloroform extraction or a commercial kit.
-
PCR Amplification: Three primers are typically used in a single PCR reaction: a forward primer common to both the wild-type and knockout alleles, a reverse primer specific for the wild-type allele, and a reverse primer specific for the knockout allele (often within the selection cassette).
-
Gel Electrophoresis: The PCR products are separated on an agarose gel. The presence of a band corresponding to the wild-type allele, the knockout allele, or both, determines the genotype of the mouse (wild-type, homozygous knockout, or heterozygous).
Inflammatory Arthritis Model: Adjuvant-Induced Arthritis (AIA)
-
Induction: Complete Freund's Adjuvant (CFA) containing Mycobacterium tuberculosis is injected subcutaneously into the footpad and/or the base of the tail of the mice[1][2].
-
Disease Assessment: The development of arthritis is monitored over several weeks.
-
Histological Analysis: At the end of the experiment, joints are collected, sectioned, and stained (e.g., with hematoxylin and eosin) to assess synovial inflammation, cartilage, and bone erosion[2][8].
-
Cytokine Analysis: Joint homogenates can be analyzed for the levels of pro-inflammatory cytokines like IL-1β using ELISA[1][2].
Visualizing Pathways and Workflows
Hemokinin-1 Signaling Pathway
Caption: Hemokinin-1 signaling pathways.
Experimental Workflow for Validating TAC4 KO Mice in an Arthritis Model
Caption: Workflow for arthritis model validation.
Conclusion
TAC4 knockout mouse models serve as a valuable tool for investigating the role of hemokinin-1 in inflammatory diseases. The available data strongly suggest that HK-1 is a significant contributor to inflammatory pain and joint pathology in preclinical models of arthritis. While the pain-related effects of HK-1 appear to be largely mediated by the NK1 receptor, its pro-inflammatory actions on joint tissue may involve other, yet to be identified, signaling pathways. This highlights a key advantage of the TAC4 knockout model over pharmacological blockade of the NK1 receptor, as the knockout model allows for the study of all HK-1-mediated effects, regardless of the receptor involved.
For researchers studying the fundamental mechanisms of inflammatory pain and arthritis, the TAC4 knockout mouse provides a specific and powerful system. However, when considering translational potential, the complex interplay of multiple neuropeptide systems, as suggested by the efficacy of dual-antagonist therapies, indicates that a multi-target approach may be more clinically relevant than targeting the HK-1 pathway in isolation. The continued use of TAC4 knockout mice, in conjunction with pharmacological studies, will be essential for fully elucidating the therapeutic potential of targeting hemokinin-1 in human inflammatory diseases.
References
- 1. scilit.com [scilit.com]
- 2. Role of Tachykinin 1 and 4 Gene-Derived Neuropeptides and the Neurokinin 1 Receptor in Adjuvant-Induced Chronic Arthritis of the Mouse - PMC [pmc.ncbi.nlm.nih.gov]
- 3. NK1 (substance P) receptor antagonists--why are they not analgesic in humans? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Anti-nociceptive effects of dual neuropeptide antagonist therapy in mouse model of neuropathic and inflammatory pain [epain.org]
- 5. Overview: Generation of Gene Knockout Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Ingenious Blog | How A Knockout Mouse Is Made [genetargeting.com]
- 7. cyagen.com [cyagen.com]
- 8. researchgate.net [researchgate.net]
Hemokinin-1: A Potential New Biomarker for Inflammatory Diseases
A Comprehensive Comparison with Alternative Markers
For Immediate Release
Researchers, scientists, and drug development professionals are constantly seeking more specific and sensitive biomarkers for the diagnosis and monitoring of inflammatory diseases. Hemokinin-1 (HK-1), a member of the tachykinin peptide family, has emerged as a promising candidate due to its significant role in initiating and amplifying inflammatory responses. This guide provides an objective comparison of HK-1 with other established inflammatory biomarkers, supported by experimental data, to aid in evaluating its potential clinical utility.
Hemokinin-1 Performance in Inflammatory Bowel Disease
Inflammatory Bowel Disease (IBD), encompassing Ulcerative Colitis (UC) and Crohn's Disease (CD), is characterized by chronic inflammation of the gastrointestinal tract. Studies have shown a distinct upregulation of the gene encoding HK-1, TAC4, in the colonic mucosa of patients with UC, but not CD, when compared to healthy controls. This suggests a potential role for HK-1 in differentiating between these two major forms of IBD.
| Biomarker | Disease | Tissue | Fold Change vs. Healthy Control | p-value | Reference |
| TAC4 (Hemokinin-1) | Ulcerative Colitis | Mucosa | 10-fold increase | < 0.01 | [1] |
| TAC1 (Substance P/NKA) | Ulcerative Colitis | Mucosa | 6-fold increase | < 0.01 | [1] |
| TACR1 (NK1 Receptor) | Ulcerative Colitis | Mucosa | 12-fold increase | < 0.01 | [1] |
| TAC4 (Hemokinin-1) | Crohn's Disease | Mucosa | No significant difference | - | [1] |
| TAC4 (Hemokinin-1) | Crohn's Disease | Muscle | Moderately upregulated | < 0.05 | [1] |
Hemokinin-1's Role in Pro-Inflammatory Cytokine Release
In human colonic mucosal explants, HK-1 has been shown to stimulate the expression and release of a broad spectrum of pro-inflammatory cytokines and chemokines. Its activity is comparable to, and in some cases broader than, that of Substance P (SP), another well-known pro-inflammatory tachykinin.[2] This highlights HK-1's potent pro-inflammatory effects at the tissue level.
| Cytokine/Chemokine | Effect of Hemokinin-1 (0.1 µM) | Effect of Substance P (0.1 µM) | Reference |
| MCP-1 | Significant stimulation | No effect | [2] |
| MIP-1α | Significant stimulation | Significant stimulation | [2] |
| MIP-1β | Significant stimulation | Significant stimulation | [2] |
| RANTES | Significant stimulation | No effect | [2] |
| TNF-α | Significant stimulation | Significant stimulation | [2] |
| IL-1β | Significant stimulation | Significant stimulation | [2] |
| IL-6 | Significant stimulation | Significant stimulation | [2] |
Hemokinin-1 in Other Inflammatory Conditions
Evidence also points to the involvement of HK-1 in other inflammatory conditions. In animal models of rheumatoid arthritis , the absence of HK-1 resulted in significantly reduced mechanical and heat hyperalgesia, as well as decreased swelling.[3] In a mouse model of endotoxin-induced acute airway inflammation , the lack of HK-1 led to a significant reduction in inflammatory parameters, including perivascular edema, neutrophil/macrophage accumulation, and levels of pro-inflammatory cytokines like IL-1β, IL-6, and TNF-α.[4]
Interestingly, a study on chronic spontaneous urticaria found that serum levels of HK-1 were significantly lower in patients compared to healthy controls.[5] This suggests a more complex, and potentially regulatory, role for HK-1 in certain inflammatory skin conditions.
Hemokinin-1 Signaling Pathway
Hemokinin-1 exerts its pro-inflammatory effects primarily through the neurokinin 1 (NK1) receptor, the same receptor utilized by Substance P.[6] However, there is evidence to suggest that HK-1 may have a distinct binding site and can also signal through the neurokinin 2 (NK2) receptor and potentially other unidentified receptors.[2][7] Upon binding to its receptors on immune and other cells, HK-1 can activate downstream signaling cascades, including the MAPK pathway, leading to cellular activation, proliferation, and the production of inflammatory mediators.[7]
Experimental Protocols
Measurement of Hemokinin-1 (TAC4) Gene Expression by Real-Time PCR
This protocol outlines the general steps for quantifying TAC4 gene expression in tissue samples.
-
RNA Extraction: Total RNA is extracted from tissue homogenates using a suitable RNA isolation kit according to the manufacturer's instructions.
-
RNA Quantification and Quality Control: The concentration and purity of the extracted RNA are determined using a spectrophotometer. RNA integrity is assessed by gel electrophoresis.
-
Reverse Transcription: First-strand cDNA is synthesized from the total RNA using a reverse transcriptase enzyme and oligo(dT) or random primers.
-
Real-Time PCR: Quantitative PCR is performed using a real-time PCR system with gene-specific primers for TAC4 and a reference gene (e.g., GAPDH, β-actin) for normalization. The reaction mixture typically contains cDNA template, forward and reverse primers, a fluorescent dye (e.g., SYBR Green), and DNA polymerase.
-
Data Analysis: The relative expression of the TAC4 gene is calculated using the comparative Ct (ΔΔCt) method, where the expression level in the sample of interest is normalized to the reference gene and compared to a control or calibrator sample.
Measurement of Hemokinin-1 Protein Levels by ELISA
This protocol is a general guideline for a sandwich ELISA to measure HK-1 protein concentrations in biological fluids. For precise instructions, refer to the specific manufacturer's protocol for the chosen ELISA kit.
Materials Required (Example):
-
Hemokinin-1 ELISA Kit (containing pre-coated plates, standards, detection antibody, enzyme conjugate, buffers, substrate, and stop solution)
-
Distilled or deionized water
-
Microplate reader
-
Pipettes and tips
-
Wash bottle or automated plate washer
Procedure (Example from a generic protocol):
-
Reagent Preparation: Prepare all reagents, standards, and samples as instructed in the kit manual.
-
Sample Addition: Add 100 µL of standard or sample to each well. Incubate for 1-2 hours at 37°C.
-
Detection Antibody Addition: Aspirate and wash the wells. Add 100 µL of prepared Detection Reagent A (biotinylated antibody). Incubate for 1 hour at 37°C.
-
Enzyme Conjugate Addition: Aspirate and wash the wells. Add 100 µL of prepared Detection Reagent B (streptavidin-HRP). Incubate for 30 minutes at 37°C.
-
Substrate Addition: Aspirate and wash the wells. Add 90 µL of Substrate Solution. Incubate for 10-20 minutes at 37°C in the dark.
-
Stopping the Reaction: Add 50 µL of Stop Solution to each well.
-
Absorbance Measurement: Read the absorbance at 450 nm immediately.
-
Calculation: Calculate the concentration of Hemokinin-1 in the samples by comparing their absorbance to the standard curve.
Conclusion
The available evidence strongly suggests that Hemokinin-1 is a significant pro-inflammatory mediator involved in the pathophysiology of several inflammatory diseases, including inflammatory bowel disease and rheumatoid arthritis. Its differential expression in ulcerative colitis compared to Crohn's disease indicates its potential as a valuable biomarker for distinguishing between these conditions. While more research is needed to directly compare its diagnostic accuracy with established markers like C-reactive protein, the data presented here underscores the importance of further investigation into Hemokinin-1 as a novel biomarker and potential therapeutic target in inflammatory diseases.
References
- 1. researchgate.net [researchgate.net]
- 2. Hemokinin-1 and substance P stimulate production of inflammatory cytokines and chemokines in human colonic mucosa via both NK1 and NK2 tachykinin receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Hemokinin-1 as a Mediator of Arthritis-Related Pain via Direct Activation of Primary Sensory Neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Hemokinin-1 is an important mediator of endotoxin-induced acute airway inflammation in the mouse - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Serum level of hemokinin-1 is significantly lower in patients with chronic spontaneous urticaria than in healthy subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Role of hemokinin-1 in health and disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Hemokinin-1 induces transcriptomic alterations in pain-related signaling processes in rat primary sensory neurons independent of NK1 tachykinin receptor activation - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison: Hemokinin-1 Quantification by ELISA and Mass Spectrometry
For researchers, scientists, and drug development professionals navigating the complexities of tachykinin signaling, accurate quantification of Hemokinin-1 (HK-1) is paramount. This guide provides a comprehensive cross-validation of two primary analytical methods: Enzyme-Linked Immunosorbent Assay (ELISA) and Mass Spectrometry (MS). By presenting detailed experimental protocols, performance data, and an overview of the HK-1 signaling pathway, this document aims to equip scientists with the necessary information to select the optimal method for their research needs.
Hemokinin-1, a member of the tachykinin peptide family, is implicated in a range of physiological and pathological processes, including inflammation, pain, and immune responses.[1] Its accurate measurement in biological matrices is therefore crucial for advancing our understanding of its roles and for the development of novel therapeutics. While ELISAs are a common tool for protein quantification, mass spectrometry offers a highly specific and sensitive alternative. This guide explores the nuances of each technique in the context of HK-1 analysis.
Performance Characteristics: A Comparative Overview
The choice between ELISA and MS for HK-1 quantification hinges on a variety of factors, including sensitivity, specificity, sample throughput, and the specific research question. The following tables summarize the key performance characteristics of a commercially available ELISA for mouse/rat Hemokinin-1 and a validated mass spectrometry assay for human Hemokinin-1.
Table 1: Performance Comparison of Hemokinin-1 Quantification Methods
| Parameter | Hemokinin-1 ELISA (Mouse/Rat) | Hemokinin-1 Mass Spectrometry (Human) |
| Assay Principle | Competitive ELISA | Liquid Chromatography with tandem MS (LC-MS/MS) |
| Species Specificity | Mouse, Rat | Human |
| Quantification Range | 0 - 10 ng/mL | 7.8 - 2000 pg/mL |
| Sensitivity (LOD) | Not explicitly stated, Average IC50: 0.35 ng/mL | 5.3 pg/mL |
| Specificity | High for mouse/rat HK-1 | High, discriminates between HK-1 and Substance P |
| Throughput | High (96-well plate format) | Lower, depends on LC run time |
| Development Time | Pre-developed kit | Requires method development and validation |
Table 2: Cross-Reactivity of Mouse/Rat Hemokinin-1 ELISA
| Peptide | Cross-Reactivity (%) |
| Hemokinin 1 (mouse, rat) | 100 |
| Hemokinin 1 (human) | 0.01 |
| Substance P | 0.01 |
| Neurokinin A | 0 |
| Neurokinin B | 0 |
Experimental Protocols
Detailed and robust experimental protocols are fundamental to achieving reliable and reproducible results. Below are the methodologies for both the Hemokinin-1 ELISA and the mass spectrometry-based assay.
Hemokinin-1 ELISA Protocol (Competitive Assay for Mouse/Rat)
This protocol is based on the BMA Biomedicals Hemokinin 1 (mouse, rat) ELISA kit (S-1291).
Materials:
-
Microtiter plate pre-coated with anti-rabbit IgG
-
Rabbit anti-Hemokinin-1 serum
-
Biotinylated Hemokinin-1
-
Streptavidin-Peroxidase conjugate
-
TMB substrate
-
Stop solution
-
Wash buffer
-
Assay buffer
-
Hemokinin-1 standards
-
Extracted samples
Procedure:
-
Standard and Sample Preparation: Prepare a serial dilution of the Hemokinin-1 standard in assay buffer to create a standard curve (e.g., 10, 5, 2.5, 1.25, 0.625, 0.313, 0 ng/mL). Samples must be appropriately extracted prior to use.
-
Incubation: Add 50 µL of standard or sample to the appropriate wells of the microtiter plate.
-
Add 25 µL of biotinylated Hemokinin-1 to each well.
-
Add 25 µL of the rabbit anti-Hemokinin-1 serum to each well.
-
Incubate the plate for 2 hours at room temperature with gentle shaking.
-
Washing: Aspirate the contents of the wells and wash each well three times with 300 µL of wash buffer.
-
Enzyme Conjugate Addition: Add 100 µL of Streptavidin-Peroxidase conjugate to each well.
-
Incubate the plate for 1 hour at room temperature.
-
Washing: Repeat the washing step as described in step 6.
-
Substrate Reaction: Add 100 µL of TMB substrate to each well.
-
Incubate the plate for 30 minutes at room temperature in the dark.
-
Stopping the Reaction: Add 100 µL of stop solution to each well.
-
Data Acquisition: Measure the optical density at 450 nm using a microplate reader. The intensity of the color is inversely proportional to the concentration of Hemokinin-1 in the sample.
Mass Spectrometry Protocol for Human Hemokinin-1
This protocol is based on a validated LC-MS/MS method for the quantification of human Hemokinin-1 in plasma.
Materials:
-
High-performance liquid chromatography (HPLC) system
-
Tandem mass spectrometer
-
Solid-phase extraction (SPE) cartridges
-
Acetonitrile, Formic acid, Water (LC-MS grade)
-
Internal standard (e.g., stable isotope-labeled HK-1)
-
Human plasma samples
Procedure:
-
Sample Preparation (Plasma Extraction):
-
To 500 µL of human plasma, add the internal standard.
-
Perform a solid-phase extraction (SPE) to remove interfering substances and concentrate the analyte.
-
Elute the peptide from the SPE cartridge.
-
Evaporate the eluate to dryness and reconstitute in a suitable solvent for LC-MS/MS analysis.
-
-
Liquid Chromatography (LC):
-
Inject the reconstituted sample onto a C18 reverse-phase HPLC column.
-
Use a gradient elution with a mobile phase consisting of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).
-
The gradient is optimized to separate Hemokinin-1 from other plasma components and from the structurally similar Substance P.
-
-
Mass Spectrometry (MS):
-
The eluent from the LC is introduced into the mass spectrometer equipped with an electrospray ionization (ESI) source.
-
Operate the mass spectrometer in positive ion mode.
-
Use multiple reaction monitoring (MRM) to detect and quantify Hemokinin-1. This involves monitoring specific precursor-to-product ion transitions for both the native HK-1 and the internal standard.
-
-
Data Analysis:
-
Generate a standard curve by plotting the peak area ratio of the analyte to the internal standard against the concentration of the standards.
-
Determine the concentration of Hemokinin-1 in the samples by interpolating their peak area ratios from the standard curve.
-
Visualizing the Methodologies and Signaling Pathway
To provide a clearer understanding of the experimental workflows and the biological context of Hemokinin-1, the following diagrams have been generated using Graphviz.
Caption: Comparative workflows for Hemokinin-1 ELISA and Mass Spectrometry.
Caption: Hemokinin-1 signaling through the NK1 receptor and MAPK pathway.[2][3][4]
Concluding Remarks
The choice between ELISA and mass spectrometry for Hemokinin-1 quantification is multifaceted. The commercially available ELISA for mouse/rat HK-1 offers a high-throughput and user-friendly platform, ideal for screening large numbers of samples in preclinical models. However, its species specificity is a significant limitation for clinical research.
Conversely, mass spectrometry provides a highly specific and sensitive method for quantifying human Hemokinin-1, with the ability to distinguish it from other closely related tachykinins like Substance P. This is a critical advantage, as immunoassays may be prone to cross-reactivity. While the initial setup and method development for MS are more demanding, its accuracy and reliability make it the gold standard for clinical and translational research where precise quantification is essential.
Ultimately, the selection of the most appropriate method will depend on the specific research context, available resources, and the required level of analytical rigor. This guide provides the foundational information to make an informed decision in the pursuit of understanding the intricate roles of Hemokinin-1 in health and disease.
References
- 1. Role of hemokinin-1 in health and disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Hemokinin-1 activates the MAPK pathway and enhances B cell proliferation and antibody production - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. Neurokinin-1 receptor: functional significance in the immune system in reference to selected infections and inflammation - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Functional Differences Between Human and Murine Hemokinin-1
For Researchers, Scientists, and Drug Development Professionals
Hemokinin-1 (HK-1), a member of the tachykinin peptide family, has emerged as a significant modulator of various physiological and pathological processes, including inflammation, pain, and immune responses. While extensively studied in murine models, the translation of these findings to human physiology is complicated by notable functional divergences between the two species' orthologs. This guide provides a comprehensive comparison of human and murine HK-1, focusing on their structural differences, receptor binding affinities, signaling pathways, and functional outcomes, supported by experimental data.
Structural and Receptor Affinity Distinctions Drive Functional Divergence
Human and murine hemokinin-1, both encoded by the TAC4 gene, exhibit a key difference in their amino acid sequences, particularly at the N-terminus. This structural variation significantly influences their binding affinity for tachykinin receptors, primarily the neurokinin-1 (NK1) and neurokinin-2 (NK2) receptors.
| Peptide Sequence | Species | Amino Acid Sequence |
| Hemokinin-1 | Human | TGKASQFFGLM-NH2 |
| Hemokinin-1 | Murine | RSRTRQFYGLM-NH2 |
Caption: Amino acid sequences of human and murine hemokinin-1.
Murine HK-1 demonstrates a high affinity for the NK1 receptor, comparable to that of the archetypal NK1 receptor agonist, Substance P (SP). In contrast, human HK-1 (hHK-1) binds to the human NK1 receptor with a significantly lower affinity. Furthermore, hHK-1 exhibits a broader receptor interaction profile, with the ability to also bind to the NK2 receptor, albeit with lower affinity than for the NK1 receptor.
Quantitative Comparison of Receptor Binding Affinities
The following table summarizes the available quantitative data on the binding affinities (Ki in nM) of human and murine HK-1 for human tachykinin receptors. A comprehensive dataset directly comparing both peptides on both human and murine receptors is not available in the literature.
| Ligand | Receptor | Ki (nM) | Reference |
| Murine HK-1 | Human NK1 | 0.175 | [1][2] |
| Murine HK-1 | Human NK2 | 560 | [1][2] |
| Human HK-1 | Human NK1 | ~14-fold lower than SP | [3] |
| Human HK-1 | Human NK2 | ~200-250-fold lower than for NK1 | [3] |
Note: Ki values represent the concentration of the ligand that inhibits 50% of the specific binding of a radioligand. A lower Ki value indicates a higher binding affinity.
Signaling Pathways: A Common G-Protein Coupled Mechanism
Both human and murine HK-1 mediate their effects through G-protein coupled receptors (GPCRs). Upon binding to their respective receptors, they primarily activate the Gαq/11 pathway, leading to the activation of phospholipase C (PLC). PLC subsequently hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+) from the endoplasmic reticulum, while DAG activates protein kinase C (PKC). This signaling cascade culminates in various cellular responses, including smooth muscle contraction and neurotransmission. Additionally, evidence suggests that HK-1 can also couple to Gαs, leading to the activation of adenylyl cyclase and an increase in cyclic AMP (cAMP) levels.
Caption: Generalized signaling pathway for Hemokinin-1 through NK receptors.
Functional Consequences: From Smooth Muscle Contraction to Pain Modulation
The disparities in receptor affinities between human and murine HK-1 translate into distinct physiological effects. A prominent example is the differential contractile responses of smooth muscle tissues.
-
Airway Smooth Muscle: In human bronchi, hHK-1-induced contraction is primarily mediated by the NK2 receptor.[3] In contrast, studies in guinea pig airways, often used as a model for human respiratory physiology, show that HK-1-induced contraction is mainly driven by the NK1 receptor.[3]
-
Uterine Smooth Muscle: In the non-pregnant mouse uterus, murine HK-1 acts as a potent uterotonic agent, with its effects being mediated preferentially through the NK1 receptor.
These species-specific differences in receptor preference and subsequent functional outcomes underscore the importance of careful consideration when extrapolating findings from murine models to human applications, particularly in the context of drug development targeting the tachykinin system.
Experimental Protocols
This section provides an overview of the key experimental methodologies used to characterize the functional differences between human and murine hemokinin-1.
Radioligand Binding Assay
This assay is used to determine the binding affinity (Ki) of a ligand for a specific receptor.
Caption: Workflow for a competitive radioligand binding assay.
Detailed Methodology:
-
Membrane Preparation: Cells stably expressing the human or murine NK1 or NK2 receptor are harvested and homogenized. The cell lysate is then centrifuged to pellet the membranes, which are resuspended in a suitable buffer.
-
Binding Reaction: The membrane preparation is incubated in a multi-well plate with a constant concentration of a radiolabeled ligand (e.g., [³H]-Substance P for NK1 receptors) and a range of concentrations of the unlabeled competitor ligand (human or murine HK-1).
-
Separation: The reaction is terminated by rapid filtration through a glass fiber filter, which traps the membranes with the bound radioligand while allowing the unbound radioligand to pass through.
-
Quantification: The radioactivity on the filters is measured using a scintillation counter.
-
Data Analysis: The data are plotted as the percentage of specific binding versus the concentration of the unlabeled ligand. The IC50 value (the concentration of unlabeled ligand that inhibits 50% of the specific binding of the radioligand) is determined, and the Ki value is calculated using the Cheng-Prusoff equation.
In Vitro Smooth Muscle Contraction Assay
This assay measures the ability of a ligand to induce contraction in isolated smooth muscle tissue.
Detailed Methodology:
-
Tissue Preparation: A segment of smooth muscle tissue (e.g., human bronchus or mouse uterus) is dissected and mounted in an organ bath containing a physiological salt solution at 37°C and bubbled with a gas mixture (e.g., 95% O2, 5% CO2).
-
Equilibration: The tissue is allowed to equilibrate under a resting tension for a specified period.
-
Drug Administration: Cumulative concentrations of the agonist (human or murine HK-1) are added to the organ bath.
-
Measurement of Contraction: The contractile response of the tissue is measured isometrically using a force transducer connected to a data acquisition system.
-
Data Analysis: The contractile responses are expressed as a percentage of the maximal contraction induced by a reference agonist (e.g., potassium chloride). Concentration-response curves are plotted, and the EC50 value (the concentration of the agonist that produces 50% of the maximal response) is determined.
Conclusion
The functional differences between human and murine hemokinin-1 are substantial and primarily stem from variations in their N-terminal amino acid sequences, which dictate their receptor binding affinities. Murine HK-1 is a potent and selective NK1 receptor agonist, whereas human HK-1 exhibits a broader receptor profile with a lower affinity for the NK1 receptor and additional activity at the NK2 receptor. These molecular distinctions have significant implications for the physiological roles of HK-1 in different species and highlight the critical need for caution when translating preclinical findings from murine models to human clinical applications. A thorough understanding of these species-specific differences is paramount for the successful development of therapeutic agents targeting the tachykinin system.
References
Validating a Novel Hemokinin-1 Receptor Interaction: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Hemokinin-1 (HK-1) interactions with its established tachykinin receptors and a potential novel receptor, the Mas-related G protein-coupled receptor X2 (Mrgprx2). It includes supporting experimental data, detailed methodologies for key validation experiments, and visualizations of relevant signaling pathways and workflows to aid in the investigation of novel HK-1 receptor interactions.
Executive Summary
Hemokinin-1 (HK-1), a member of the tachykinin peptide family, is a well-established agonist for the neurokinin 1 receptor (NK1R), exhibiting high affinity and full agonism, similar to the canonical ligand, Substance P (SP). While HK-1 also interacts with NK2 and NK3 receptors, its affinity for these is significantly lower. Emerging evidence strongly suggests that HK-1 can elicit biological effects independently of the NK1R, pointing towards the existence of a novel receptor. One promising candidate for this novel interaction is the Mas-related G protein-coupled receptor X2 (Mrgprx2), which is predominantly expressed on mast cells. This guide outlines the experimental framework for validating this putative novel interaction and compares it to the well-characterized interactions with tachykinin receptors.
Data Presentation: Comparative Binding Affinities and Functional Potencies
The following tables summarize the quantitative data on the binding affinities (Ki) and functional potencies (EC50 or IC50) of Hemokinin-1 and Substance P at the established tachykinin receptors and the potential novel receptor, Mrgprx2.
| Ligand | Receptor | Binding Affinity (Ki, nM) | Functional Potency (EC50/IC50, nM) | Reference |
| Hemokinin-1 | NK1R | 0.175 | ~1.8 | [1][2] |
| NK2R | 560 | 480 | [1] | |
| NK3R | - | 370 | [3] | |
| Mrgprx2 | Not yet determined | Induces degranulation at 10 µM | [4][5] | |
| Substance P | NK1R | 0.13 | ~1 | [1][6] |
| NK2R | >1000 | Low affinity | [6] | |
| NK3R | >1000 | Low affinity | [6] | |
| Mrgprx2 | Not yet determined | Induces degranulation at 30 µM | [7] |
Note: Direct binding affinity (Ki) of HK-1 for Mrgprx2 has not been definitively reported in the reviewed literature. The functional potency is based on mast cell degranulation assays.
Experimental Protocols
Validating a novel receptor interaction for Hemokinin-1 requires a multi-faceted approach employing both binding and functional assays. Below are detailed methodologies for two key experiments.
Radioligand Competition Binding Assay
This assay directly measures the ability of a test ligand (unlabeled HK-1) to displace a radiolabeled ligand from its receptor.
Objective: To determine the binding affinity (Ki) of Hemokinin-1 for the novel receptor (e.g., Mrgprx2) and compare it to its affinity for the NK1 receptor.
Materials:
-
Cell lines expressing the receptor of interest (e.g., HEK293 cells transfected with NK1R or Mrgprx2).
-
Membrane preparations from these cells.
-
Radiolabeled ligand (e.g., [³H]-Substance P for NK1R; a suitable radiolabeled ligand for Mrgprx2, if available, or a labeled surrogate agonist).
-
Unlabeled Hemokinin-1 and Substance P.
-
Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 0.1% BSA, pH 7.4).
-
Wash buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4).
-
Glass fiber filters.
-
Scintillation fluid and a scintillation counter.
Protocol:
-
Membrane Preparation: Culture cells to high confluency, harvest, and homogenize in a lysis buffer. Centrifuge the homogenate to pellet the membranes and resuspend in binding buffer. Determine the protein concentration of the membrane preparation.
-
Assay Setup: In a 96-well plate, add the following to each well:
-
50 µL of membrane preparation (containing a predetermined amount of protein).
-
50 µL of radiolabeled ligand at a concentration near its Kd.
-
50 µL of a range of concentrations of unlabeled Hemokinin-1 or a known competitor (e.g., Substance P).
-
For determining non-specific binding, add a high concentration of an unlabeled ligand.
-
Bring the final volume to 200 µL with binding buffer.
-
-
Incubation: Incubate the plate at room temperature for a predetermined time to reach equilibrium (e.g., 60-90 minutes).
-
Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from free radioligand.
-
Washing: Wash the filters multiple times with ice-cold wash buffer to remove any unbound radioligand.
-
Quantification: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the logarithm of the competitor concentration. Fit the data to a one-site competition model to determine the IC50 value. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radiolabeled ligand and Kd is its dissociation constant.
Calcium Mobilization Assay
This functional assay measures the increase in intracellular calcium concentration following receptor activation, a common downstream signaling event for Gq-coupled GPCRs.[8]
Objective: To determine the functional potency (EC50) of Hemokinin-1 in activating the novel receptor and to characterize the signaling pathway.
Materials:
-
Cell lines expressing the receptor of interest (e.g., HEK293 or CHO cells transfected with NK1R or Mrgprx2).
-
Cell culture medium.
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).
-
Hemokinin-1 and other relevant ligands.
-
A fluorescence plate reader capable of kinetic reads.
Protocol:
-
Cell Seeding: Seed the cells into a black, clear-bottom 96-well plate and culture overnight to allow for adherence.
-
Dye Loading: Remove the culture medium and load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in assay buffer for 1 hour at 37°C.
-
Washing: Gently wash the cells with assay buffer to remove excess dye.
-
Ligand Preparation: Prepare a dilution series of Hemokinin-1 and control ligands in the assay buffer.
-
Fluorescence Measurement: Place the plate in a fluorescence plate reader and record the baseline fluorescence.
-
Ligand Addition: Add the different concentrations of Hemokinin-1 or control ligands to the wells.
-
Kinetic Reading: Immediately begin recording the fluorescence intensity over time to measure the change in intracellular calcium concentration.
-
Data Analysis: Determine the peak fluorescence response for each concentration of the ligand. Plot the response against the logarithm of the ligand concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 value.
Mandatory Visualizations
Signaling Pathways and Experimental Workflow
Caption: Canonical signaling pathway for the NK1 receptor upon activation by Hemokinin-1.
Caption: A streamlined workflow for the experimental validation of a novel Hemokinin-1 receptor.
Caption: Comparison of Hemokinin-1's interaction with the established NK1R and the novel Mrgprx2.
References
- 1. Pharmacological profile of the novel mammalian tachykinin, hemokinin 1 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Hemokinin 1 is a full agonist at the substance P receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Role of hemokinin-1 in health and disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Naturally occurring Missense MRGPRX2 variants display Loss of Function Phenotype for Mast Cell Degranulation in response to Substance P, Hemokinin-1, Human β-defensin 3 and Icatibant - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Upregulation of Mas-related G Protein coupled receptor X2 in asthmatic lung mast cells and its activation by the novel neuropeptide hemokinin-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Substance P and Antagonists of the Neurokinin-1 Receptor in Neuroinflammation Associated with Infectious and Neurodegenerative Diseases of the Central Nervous System - PMC [pmc.ncbi.nlm.nih.gov]
- 7. MRGPRX2 Is the Codeine Receptor of Human Skin Mast Cells: Desensitization through β-Arrestin and Lack of Correlation with the FcεRI Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 8. MRGPRX2 signaling involves the Lysyl-tRNA synthetase and MITF pathway - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal Procedures for Human Hemokinin-1
This document provides essential safety and logistical information for the proper disposal of human Hemokinin-1 (hHK-1), a member of the tachykinin peptide family. The following procedures are designed for researchers, scientists, and drug development professionals to ensure safe handling and disposal in a laboratory setting.
Risk Assessment and Hazard Identification
Key Risk Factors for Peptides:
-
Unknown Biological Activity: Research peptides may have unknown biological effects.[1]
-
Respiratory Sensitization: Inhalation of peptide powder can cause respiratory sensitization.[1]
-
Irritation: Direct contact with skin and eyes may cause irritation.[1]
-
Cross-Contamination: Risk of cross-contamination between different peptides.[1]
Personal Protective Equipment (PPE)
Appropriate Personal Protective Equipment (PPE) must be worn at all times when handling hHK-1.
| PPE Item | Specification |
| Gloves | Nitrile gloves |
| Eye Protection | Safety goggles or glasses |
| Lab Coat | Standard laboratory coat |
| Respiratory | Use a respirator when handling the powder form to avoid inhalation.[8] |
Storage and Handling of Hemokinin-1
Proper storage is essential to maintain the integrity of hHK-1 and prevent accidental exposure.
| Form | Storage Temperature | Duration | Additional Notes |
| Lyophilized | -20°C or -80°C | Long-term | Store in a cool, dark place away from bright light.[9][10] Allow the vial to warm to room temperature before opening to prevent moisture contamination.[9][10] |
| In Solution | -20°C or -80°C | Up to 1-6 months | Use sterile buffers at pH 5-6.[10] Aliquot to avoid repeated freeze-thaw cycles.[10][11] |
| Short-term (Sol.) | 2°C to 8°C | Up to three weeks | For immediate use.[11] |
Spill Response
In the event of a spill, follow these procedures:
-
Evacuate and Restrict Access: Clear the area of all personnel and restrict access.[1]
-
Wear Appropriate PPE: Don the required PPE before cleaning the spill.
-
Contain the Spill: Use absorbent materials to contain the spill.[11]
-
Decontaminate: Clean the spill area with appropriate disinfectants.[11]
-
Dispose of Waste: Collect all contaminated materials in a designated hazardous waste container.
Disposal Procedures for Human Hemokinin-1
Never dispose of peptides down the drain or in regular trash.[1] All waste must be collected in designated containers and disposed of according to institutional and local chemical waste protocols.[1][11]
Step-by-Step Disposal Protocol:
-
Segregate Waste: Separate waste into solid and liquid streams.
-
Solid Waste:
-
Includes unused lyophilized powder, contaminated PPE (gloves, etc.), and contaminated lab supplies (e.g., pipette tips, tubes).
-
Place all solid waste into a clearly labeled "Hazardous Chemical Waste" container.
-
-
Liquid Waste:
-
Includes unused hHK-1 solutions and contaminated solvents.
-
Collect all liquid waste in a designated, sealed, and clearly labeled "Hazardous Chemical Waste" container.
-
Separate aqueous and organic waste streams.[1]
-
-
Decontamination of Glassware and Equipment:
-
All non-disposable glassware and equipment that came into contact with hHK-1 should be decontaminated.
-
Rinse with a suitable solvent and then wash thoroughly. Collect the initial rinse as hazardous liquid waste.
-
-
Final Disposal:
-
Arrange for the pickup and disposal of the hazardous waste containers through your institution's Environmental Health and Safety (EHS) office.
-
Below is a workflow diagram for the proper disposal of Human Hemokinin-1.
Caption: Workflow for the Proper Disposal of Human Hemokinin-1.
Training and Documentation
All personnel handling peptides are required to receive proper safety training.[1] It is essential to maintain detailed records of handling and disposal for compliance and traceability.[1] This includes keeping updated Standard Operating Procedures (SOPs) for peptide handling.[11]
References
- 1. biovera.com.au [biovera.com.au]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Hemokinin 1 (human) | CAS 491851-53-7 | Tocris Bioscience [tocris.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Role of hemokinin-1 in health and disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Tachykinins and Their Receptors: Contributions to Physiological Control and the Mechanisms of Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. peptide.co.jp [peptide.co.jp]
- 9. Handling and Storage of Synthetic Peptides NovoPro [novoprolabs.com]
- 10. genscript.com [genscript.com]
- 11. realpeptides.co [realpeptides.co]
Personal protective equipment for handling Hemokinin 1, human
FOR RESEARCH USE ONLY. NOT FOR HUMAN OR VETERINARY USE.
This document provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling Hemokinin 1, human. Adherence to these guidelines is essential for ensuring personal safety and maintaining the integrity of your research.
Hazard Identification and Risk Assessment
Personal Protective Equipment (PPE)
The following PPE is mandatory when handling this compound, in both lyophilized powder and solution forms:
| PPE Category | Specification | Rationale |
| Eye Protection | Safety glasses with side shields or chemical splash goggles. | Protects eyes from accidental splashes of solutions or contact with airborne powder. |
| Hand Protection | Nitrile gloves. Change gloves immediately if contaminated. | Prevents skin contact and absorption. |
| Body Protection | A full-length laboratory coat. | Protects skin and personal clothing from contamination. |
| Respiratory | Use a certified respirator (e.g., N95) when weighing the lyophilized powder or if there is a risk of aerosolization. | Prevents inhalation of the powder, which can have systemic effects.[1] |
| Footwear | Closed-toe shoes. | Protects feet from spills and falling objects.[2] |
Operational Plan: Step-by-Step Handling
Preparation and Weighing
-
Work Area Preparation : Ensure the work area, preferably a chemical fume hood or a well-ventilated benchtop, is clean and uncluttered.
-
Don PPE : Put on all required PPE as outlined in the table above.
-
Equilibration : Before opening, allow the vial of lyophilized Hemokinin 1 to equilibrate to room temperature in a desiccator. This prevents condensation and moisture absorption.
-
Weighing : To minimize inhalation of the powder, perform weighing of the lyophilized peptide in a chemical fume hood or on a bench with minimal air currents. Use a clean spatula and weighing paper or a weigh boat.
Dissolution
-
Solvent Selection : Hemokinin 1 is soluble in water.[1] For biological experiments, use sterile, purified water or a suitable buffer.
-
Reconstitution : Add the solvent to the vial containing the peptide.
-
Mixing : Gently swirl or vortex the vial to dissolve the peptide completely. Avoid vigorous shaking to prevent potential denaturation.
Use in Experiments
-
Careful Handling : Handle the peptide solution with care to avoid splashes and spills.
-
Vial Closure : Keep the vial containing the peptide solution closed when not in use to prevent contamination and evaporation.
Storage and Stability
Proper storage is critical to maintain the stability and activity of Hemokinin 1.
| Form | Storage Temperature | Duration | Additional Notes |
| Lyophilized Powder | -20°C or -80°C | Several years | Store desiccated and protected from light. |
| Stock Solution | -80°C | Up to 6 months | Aliquot into single-use volumes to avoid repeated freeze-thaw cycles. Store in sealed containers, away from moisture and light, under nitrogen if possible.[2] |
| Stock Solution | -20°C | Up to 1 month | Aliquot into single-use volumes to avoid repeated freeze-thaw cycles. Store in sealed containers, away from moisture and light, under nitrogen if possible.[2] |
Emergency Response Plan
Spills
-
Evacuate and Isolate : Immediately alert others in the area and evacuate if necessary. Isolate the spill area to prevent spreading.
-
Don PPE : Before cleaning up, don the appropriate PPE, including respiratory protection if the spill involves powder.
-
Containment : For liquid spills, create a dike around the spill using absorbent materials (e.g., absorbent pads, vermiculite).[2][3]
-
Cleanup :
-
Powder : Gently cover the spill with a damp paper towel to avoid raising dust. Carefully scoop up the material and place it in a sealed container for disposal.
-
Liquid : Absorb the spill with inert material, working from the outside in. Place the used absorbent material into a sealed container for disposal.[2]
-
-
Decontamination : Clean the spill area with soap and water or an appropriate laboratory disinfectant.
-
Report : Document the spill and the cleanup procedure according to your institution's protocols.
Personal Exposure
-
Eye Contact : Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek medical attention.
-
Skin Contact : Remove contaminated clothing and wash the affected area thoroughly with soap and water for at least 15 minutes. Seek medical attention if irritation develops.
-
Inhalation : Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.
-
Ingestion : Do not induce vomiting. Rinse the mouth with water and seek immediate medical attention.
Disposal Plan
All waste containing this compound, must be disposed of as chemical waste in accordance with local, state, and federal regulations.
-
Waste Collection :
-
Solid Waste : Collect all contaminated solid waste (e.g., pipette tips, vials, absorbent materials) in a designated, clearly labeled, and sealed hazardous waste container.
-
Liquid Waste : Collect all unused peptide solutions and contaminated liquids in a designated, clearly labeled, and sealed hazardous waste container.
-
-
Labeling : Ensure all waste containers are clearly labeled with "Hazardous Waste" and the full chemical name "this compound".
-
Storage : Store waste containers in a designated, secure area away from incompatible materials.
-
Disposal : Arrange for pickup and disposal by your institution's environmental health and safety (EHS) office or a licensed hazardous waste disposal company. Do not dispose of Hemokinin 1 waste down the drain or in the regular trash.
Hemokinin 1 Signaling Pathway
Hemokinin 1 acts as an agonist for the neurokinin 1 (NK1) receptor, a G-protein coupled receptor (GPCR). The binding of Hemokinin 1 to the NK1 receptor initiates a signaling cascade that leads to various cellular responses.
Caption: Simplified signaling pathway of Hemokinin 1 via the NK1 receptor.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
